molecular formula C11H5F3N2 B1395191 4-(Trifluoromethyl)quinoline-2-carbonitrile CAS No. 25199-89-7

4-(Trifluoromethyl)quinoline-2-carbonitrile

Cat. No.: B1395191
CAS No.: 25199-89-7
M. Wt: 222.17 g/mol
InChI Key: FFQVAHKLTKCLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)quinoline-2-carbonitrile ( 868662-64-0) is a high-purity, fluorinated heterocyclic building block designed for advanced chemical synthesis and drug discovery research. Its molecular formula is C11H5F3N2, with a molecular weight of 222.17 g/mol . This compound integrates two key functional motifs: a robust quinoline heterocycle and a strongly electron-withdrawing trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability in biological systems. The carbonitrile group at the 2-position provides a versatile handle for further synthetic elaboration, allowing researchers to access more complex molecular architectures through nucleophilic addition, cyclization, and metal-catalyzed cross-coupling reactions. Quinoline-2-carbonitrile derivatives are recognized in the literature as useful intermediates in the development of active pharmaceutical ingredients (APIs) . The strategic incorporation of fluorine atoms makes this compound particularly valuable in medicinal chemistry programs aimed at optimizing the pharmacokinetic properties of drug candidates. It is supplied as a solid with a calculated density of 1.396 g/cm³ and a high boiling point of approximately 306°C, indicating excellent thermal stability for various reaction conditions . This chemical is intended for research applications only and is not for diagnostic, therapeutic, or human use. Researchers are advised to consult the safety data sheet (SDS) prior to use and handle this material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

4-(trifluoromethyl)quinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)9-5-7(6-15)16-10-4-2-1-3-8(9)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQVAHKLTKCLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697142
Record name 4-(Trifluoromethyl)quinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25199-89-7
Record name 4-(Trifluoromethyl)quinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)quinoline-2-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Its rigid, bicyclic aromatic structure provides a versatile template for interacting with a wide range of biological targets. The strategic functionalization of this core is paramount to modulating its physicochemical properties and biological activity. This guide focuses on a particularly compelling derivative: 4-(Trifluoromethyl)quinoline-2-carbonitrile .

The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[3][4] Concurrently, the carbonitrile (-CN) group is a versatile synthetic handle and a potent hydrogen bond acceptor, often utilized in the design of enzyme inhibitors.[5] This document provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals, offering insights into its chemical properties, synthesis, reactivity, and potential applications.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the first step in its application. While experimental data for this specific compound is not extensively published, we can reliably predict its characteristics based on established chemical principles and data from analogous structures.

Core Chemical Properties

The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 25199-89-7[6]
Molecular Formula C₁₁H₅F₃N₂[6]
Molecular Weight 222.17 g/mol [6]
Appearance Predicted to be an off-white to yellow solidAnalogous Compounds
Purity Typically available at ≥97%[6]
pKa (Predicted) -3.22 ± 0.50[7]
Boiling Point (Predicted) 235.3 ± 35.0 °C[7]
Density (Predicted) 1.39 ± 0.1 g/cm³[7]

The presence of the electron-withdrawing trifluoromethyl group significantly impacts the electron density of the quinoline ring system, influencing its reactivity and basicity.[2]

Spectroscopic Characterization

Spectroscopic analysis is critical for structure verification and quality control. The following represents the expected spectral data for this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals only in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the quinoline ring will appear as a series of doublets and triplets, with coupling constants characteristic of aromatic systems. The specific chemical shifts will be influenced by the strong deshielding effects of the -CF₃ and -CN groups.

  • ¹³C NMR Spectroscopy: The carbon spectrum will display distinct signals for the eleven carbons. Key diagnostic peaks include the quaternary carbon attached to the -CF₃ group (expected as a quartet due to C-F coupling), the nitrile carbon (δ ~115-120 ppm), and the carbons of the quinoline core.

  • FT-IR Spectroscopy: The infrared spectrum provides confirmation of the key functional groups.

    • ~2230 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretch.

    • ~1100-1350 cm⁻¹: A series of strong, broad absorptions corresponding to the C-F stretches of the trifluoromethyl group.

    • ~1500-1600 cm⁻¹: Absorptions from the C=C and C=N stretching vibrations within the aromatic quinoline ring.[8][9]

  • Mass Spectrometry: In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 222.17.

Protocol: Acquiring Spectroscopic Data

A standardized protocol for characterization ensures data integrity and reproducibility.

  • Sample Preparation: Weigh approximately 5-10 mg of the compound. For NMR, dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to a 5 mm NMR tube.[10] For FT-IR, prepare a KBr pellet or use an ATR accessory for solid-state analysis.[10]

  • ¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher spectrometer. Acquire at least 16 scans with a relaxation delay of 1-2 seconds.[10]

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, acquire a minimum of 1024 scans with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise.[10]

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with Fourier transformation. Calibrate the chemical shifts using the residual solvent peak or an internal standard (TMS). Analyze chemical shifts, multiplicities, and coupling constants to confirm the structure.

Synthesis and Reactivity

The synthesis of functionalized quinolines is a well-trodden path in organic chemistry, with several established methodologies.

Proposed Synthetic Pathway

A logical approach would involve the reaction of 2-amino-x-trifluoromethyl-acetophenone with a source of the nitrile, or a related cyclization strategy. A potential pathway could start from trifluoroacetic acid derivatives to construct the trifluoromethylated quinoline skeleton.[11] Research has shown that proline potassium salt can be a superior catalyst for synthesizing 4-trifluoromethyl-substituted quinolines via the Friedländer annulation from substituted 2-trifluoroacetyl anilines.[12]

G cluster_0 Proposed Friedländer Annulation Synthesis A 2-Amino-benzotrifluoride B Acylation (e.g., with Acetyl Chloride) A->B Step 1 C 2-Amino-trifluoromethyl-acetophenone B->C E Base-catalyzed Cyclization (Friedländer Annulation) C->E D Reagent with activated Methylene & Nitrile group (e.g., Malononitrile) D->E F This compound E->F Final Product

Caption: A proposed synthetic workflow for this compound.

Chemical Reactivity

The chemical behavior of this compound is dictated by its functional groups and the electron-deficient nature of the quinoline ring.

  • Quinoline Ring: The quinoline system is electron-deficient, analogous to pyridine.[2] This deficiency is further intensified by the potent electron-withdrawing effects of the -CF₃ group at the 4-position and the -CN group at the 2-position. Consequently, the ring is highly deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the nitrogen and the activating groups.

  • Carbonitrile Group: The nitrile is a versatile functional group. It can undergo:

    • Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to a carboxylic acid, yielding 4-(Trifluoromethyl)quinoline-2-carboxylic acid, a valuable intermediate for amide coupling reactions.

    • Reduction: Reduction with agents like LiAlH₄ or catalytic hydrogenation can produce the corresponding primary amine, 2-(aminomethyl)-4-(trifluoromethyl)quinoline.

    • Nucleophilic Addition: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.

Applications in Drug Discovery

The unique combination of the quinoline core, a trifluoromethyl group, and a nitrile moiety makes this compound a highly attractive building block for medicinal chemistry programs.

Role as a Privileged Scaffold

Quinoline and its derivatives are considered "privileged structures" as they are capable of binding to multiple, unrelated biological targets.[1] They are found in a wide array of approved drugs, including those for cancer, malaria, and bacterial infections.[1] This scaffold's versatility makes it a frequent starting point in drug discovery campaigns.

Strategic Advantages of Functionalization
  • Trifluoromethyl Group: As previously mentioned, the -CF₃ group enhances metabolic stability by blocking potential sites of oxidative metabolism. Its lipophilicity can improve membrane permeability, and its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, impacting target binding.[3][4]

  • Carbonitrile Group: The nitrile can act as a bioisostere for other functional groups, such as a carbonyl or a halogen. Its linear geometry and ability to act as a hydrogen bond acceptor make it a key interacting element in many kinase inhibitors.[1] Furthermore, it serves as a crucial synthetic handle for fragment growing or linking in fragment-based drug design (FBDD).[5]

Potential Therapeutic Targets

Quinoline derivatives have shown significant promise as inhibitors of various protein kinases involved in cancer cell proliferation and signaling. The 4-anilinoquinoline-3-carbonitrile scaffold, for example, has been extensively studied for its inhibition of the Epidermal Growth Factor Receptor (EGFR).[1] Given the structural similarities, this compound is a prime candidate for developing inhibitors against kinases such as c-Met, EGFR, and others implicated in oncogenic pathways.[1][13]

G cluster_1 Targeting Kinase Signaling Pathways Receptor Receptor Tyrosine Kinase (e.g., c-Met, EGFR) Pathway Downstream Signaling (e.g., PI3K/AKT/mTOR) Receptor->Pathway Inhibitor Quinoline-based Inhibitor Inhibitor->Receptor Binds to ATP pocket Inhibits activity Proliferation Tumor Cell Proliferation & Survival Pathway->Proliferation

Caption: Inhibition of a kinase signaling pathway by a quinoline-based compound.

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. The following information is synthesized from safety data sheets (SDS) of structurally related compounds like quinoline-2-carbonitrile and other trifluoromethylated heterocycles.[14][15]

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[15]

  • Irritation: Causes skin irritation and serious eye irritation.[15][16] May cause respiratory irritation.[15]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[14][16]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][17]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[14][15]

Storage and Stability
  • Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[14][15]

  • Stability: The compound is expected to be stable under normal conditions. Some related quinolines are noted to be light-sensitive or hygroscopic.[14]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and peroxides.[14]

Conclusion

This compound emerges as a chemical entity of significant interest for advanced research and development. Its architecture combines the privileged quinoline scaffold with two of the most impactful functional groups in modern medicinal chemistry. The trifluoromethyl group offers enhanced pharmacokinetic properties, while the versatile carbonitrile group provides both a key binding element and a synthetic gateway for further molecular elaboration. This guide has outlined its core properties, a plausible synthetic strategy, and its vast potential as a building block for novel therapeutics, particularly in the realm of kinase inhibition. Adherence to strict safety protocols is mandatory when handling this potent and versatile compound.

References

4-(Trifluoromethyl)quinoline-2-carbonitrile CAS number 25199-89-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Trifluoromethyl)quinoline-2-carbonitrile (CAS: 25199-89-7): A Privileged Scaffold for Modern Drug Discovery

Executive Summary

This compound is a highly functionalized heterocyclic compound that stands at the intersection of several critical motifs in medicinal chemistry. Its architecture combines the quinoline core, a "privileged structure" renowned for its presence in numerous approved drugs, with two powerful modulating groups: a trifluoromethyl (-CF₃) group and a carbonitrile (-CN) moiety.[1][2][3] The trifluoromethyl group is strategically employed in drug design to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[4][5][6][7] Simultaneously, the 2-carbonitrile group serves as both a key pharmacophoric element and a versatile synthetic handle for further molecular elaboration.[3][8] This unique combination makes this compound an exceptionally valuable building block for researchers and scientists in drug development, particularly in the pursuit of novel kinase inhibitors for oncology and other therapeutic areas. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and strategic applications in modern drug discovery workflows.

The Strategic Importance of the Molecular Architecture

The utility of this compound in drug design is not accidental; it is a direct result of the synergistic interplay between its three core components.

  • The Quinoline Nucleus: As a bioisostere of naphthalene, the quinoline ring system is a foundational scaffold in pharmacology.[1] Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups to interact with biological targets. It is a cornerstone of drugs with a vast range of activities, including anticancer, antimalarial, and antibacterial properties.[1][9]

  • The 4-Trifluoromethyl Group: The introduction of a -CF₃ group profoundly alters a molecule's physicochemical profile. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's cell permeability and metabolic stability by blocking potential sites of oxidative metabolism.[4][7] These attributes are critical for improving pharmacokinetic profiles and overall therapeutic efficacy.[6]

  • The 2-Carbonitrile Moiety: The nitrile group at the C2 position is a key functional group. It is a potent hydrogen bond acceptor and can participate in crucial interactions within a protein's active site. Furthermore, it is a versatile chemical handle, readily convertible into other functional groups such as amides, tetrazoles, or amines, making it an ideal anchor point for fragment-based drug design (FBDD) and structure-activity relationship (SAR) studies.[3] The 2-cyanoquinoline framework itself is present in several biologically active molecules, including agents with anti-HIV and anticancer properties.[8]

cluster_0 Molecular Architecture Core Quinoline Nucleus (Privileged Scaffold) Result This compound (High-Value Drug Discovery Building Block) Core->Result Group1 4-Trifluoromethyl Group (Metabolic Stability, Lipophilicity) Group1->Result Group2 2-Carbonitrile Group (Pharmacophore, Synthetic Handle) Group2->Result

Caption: Synergistic contributions of the core structural motifs.

Physicochemical Properties and Characterization

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research. While extensive experimental data for this specific molecule is not widely published, its key identifiers and expected spectral characteristics can be summarized.

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 25199-89-7[10][11]
Molecular Formula C₁₁H₅F₃N₂[10]
Molecular Weight 222.17 g/mol [10]
Purity Typically ≥97%[10]
MDL Number MFCD11046310[10]
Predicted Spectroscopic Signatures

While experimental spectra should always be used for definitive identification, the expected nuclear magnetic resonance (NMR) and infrared (IR) signatures can be predicted based on the structure.

  • ¹H NMR: The spectrum would be characterized by signals in the aromatic region (typically 7.5-9.0 ppm), corresponding to the five protons on the quinoline ring system. The specific coupling patterns (doublets, triplets, doublets of doublets) would allow for the assignment of each proton.

  • ¹³C NMR: Key diagnostic signals would include a quartet for the trifluoromethyl carbon (due to C-F coupling) around 120-125 ppm, a signal for the nitrile carbon (-C≡N) around 115-120 ppm, and multiple signals in the aromatic region for the quinoline carbons.

  • ¹⁹F NMR: A single, sharp signal would be expected, as all three fluorine atoms in the -CF₃ group are chemically equivalent.

  • IR Spectroscopy: A sharp, strong absorption band around 2220-2240 cm⁻¹ would be indicative of the nitrile (C≡N) stretch. Strong C-F stretching bands would be observed in the 1100-1300 cm⁻¹ region.

Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis points to a Friedländer-type condensation between a 2-aminoaryl ketone precursor and a compound containing an activated methylene group adjacent to a nitrile.

target 4-(CF₃)-Quinoline-2-Carbonitrile disconnect1 Friedländer Annulation target->disconnect1 precursors 2-Amino-4-(trifluoromethyl)acetophenone + Malononitrile disconnect1->precursors

Caption: Retrosynthetic analysis via Friedländer annulation.

This approach involves the acid- or base-catalyzed reaction of an ortho-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group. The causality behind this choice is its high efficiency and reliability for constructing the quinoline core.

Hypothetical Forward Synthesis Workflow
  • Starting Material: The synthesis would commence with commercially available 2-amino-4-(trifluoromethyl)acetophenone.

  • Condensation: This ketone would be reacted with a methylene-activated nitrile, such as malononitrile or ethyl cyanoacetate, under catalytic conditions (e.g., proline potassium salt, p-toluenesulfonic acid).[12]

  • Cyclization & Dehydration: The initial condensation product, an enamine, would undergo intramolecular cyclization onto the aromatic ring.

  • Aromatization: Subsequent dehydration and/or oxidation (often spontaneous in air) would lead to the formation of the stable, aromatic quinoline ring system.

A 2-Amino-4-(trifluoromethyl)acetophenone + Malononitrile B Condensation (Acid/Base Catalyst) A->B C Enamine Intermediate B->C D Intramolecular Cyclization C->D E Dehydration/ Aromatization D->E F Final Product: 4-(CF₃)-Quinoline-2-Carbonitrile E->F

Caption: Proposed workflow for the synthesis of the title compound.

Applications in Drug Discovery

The primary application of this compound is as a high-value scaffold for the synthesis of bioactive molecules, particularly kinase inhibitors.

Scaffold for Kinase Inhibitors

Many small-molecule kinase inhibitors are designed to compete with ATP at the enzyme's active site. The quinoline scaffold is a well-established "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the adenine portion of ATP.[1] Derivatives of trifluoromethylquinolines have shown inhibitory activity against crucial cancer-related kinases like PI3K and c-Met.[1][13][14]

cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation inhibitor 4-(CF₃)-Quinoline-2-Carbonitrile Derivative inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K signaling pathway.

Utility in Fragment-Based Drug Design (FBDD)

FBDD is a powerful strategy for identifying novel lead compounds by screening low-molecular-weight fragments.[3] this compound is an excellent candidate for an FBDD library due to its:

  • Low Molecular Weight: Adheres to the "Rule of Three."[3]

  • Structural Rigidity: Provides a defined vector for binding and subsequent chemical elaboration.

  • Functional Handles: The nitrile group provides a clear and reliable point for "fragment growing" or "fragment linking" to optimize binding affinity.[3]

A 1. Fragment Library Construction (Including Title Compound) B 2. Biophysical Screening (SPR, NMR, X-ray) A->B C 3. Hit Identification (Weak but efficient binders) B->C D 4. Structure-Guided Elaboration (Fragment Growing/Linking via -CN handle) C->D E 5. Lead Optimization D->E F Potent Drug Candidate E->F

References

An In-Depth Technical Guide to the Solubility of 4-(Trifluoromethyl)quinoline-2-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)quinoline-2-carbonitrile is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group and a cyano group onto the quinoline scaffold can profoundly influence its physicochemical properties, including solubility, which is a critical determinant of its utility in drug discovery and development. This guide provides a comprehensive analysis of the anticipated solubility of this compound in common organic solvents. In the absence of specific quantitative data in publicly available literature, this document synthesizes information on the compound's physicochemical characteristics, solubility data of structurally analogous compounds, and established principles of solute-solvent interactions. Furthermore, detailed, field-proven experimental protocols for both gravimetric solubility determination and quantitative analysis via High-Performance Liquid Chromatography (HPLC) are provided to empower researchers to generate precise solubility data.

Introduction: The Significance of Fluorinated Quinolines

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[2] Concurrently, the carbonitrile (-CN) group can participate in hydrogen bonding and other molecular interactions, further modulating the pharmacological profile. This compound, which incorporates both of these functionalities, is therefore a compound of considerable interest for the development of novel therapeutics. A thorough understanding of its solubility is paramount for its advancement in any research and development pipeline, impacting everything from reaction chemistry to formulation and bioavailability.

Physicochemical Properties of this compound

An understanding of the intrinsic physicochemical properties of a compound is essential for predicting its solubility behavior. Key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₅F₃N₂[3]
Molecular Weight 222.17 g/mol [3]
CAS Number 25199-89-7[3]
Purity 97%[3]

The presence of the trifluoromethyl group, a strong electron-withdrawing group, is expected to decrease the basicity of the quinoline nitrogen. The molecule possesses both a polar cyano group and a lipophilic trifluoromethyl group, suggesting a nuanced solubility profile across a range of solvents.

Principles of Solubility and Solvent Selection

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. The key factors influencing the solubility of this compound include:

  • Polarity: The polarity of the solvent will play a crucial role. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective in dissolving a wide range of organic compounds.

  • Hydrogen Bonding: The nitrogen atom in the quinoline ring and the nitrogen of the cyano group can act as hydrogen bond acceptors. Solvents with hydrogen bond donating capabilities, such as alcohols (e.g., methanol, ethanol), may exhibit enhanced solubility.

  • Dipole-Dipole Interactions: The cyano group introduces a significant dipole moment, which will favor interactions with polar solvents.

  • Van der Waals Forces: The aromatic quinoline core will interact favorably with solvents that have aromatic character through π-π stacking and other non-polar interactions.

Solubility Profile: Insights from Analogous Structures

CompoundSolventSolubilitySource
4-Chloro-7-(trifluoromethyl)quinolineChloroform25 mg/mL (Soluble)

The solubility of 4-Chloro-7-(trifluoromethyl)quinoline in chloroform, a moderately polar solvent, suggests that this compound is also likely to be soluble in similar organic solvents. Generally, quinoline derivatives demonstrate good solubility in a variety of organic solvents.[4]

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust gravimetric method for determining the equilibrium solubility of this compound.

Gravimetric Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh Compound prep_vial Combine in Vial prep_compound->prep_vial prep_solvent Measure Solvent prep_solvent->prep_vial thermo_shake Thermostatic Shaker (e.g., 25°C, 48h) prep_vial->thermo_shake centrifuge Centrifuge thermo_shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Syringe Filter (0.22 µm) supernatant->filter add_supernatant Add Supernatant Aliquot filter->add_supernatant weigh_empty Weigh Empty Container weigh_empty->add_supernatant evaporate Evaporate Solvent add_supernatant->evaporate weigh_final Weigh Container + Residue evaporate->weigh_final calculate Calculate Solubility weigh_final->calculate

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Methodology
  • Preparation: Accurately weigh an excess amount of this compound into a series of glass vials. Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[4]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For accurate quantification, it is crucial to avoid disturbing the solid pellet.

  • Solvent Evaporation: Transfer a known volume of the supernatant to a pre-weighed, clean container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight is achieved.

  • Calculation: The solubility is calculated by subtracting the initial weight of the container from the final weight (container + residue) and dividing by the volume of the supernatant taken.

Quantitative Analysis by HPLC

For a more high-throughput and sensitive determination of solubility, High-Performance Liquid Chromatography (HPLC) is the method of choice.[4] This requires the development of a calibration curve to accurately quantify the concentration of the dissolved compound.

HPLC Analysis Workflow

G cluster_standards Standard Preparation cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quantification Quantification stock_solution Prepare Stock Solution serial_dilution Create Serial Dilutions stock_solution->serial_dilution inject_standards Inject Standards serial_dilution->inject_standards saturated_solution Prepare Saturated Solution centrifuge_filter Centrifuge & Filter saturated_solution->centrifuge_filter dilute_sample Dilute Supernatant centrifuge_filter->dilute_sample inject_samples Inject Samples dilute_sample->inject_samples acquire_data Acquire Chromatograms inject_standards->acquire_data inject_samples->acquire_data calibration_curve Generate Calibration Curve acquire_data->calibration_curve determine_concentration Determine Sample Concentration calibration_curve->determine_concentration calculate_solubility Calculate Original Solubility determine_concentration->calculate_solubility

Caption: Workflow for Solubility Determination by HPLC.

Protocol for HPLC Quantification
  • Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile). Perform serial dilutions to generate a series of calibration standards.

  • Sample Preparation: Prepare saturated solutions as described in the gravimetric method (Steps 1-3). After centrifugation and filtration, dilute an aliquot of the supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis: Analyze the calibration standards and the diluted samples by HPLC. A reverse-phase C18 column is often suitable for quinoline derivatives.

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the injected standards.

  • Quantification: Determine the concentration of this compound in the diluted samples by interpolating their peak areas on the calibration curve.

  • Solubility Calculation: Calculate the original solubility in the saturated solution by multiplying the determined concentration by the dilution factor.

Conclusion

While direct, quantitative solubility data for this compound remains to be published, an analysis of its physicochemical properties and data from analogous structures suggests it will exhibit solubility in a range of common organic solvents. For researchers and drug development professionals, the experimental protocols provided in this guide offer a robust framework for the precise and accurate determination of its solubility profile. The generation of such data is a critical step in unlocking the full therapeutic and scientific potential of this promising fluorinated quinoline derivative.

References

The Multifaceted Biological Activities of Trifluoromethylquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its fusion of a benzene and a pyridine ring creates a privileged heterocyclic system with a broad spectrum of biological activities.[1][2] Among the various substitutions on the quinoline ring, the introduction of a trifluoromethyl (CF3) group has garnered significant attention. This is due to the unique electronic properties of the CF3 group, which can markedly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethylquinoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide is intended for researchers, scientists, and drug development professionals, offering insights into mechanisms of action, structure-activity relationships, and key experimental protocols.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

Trifluoromethylquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[4][5][6]

Mechanism of Action

The anticancer effects of these compounds are not monolithic; instead, they target multiple key cellular pathways involved in cancer progression.

  • Inhibition of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1): Certain 4-trifluoromethyl-2-anilinoquinoline derivatives have been identified as potent inhibitors of SGK1.[5][7] SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to therapy.[8] By inhibiting SGK1, these compounds can induce apoptosis and cell cycle arrest in cancer cells.[5][7] A recent study highlighted a compound, designated as 8b, which contains a (4-(piperazin-1-yl)phenyl)amino substitution at the 2-position of the quinoline skeleton, as a promising lead for developing anticancer drugs that target SGK1.[5][7]

  • Tubulin Polymerization Inhibition: Another key mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3][6] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][6] Several novel trifluoromethylquinoline derivatives have been shown to target the colchicine binding site on tubulin, effectively inhibiting its polymerization.[3][6]

  • Dual Inhibition of EGFR and HER-2: Some quinoline-based derivatives have been designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2).[9][10][11] Overexpression of these receptor tyrosine kinases is a hallmark of many cancers, and their simultaneous inhibition is a validated anticancer strategy.[9][11][12]

SGK1_Inhibition Growth Factors Growth Factors PI3K/AKT Pathway PI3K/AKT Pathway Growth Factors->PI3K/AKT Pathway SGK1 SGK1 PI3K/AKT Pathway->SGK1 Cell Survival & Proliferation Cell Survival & Proliferation SGK1->Cell Survival & Proliferation Apoptosis Apoptosis SGK1->Apoptosis Inhibition Trifluoromethylquinoline Derivative Trifluoromethylquinoline Derivative Trifluoromethylquinoline Derivative->SGK1 Inhibition

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Compound/AlternativeBacterial/Fungal StrainTypeMIC (µg/mL)
Trifluoromethyl-substituted pyrazole derivative 13Staphylococcus aureus (MRSA)Gram-positive3.12
N-(trifluoromethyl)phenyl substituted pyrazole derivative 6Staphylococcus aureusGram-positive1.56-3.12
N-(trifluoromethyl)phenyl substituted pyrazole derivative 6Bacillus subtilisGram-positive1.56
N-(trifluoromethyl)phenyl substituted pyrazole derivative 6Enterococcus faecalisGram-positive3.12
N-(trifluoromethyl)phenyl substituted pyrazole derivative 6Enterococcus faeciumGram-positive1.56
N-(trifluoromethyl)phenyl substituted pyrazole derivative 10 (Chloro)Various strainsGram-positive3.12
N-(trifluoromethyl)phenyl substituted pyrazole derivative 11 (Bromo)Various strainsGram-positive3.12
N-(trifluoromethyl)phenyl substituted pyrazole derivative 13Staphylococcus aureus (MRSA)Gram-positive3.12
N-(trifluoromethyl)phenyl substituted pyrazole derivative 18 (Dichloro)Staphylococcus aureusGram-positive0.78-1.56
N-(trifluoromethyl)phenyl substituted pyrazole derivative 25 (Bromo and trifluoromethyl)Staphylococcus aureusGram-positive0.78
N-(trifluoromethyl)phenyl substituted pyrazole derivative 25 (Bromo and trifluoromethyl)Staphylococcus epidermidisGram-positive1.56
N-(trifluoromethyl)phenyl substituted pyrazole derivative 25 (Bromo and trifluoromethyl)Enterococcus faeciumGram-positive0.78

Data compiled from multiple sources.

[5][13]### Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Trifluoromethylquinoline derivatives have demonstrated significant anti-inflammatory properties in preclinical models.

#[14]### Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway. NF[15][16]-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By[16][17] inhibiting the activation of NF-κB, these derivatives can effectively suppress the inflammatory response.

<[15][16]br>

Signaling Pathway: NF-κB Inhibition

NFkB_Inhibition Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) IKK Complex IKK Complex Inflammatory Stimuli (e.g., LPS)->IKK Complex IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Complex->IκBα Phosphorylation & Degradation NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκBα Phosphorylation & Degradation->NF-κB (p65/p50) Nuclear Translocation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NF-κB (p65/p50) Nuclear Translocation->Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Trifluoromethylquinoline Derivative Trifluoromethylquinoline Derivative Trifluoromethylquinoline Derivative->IKK Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

In Vivo Efficacy

In the carrageenan-induced rat paw edema model, a standard assay for acute inflammation, certain 4-substituted-7-trifluoromethylquinoline derivatives have shown anti-inflammatory activity comparable to the standard drug indomethacin.

#[14]## Neuroprotective and Analgesic Activities: Targeting the Nervous System

Trifluoromethylquinoline derivatives have also shown potential in the treatment of neurological disorders, exhibiting both antiepileptic and analgesic properties.

#[18][19]### Mechanism of Action

The neuroprotective effects of these compounds are linked to their ability to block sodium channels. By[18][19] blocking these channels, they can reduce the inflammatory sodium signals released by peripheral nerve and tissue damage, thereby alleviating neuropathic pain. Th[18][19]is mechanism also contributes to their antiepileptic activity.

#[18][19]## Experimental Protocols

To ensure the reproducibility and validation of the data presented, detailed methodologies for key experimental assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

[20]Workflow: MTT Assay

MTT_Assay A Seed cells in 96-well plate B Treat with Trifluoromethylquinoline Derivative A->B C Incubate (e.g., 72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Solubilize formazan crystals (DMSO) E->F G Measure absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. 2.[1] Compound Treatment: Treat the cells with various concentrations of the trifluoromethylquinoline derivative and incubate for a specified period (typically 24, 48, or 72 hours). 3. MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. 4. Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the insoluble formazan crystals. 5. Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated from the dose-response curve.

#### Cell Cycle Analysis by Propidium Iodide Staining

This method is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Treatment and Fixation: Treat cells with the test compound, harvest, and fix in cold 70% ethanol overnight at -20°C. 2. Staining: Wash the fixed cells with PBS and then stain with a solution containing Propidium Iodide (PI) and RNase A. 3.[21] Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content of the cells, as indicated by the intensity of PI fluorescence, is used to determine the percentage of cells in each phase of the cell cycle.

#[4]### Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for determining the MIC of an antimicrobial agent.

[6][22]Workflow: Broth Microdilution Assay

MIC_Assay A Prepare serial dilutions of compound in 96-well plate B Inoculate with standardized bacterial suspension A->B C Incubate (16-20h at 35°C) B->C D Visually assess for turbidity (growth) C->D E Determine lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Prepare Serial Dilutions: Prepare two-fold serial dilutions of the trifluoromethylquinoline derivative in a 96-well microtiter plate containing broth. 2.[6] Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration. 3.[22] Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. 4.[6] Incubation: Incubate the plate at 35°C for 16-20 hours. 5.[6] MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

#[22]### Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is used to evaluate the anti-inflammatory activity of a compound.

[23][24]Step-by-Step Protocol:

  • Compound Administration: Administer the trifluoromethylquinoline derivative to the rats (e.g., orally or intraperitoneally). 2.[25] Induction of Edema: After a specific time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of the rats to induce inflammation. 3.[23][25] Measurement of Paw Volume: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer. 4.[25] Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Trifluoromethylquinoline derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, coupled with favorable pharmacokinetic profiles often imparted by the trifluoromethyl group, make them attractive candidates for further drug development. The diverse mechanisms of action, from kinase and tubulin inhibition to ion channel modulation, underscore the rich chemical space that this scaffold offers. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and advance the therapeutic potential of these remarkable molecules.

References

4-(Trifluoromethyl)quinoline-2-carbonitrile mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Profile of 4-(Trifluoromethyl)quinoline-2-carbonitrile

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of this compound. While direct experimental data on this specific molecule is limited in public literature, its structural motifs—the quinoline scaffold, a trifluoromethyl group, and a nitrile moiety—allow for the formulation of robust, testable hypotheses based on the well-documented activities of its chemical class. We will explore plausible molecular targets, delineate key signaling pathways, and provide detailed, field-proven experimental protocols for validation. This document is structured to guide researchers and drug development professionals in systematically investigating the therapeutic potential of this and related compounds, bridging the gap from molecular structure to biological function.

The Quinoline Scaffold: A Privileged Framework in Medicinal Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Its rigid, planar structure provides an ideal template for orienting substituents to engage with biological targets, while the nitrogen atom serves as a key hydrogen bond acceptor. Quinoline derivatives have demonstrated a vast spectrum of therapeutic activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][3][4][5]

The specific functionalization of the this compound molecule is critical to its hypothesized activity:

  • The 2-Carbonitrile (-CN) Group: The nitrile moiety is a versatile functional group. It is a potent hydrogen bond acceptor and its linear geometry can allow it to probe deep, narrow pockets within a protein's active site. Molecules containing a cyano group are valuable as intermediates in drug synthesis and can be critical for target binding.[6]

  • The 4-Trifluoromethyl (-CF3) Group: The introduction of a trifluoromethyl group is a common and highly effective strategy in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[7][8]

Hypothesized Mechanisms of Action

Based on extensive literature on functionally related quinoline derivatives, we can propose two primary, non-mutually exclusive mechanisms of action for this compound that warrant rigorous experimental investigation.

Primary Hypothesis: Inhibition of Protein Tyrosine Kinases (PTKs)

Protein tyrosine kinases are crucial mediators of cellular signal transduction, regulating cell proliferation, survival, and differentiation.[9] Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[4][9] Numerous quinoline-based molecules have been developed as potent PTK inhibitors, targeting the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][10][11]

We hypothesize that this compound functions as a Type I kinase inhibitor, competitively binding to the ATP pocket of oncogenic kinases. The quinoline ring would likely form π-π stacking interactions with aromatic residues in the hinge region, while the nitrogen atom acts as a hydrogen bond acceptor. The trifluoromethyl group would confer enhanced affinity by occupying a hydrophobic pocket.

G cluster_cell Cancer Cell Signaling cluster_pathway Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR) pSubstrate Phosphorylated Substrate RTK->pSubstrate Phosphorylation TFQC 4-(Trifluoromethyl)quinoline -2-carbonitrile TFQC->RTK Binds to ATP Pocket Inhibition INHIBITION ATP ATP ATP->RTK Binds Downstream Downstream Effectors (RAS/RAF/MEK, PI3K/AKT) pSubstrate->Downstream Proliferation Tumor Proliferation & Survival Downstream->Proliferation Inhibition->RTK

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway by this compound.

Secondary Hypothesis: DNA Intercalation and Damage Response

An alternative or complementary mechanism involves direct interaction with nucleic acids. Certain trifluoromethylquinoline derivatives have been shown to function as DNA intercalating agents.[12] This physical insertion between DNA base pairs can disrupt DNA replication and transcription, ultimately triggering a DNA damage response (DDR) and inducing apoptosis (programmed cell death).[12][13] Recent studies have also shown that some quinoline-based compounds can inhibit a wide range of enzymes that act on DNA, including DNA methyltransferases and polymerases, provoking a p53-mediated DNA damage response in cancer cells.[13][14]

Experimental Framework for Mechanistic Validation

To test these hypotheses, a multi-pronged experimental approach is required. The following protocols are designed as a self-validating system, where data from direct target engagement assays are correlated with outcomes in cellular models.

Protocol 1: In Vitro Kinase Inhibition Profiling
  • Causality: This experiment is the most direct test of the primary hypothesis. By using purified enzymes, it isolates the compound's effect on the kinase from all other cellular variables, establishing a direct biochemical interaction.

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in an intermediate plate.

    • Kinase Panel Selection: Select a panel of relevant kinases based on cancer type, e.g., EGFR, VEGFR2, c-Met, and other kinases from a commercial screening service.

    • Assay Execution (Example using ADP-Glo™ Assay):

      • In a 384-well plate, add 5 µL of assay buffer, 2.5 µL of kinase/substrate solution, and 2.5 µL of the serially diluted compound.

      • Incubate for 60 minutes at room temperature to allow for compound-enzyme binding.

      • Initiate the kinase reaction by adding 2.5 µL of 10 µM ATP solution. Incubate for 60 minutes.

      • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

      • Read luminescence on a plate reader.

    • Data Analysis: Convert raw luminescence to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition versus log[concentration] and fit to a four-parameter dose-response curve to determine the IC50 value.

  • Data Presentation:

Kinase TargetHypothetical IC50 (nM)
EGFR85
VEGFR2210
c-Met150
SRC>10,000
Protocol 2: Cellular Anti-Proliferation and Viability Assay
  • Causality: This assay links the biochemical activity (kinase inhibition) to a relevant cellular phenotype (cancer cell death or growth arrest). A correlation between potent kinase inhibition and potent anti-proliferative activity strengthens the proposed mechanism of action.

  • Methodology (MTT Assay):

    • Cell Seeding: Seed cancer cell lines (e.g., A549 lung carcinoma, which is EGFR-driven) in 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.[15]

    • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 100 µM to 1 nM) for 72 hours.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[15]

    • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition).

G cluster_workflow Cellular Assay Workflow Start Start: Culture Cancer Cells Seeding Seed Cells in 96-well Plates Start->Seeding Treatment Treat with Compound (Serial Dilution) Seeding->Treatment Incubation 72-hour Incubation Treatment->Incubation Assay Perform Viability Assay (e.g., MTT) Incubation->Assay Analysis Data Analysis: Determine GI50 Assay->Analysis

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Enduring Legacy of Quinoline-2-carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals, this whitepaper charts the discovery and history of quinoline-2-carbonitrile compounds. From their foundational synthesis in the early 20th century to their contemporary role as a coveted scaffold in medicinal chemistry, this document provides a comprehensive overview of their synthesis, mechanistic underpinnings, and ever-expanding biological significance.

Introduction: The Quinoline Core and the Rise of the 2-Cyano Moiety

The quinoline scaffold, a fusion of a benzene and a pyridine ring, has been a cornerstone of heterocyclic chemistry since its initial isolation from coal tar by Friedlieb Ferdinand Runge in 1834. The development of seminal synthetic methodologies in the late 19th century, such as the Skraup (1880), Doebner-von Miller (1881), and Friedländer (1882) syntheses, provided chemists with the tools to construct this versatile ring system, paving the way for its exploration in various scientific domains.[1]

While the parent quinoline ring was the initial focus, the strategic introduction of functional groups unlocked a vast chemical space with diverse properties. Among these, the nitrile group at the 2-position has proven to be of paramount importance. The quinoline-2-carbonitrile moiety is a key structural feature in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and herbicidal properties.[2][3][4] This guide delves into the historical journey of these specific compounds, from their first synthesis to their current status as a privileged pharmacophore in drug discovery.

Foundational Synthesis: The Reissert Reaction - A Gateway to 2-Substituted Quinolines

The first major breakthrough in the synthesis of precursors to quinoline-2-carbonitrile came in 1905 with the advent of the Reissert reaction, named after its discoverer, Arnold Reissert.[5][6] This seminal reaction involves the treatment of quinoline with an acyl chloride and potassium cyanide to yield a 1-acyl-2-cyano-1,2-dihydroquinoline, commonly known as a Reissert compound.[5][6]

The significance of the Reissert reaction lies in its ability to functionalize the C2-position of the quinoline ring, which is otherwise unreactive towards many electrophilic substitutions. The resulting Reissert compounds are stable, crystalline solids that serve as versatile intermediates for a variety of transformations.

Mechanistic Insights into the Reissert Reaction

The causality behind the Reissert reaction begins with the acylation of the quinoline nitrogen, which activates the pyridine ring towards nucleophilic attack. The cyanide ion then adds to the C2-position, leading to the formation of the 1,2-dihydroquinoline system.

Reissert_Mechanism Quinoline Quinoline Acylium_Ion N-Acylquinolinium Ion Quinoline->Acylium_Ion Acylation Acyl_Chloride Acyl Chloride Acyl_Chloride->Acylium_Ion Reissert_Compound Reissert Compound (1-acyl-2-cyano-1,2-dihydroquinoline) Acylium_Ion->Reissert_Compound Nucleophilic Attack Cyanide Cyanide Ion (KCN) Cyanide->Reissert_Compound

Caption: Mechanism of the Reissert Reaction.

Experimental Protocol: Classical Reissert Reaction

The following protocol is a representative example of the classical Reissert reaction for the preparation of 2-benzoyl-1,2-dihydroisoquinaldonitrile, a related Reissert compound. The principles are directly applicable to the synthesis of the quinoline analogue.

Caution: This reaction involves highly toxic cyanide salts and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

Procedure for 2-Benzoyl-1,2-dihydroisoquinaldonitrile Synthesis: [7]

  • A solution of 64.6 g (0.499 mole) of freshly distilled isoquinoline in 400 ml of dichloromethane and 97.7 g (1.50 moles) of potassium cyanide in 200 ml of water are combined in a suitable reaction vessel.

  • The mixture is stirred vigorously while 126.5 g (0.900 mole) of freshly distilled benzoyl chloride is added dropwise over 1 hour. The reaction is exothermic, and the temperature may rise to cause the dichloromethane to reflux.

  • Stirring is continued for an additional 3 hours.

  • The resulting brown reaction mixture is filtered to remove insoluble material.

  • The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude Reissert compound, which can be further purified by recrystallization.

Aromatization: From Dihydroquinoline to Quinoline-2-carbonitrile

The Reissert compound, being a dihydroquinoline derivative, requires an oxidation step to furnish the fully aromatic quinoline-2-carbonitrile. Various oxidizing agents have been employed for this transformation, with iodine being a common and effective choice.

Experimental Protocol: Oxidation of a Reissert Compound

Modern Synthetic Approaches: Direct Cyanation of Quinoline N-Oxides

While the Reissert reaction remains a cornerstone in the history of quinoline-2-carbonitrile synthesis, modern organic chemistry has sought more direct and efficient routes. One of the most significant advancements has been the development of methods for the direct cyanation of quinoline N-oxides. This approach circumvents the need for the multi-step Reissert sequence.

The activation of the quinoline ring via N-oxidation renders the C2-position susceptible to nucleophilic attack by a cyanide source. A variety of cyanating agents have been employed, with trimethylsilyl cyanide (TMSCN) being a popular choice due to its reactivity and solubility in organic solvents.

Direct_Cyanation_Workflow Quinoline Quinoline Quinoline_N_Oxide Quinoline N-Oxide Quinoline->Quinoline_N_Oxide Step 1 Oxidation Oxidation (e.g., m-CPBA) Q2CN Quinoline-2-carbonitrile Quinoline_N_Oxide->Q2CN Step 2 Cyanation Cyanation (e.g., TMSCN, Acyl Chloride)

Caption: Modern workflow for quinoline-2-carbonitrile synthesis.

Experimental Protocol: Cyanation of Quinoline-1-oxide

The following is a general procedure illustrating the direct cyanation of a pyridine N-oxide, which is mechanistically analogous to the reaction with quinoline N-oxide.

Procedure for the Synthesis of 2-Cyanopyridine:

  • To a solution of pyridine-1-oxide in an anhydrous solvent such as dichloromethane, add an activating agent like benzoyl chloride or dimethylcarbamoyl chloride at a reduced temperature (e.g., 0 °C).

  • After a short stirring period, a solution of a cyanide source, such as trimethylsilyl cyanide (TMSCN) or an aqueous solution of potassium cyanide, is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

  • The reaction is quenched with a suitable aqueous solution (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography or recrystallization.

The Emergence of a Pharmacophore: Biological Activities and Therapeutic Potential

The quinoline-2-carbonitrile scaffold has emerged as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The nitrile group can act as a hydrogen bond acceptor and its electronic properties can influence the overall binding affinity of the molecule to its target.

While early biological studies on the parent quinoline-2-carbonitrile are not extensively documented in the initial literature, the importance of this moiety became increasingly apparent through the synthesis and evaluation of its derivatives.

A Timeline of Discovery and Application:
Era Key Developments Therapeutic Areas of Interest
Early 20th Century Discovery of the Reissert reaction provides access to 2-cyano-dihydroquinolines.Foundational synthetic chemistry.
Mid-20th Century Exploration of quinoline derivatives as antimalarial agents.Infectious Diseases.
Late 20th Century Discovery of quinoline-2-carbonitrile derivatives with antimicrobial and herbicidal activities.[2][4]Agrochemicals, Antimicrobials.
21st Century Rational design and synthesis of highly potent quinoline-2-carbonitrile-based anticancer agents targeting specific cellular pathways.[8][9]Oncology.
Contemporary Applications in Drug Discovery

In recent years, the quinoline-2-carbonitrile core has been incorporated into a plethora of complex molecules designed to exhibit high potency and selectivity against various disease targets. A notable example is the development of dual inhibitors of tubulin polymerization and histone deacetylases (HDACs) for cancer therapy.[8][9] In these molecules, the quinoline-2-carbonitrile moiety often serves as a key pharmacophoric element, contributing significantly to the overall biological activity.[9] Structure-activity relationship (SAR) studies have demonstrated that the cyano group at the C2 position is often favorable for potent anticancer activity.[9]

Signaling_Pathway cluster_drug Quinoline-2-carbonitrile Derivative cluster_cell Cancer Cell Drug Q-2-CN Derivative Tubulin Tubulin Drug->Tubulin Inhibits HDACs Histone Deacetylases (HDACs) Drug->HDACs Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization Cell_Cycle_Arrest G2/M Arrest Microtubules->Cell_Cycle_Arrest Disruption leads to Histones Histones HDACs->Histones Deacetylation Chromatin Chromatin Histones->Chromatin Acetylation Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Dual inhibition of tubulin and HDACs by a quinoline-2-carbonitrile derivative.

Conclusion and Future Perspectives

The journey of quinoline-2-carbonitrile compounds, from their genesis in the early 20th-century Reissert reaction to their current prominence in cutting-edge drug discovery, exemplifies the enduring power of synthetic chemistry to unlock new biological functions. The historical synthetic routes, while still valuable, have been augmented by modern, more direct methods, expanding the accessibility and diversity of these important molecules. The quinoline-2-carbonitrile scaffold has proven to be a remarkably versatile and privileged structure, and its continued exploration is poised to yield the next generation of innovative therapeutics for a wide range of human diseases.

References

An In-Depth Technical Guide to the Physicochemical Profile of 4-(Trifluoromethyl)quinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold represents a "privileged" structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile biological activities.[1] When functionalized with a trifluoromethyl (CF₃) group, the resulting molecule often exhibits enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2][3][4] The further introduction of a carbonitrile (-CN) group provides a key synthetic handle and a potent hydrogen bond acceptor, making 4-(Trifluoromethyl)quinoline-2-carbonitrile a compound of significant interest for researchers in drug discovery and materials science.

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and field-proven experimental protocols for its characterization.

Section 1: Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior from the reaction flask to complex biological systems. While experimental data for this specific isomer is not extensively published, we can delineate its expected characteristics based on its constituent functional groups and data from closely related analogues.

PropertyDataSource / Rationale
Chemical Name This compoundIUPAC Nomenclature
CAS Number 25199-89-7[5]
Molecular Formula C₁₁H₅F₃N₂[5]
Molecular Weight 222.17 g/mol [5]
Appearance Not specified; likely a white to yellow solid.Based on related quinoline derivatives.[6]
Melting Point Data not available in surveyed literature.For comparison, 2-(Trifluoromethyl)quinoline melts at 58-62 °C.[2]
Boiling Point Data not available; predicted for isomer.The related isomer, 2-(Trifluoromethyl)quinoline-4-carbonitrile, has a predicted boiling point of 235.3 °C.[7]
Solubility Insoluble in water; soluble in organic solvents.The quinoline core has low water solubility, which is further decreased by the lipophilic CF₃ group.[3][6]

Section 2: Spectroscopic Characterization

Accurate structural confirmation is paramount. The following sections detail the expected spectroscopic signatures of this compound and the standard protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule.

Expected Spectral Features:

  • ¹H NMR: The five aromatic protons on the quinoline ring system are expected to appear in the downfield region, typically between δ 7.5 and 9.0 ppm. The electron-withdrawing effects of both the CF₃ and CN groups will cause protons on the same ring (positions 3, 5, 6, 7, 8) to shift further downfield. Complex spin-spin coupling (doublets, triplets, and doublets of doublets) will be observed, characteristic of a substituted quinoline ring.

  • ¹³C NMR: The spectrum will show 11 distinct carbon signals. The carbon of the nitrile group (-C≡N) is expected around δ 115-120 ppm. The carbon attached to the trifluoromethyl group will appear as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF ≈ 275 Hz).[8] The remaining aromatic carbons will appear between δ 120-150 ppm.

  • ¹⁹F NMR: A single, strong resonance is expected, as all three fluorine atoms of the CF₃ group are chemically equivalent.

Protocol: NMR Spectrum Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Record spectra on a 400 MHz or higher spectrometer.

  • Data Acquisition:

    • Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • If available, acquire a ¹⁹F spectrum.

  • Data Processing: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration TypeRationale
~2230 cm⁻¹Nitrile (-C≡N)StretchingThis is a sharp, medium-intensity band characteristic of the nitrile functional group.
1100-1350 cm⁻¹Trifluoromethyl (-CF₃)C-F StretchingThe CF₃ group exhibits very strong, broad absorption bands in this region due to symmetric and asymmetric stretching.[6]
1500-1620 cm⁻¹Quinoline RingC=C and C=N StretchingThese bands correspond to the aromatic ring system's skeletal vibrations.
3000-3100 cm⁻¹Aromatic C-HStretchingThese are typically weaker bands appearing just above 3000 cm⁻¹.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial for obtaining an accurate sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): The primary peak of interest will be the molecular ion peak at an m/z corresponding to the molecular weight, 222.17. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₁H₅F₃N₂) with high accuracy.[9]

  • Key Fragments: Common fragmentation pathways for related structures include the loss of HCN (m/z 27) from the nitrile group, and fragmentation of the trifluoromethyl group, such as the loss of a fluorine radical or the stable CF₃⁺ ion (m/z 69).[10][11]

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: For a sufficiently volatile solid, a direct insertion probe can be used. The sample is placed in a capillary tube and introduced into the high-vacuum source of the mass spectrometer.

  • Ionization: The sample is vaporized by heating and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Section 3: Synthesis and Chemical Reactivity

Understanding the synthesis of this compound is critical for its practical application. While specific procedures are proprietary or scattered, a generalized and robust approach involves the Friedlander annulation or related cyclization strategies.[12]

A plausible synthetic route involves the condensation of a 2-amino-benzaldehyde or ketone bearing a trifluoromethyl group with a compound containing an activated methylene group adjacent to a nitrile, such as ethyl cyanoacetate, often under acid or base catalysis.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Final Product A 2-Amino-x-trifluoromethyl acetophenone C Condensation & Cyclization A->C Friedlander Annulation (Acid or Base Catalyst) B Acetonitrile Derivative (e.g., Ethyl Cyanoacetate) B->C D 4-(Trifluoromethyl)quinoline- 2-carbonitrile C->D Dehydration/ Aromatization

Caption: Generalized workflow for the synthesis of trifluoromethyl-substituted quinolines.

Section 4: Applications in Research and Drug Development

The physical characteristics of this compound directly inform its utility as a high-value building block.

  • Medicinal Chemistry: The trifluoromethyl group is a bioisostere of a methyl group but with drastically different electronic properties. Its strong electron-withdrawing nature can alter the pKa of the quinoline nitrogen, while its lipophilicity can enhance membrane permeability and block metabolic oxidation at the 4-position, prolonging a drug's half-life.[3][4]

  • Privileged Scaffold: The quinoline core is known to interact with the hinge region of many protein kinases, which are critical targets in oncology.[1] This compound serves as an ideal starting point for fragment-based drug design (FBDD) campaigns targeting kinases like c-Met or EGFR.[13][14] The nitrile at the 2-position provides a defined vector for synthetic elaboration to explore and occupy adjacent binding pockets.

Section 5: Safety, Handling, and Storage

As with any active chemical compound, proper handling is essential. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar chemicals provides a strong basis for safe handling procedures.[15][16]

  • Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[15] Causes serious skin and eye irritation.[16]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[16]

  • Handling: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or fumes.[16] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16]

Conclusion

This compound is a specialized chemical entity whose physicochemical properties make it a highly valuable tool for scientific research. Its trifluoromethyl group offers metabolic stability and unique electronic characteristics, while the quinoline core provides a proven scaffold for biological activity. The nitrile functional group serves as a versatile point for synthetic modification. A thorough understanding of its spectroscopic signature, handling requirements, and chemical logic is essential for any researcher aiming to leverage its potential in the development of next-generation pharmaceuticals and advanced materials.

References

Unlocking the Therapeutic Potential of Trifluoromethylquinolines: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a privileged heterocyclic motif in medicinal chemistry, has given rise to a multitude of therapeutic agents. The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold significantly modulates the physicochemical and pharmacological properties of the resulting trifluoromethylquinoline (TFQ) derivatives. This enhancement in lipophilicity, metabolic stability, and binding affinity has positioned TFQs as a promising class of compounds with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the known and potential therapeutic targets of TFQs, with a primary focus on oncology, infectious diseases, and neurodegenerative disorders. We will delve into the molecular mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for target identification and validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and harness the therapeutic potential of this versatile chemical scaffold.

Introduction: The Trifluoromethylquinoline Scaffold - A Privileged Structure in Drug Discovery

The fusion of a benzene and a pyridine ring to form the quinoline core has been a cornerstone of pharmaceutical development for over a century. The introduction of the trifluoromethyl group, a bioisostere of the methyl group, imparts unique electronic properties and steric bulk.[1] This functionalization can dramatically enhance a molecule's potency and pharmacokinetic profile by improving its ability to cross cellular membranes and resist metabolic degradation.[1] As a result, TFQ derivatives have demonstrated significant promise in a variety of therapeutic areas. This guide will systematically explore the landscape of TFQ targets, moving from established mechanisms to the frontiers of their potential applications.

Therapeutic Targets in Oncology

The dysregulation of cellular signaling pathways is a hallmark of cancer, and many TFQ derivatives have been designed and synthesized to selectively target key nodes in these pathways.

Receptor Tyrosine Kinases (RTKs): Intercepting Growth Signals

RTKs are cell surface receptors that play a pivotal role in cell proliferation, survival, and differentiation. Their aberrant activation is a common driver of tumorigenesis, making them attractive targets for cancer therapy.

The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is frequently overexpressed or mutated in a variety of human cancers. Its activation triggers a cascade of downstream signaling events that promote cell motility, invasion, and metastasis. Several series of 3,5,7-trisubstituted quinolines have been identified as highly potent c-Met inhibitors, with some exhibiting IC₅₀ values in the sub-nanomolar range.[2][3]

Table 1: Inhibitory Activity of Representative Trifluoromethylquinoline Derivatives against c-Met Kinase

Compound IDc-Met IC₅₀ (nM)Reference
21a <1.0[2]
21b <1.0[2]
21c <1.0[2]
27a <1.0[2]
39 1.6[4]
Cabozantinib (control) 5.4[5]

The epidermal growth factor receptor (EGFR) is another critical RTK implicated in the development and progression of numerous cancers, particularly non-small cell lung cancer. While many EGFR inhibitors are based on the quinazoline scaffold, quinoline derivatives have also shown significant promise.[6][7] The design of these inhibitors often involves creating molecules that can form key interactions within the ATP-binding pocket of the EGFR kinase domain.

Table 2: Inhibitory Activity of Representative Quinoline Derivatives against EGFR Kinase

Compound IDEGFR IC₅₀ (nM)Reference
Gefitinib (control) 2.4[7]
Compound 22 40.7[7]
Compound 6d 180[6]
Compound 8b 80[6]
Tubulin Polymerization: Disrupting the Cytoskeleton

The microtubule network, formed by the polymerization of α- and β-tubulin heterodimers, is essential for cell division, intracellular transport, and the maintenance of cell shape. Compounds that interfere with tubulin dynamics are potent anticancer agents. A series of N-aryl-2-trifluoromethyl-quinoline-4-amine derivatives have been identified as potent inhibitors of tubulin polymerization, exhibiting significant antiproliferative activity against a range of cancer cell lines.[8][9] These compounds are thought to bind to the colchicine-binding site on β-tubulin, thereby preventing microtubule formation and arresting cells in the G2/M phase of the cell cycle.[9]

Table 3: Antiproliferative Activity of Trifluoromethylquinoline-Based Tubulin Polymerization Inhibitors [4]

Compound IDPC3 (Prostate) IC₅₀ (μM)K562 (Leukemia) IC₅₀ (μM)HeLa (Cervical) IC₅₀ (μM)A549 (Lung) IC₅₀ (μM)
5a 0.08 ± 0.010.09 ± 0.010.12 ± 0.020.15 ± 0.02
5m 0.06 ± 0.010.07 ± 0.010.09 ± 0.010.11 ± 0.01
5o 0.05 ± 0.010.06 ± 0.010.08 ± 0.010.10 ± 0.01
6b 0.03 ± 0.0050.04 ± 0.0060.05 ± 0.0080.07 ± 0.01
Histone Deacetylases (HDACs): Modulating the Epigenome

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. Their dysregulation is linked to the development of various cancers. Trifluoromethyl ketones have been identified as a zinc-binding group for the design of HDAC inhibitors.[10][11] A novel trifluoromethyl quinoline derivative, FKL117, has been shown to target and inhibit HDAC1, leading to increased histone acetylation and the induction of apoptosis in cervical cancer cells.[12]

Table 4: Inhibitory Activity of Representative HDAC Inhibitors

CompoundTarget HDACIC₅₀Reference
FKL117 HDAC1Not specified[12]
Vorinostat (SAHA) Pan-HDAC~50 nM[13]
Compound 20 (TFMK) HDACsSubmicromolar[10]

Potential Antiviral Targets

The broad biological activity of quinoline derivatives extends to the realm of infectious diseases, with several compounds exhibiting potent antiviral effects. While research into the specific antiviral targets of TFQs is ongoing, promising leads have emerged.

Zika Virus (ZIKV)

The Zika virus, a member of the Flaviviridae family, has been a significant global health concern. Studies have shown that 2,8-bis(trifluoromethyl)quinoline derivatives exhibit potent anti-ZIKV activity in vitro, with some compounds showing greater efficacy than the antimalarial drug mefloquine.[8] The precise molecular target of these compounds is still under investigation, but they are thought to interfere with the viral replication cycle.[14]

Herpes Simplex Virus (HSV)

Herpes simplex virus infections are widespread and can cause a range of diseases. The nucleoside analog 5-Trifluoromethyl-2'-deoxyuridine (Trifluridine) is a known therapeutic agent for herpetic keratitis.[15] More recent studies have explored other trifluoromethyl-containing compounds, such as trifluoromethylthiolane derivatives, which have been shown to inhibit HSV-1 reproduction.[16] These findings suggest that TFQs could be a promising scaffold for the development of novel anti-HSV agents.

Potential Neuroprotective Targets

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. The multifactorial nature of these diseases presents a significant challenge for drug development. The quinoline scaffold has been explored for its neuroprotective potential, and TFQ derivatives are emerging as a promising area of investigation.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[17] The inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[18] While specific data on TFQs as MAO inhibitors is still emerging, the broader class of quinoline derivatives has been investigated for this activity, suggesting a potential avenue for TFQ-based drug discovery.[19]

Experimental Workflows for Target Identification and Validation

The identification and validation of a drug's molecular target are critical steps in the drug discovery process. A multi-pronged approach, combining phenotypic screening with target deconvolution and engagement assays, provides a robust framework for elucidating the mechanism of action of novel TFQ derivatives.

Phenotypic Screening: A Target-Agnostic Approach

Phenotypic screening involves testing compounds in a physiologically relevant model system (e.g., cancer cell lines, virus-infected cells) to identify molecules that produce a desired phenotypic change, without a priori knowledge of the molecular target. This approach is particularly valuable for identifying first-in-class drugs with novel mechanisms of action.

G cluster_0 Phenotypic Screening Workflow A Compound Library (TFQ Derivatives) B Disease-Relevant Assay (e.g., Cancer Cell Viability) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Hit-to-Lead Optimization D->E F Lead Compound E->F

Figure 1: A generalized workflow for phenotypic screening.

Target Deconvolution: Unmasking the Molecular Target

Once a "hit" compound is identified through phenotypic screening, the next crucial step is to determine its molecular target(s). Several powerful techniques can be employed for this purpose.

AP-MS is a classic and widely used method for target identification.[20] It involves immobilizing the TFQ compound on a solid support (e.g., beads) and using it as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

Step-by-Step Protocol for AP-MS:

  • Immobilization of the TFQ Derivative:

    • Synthesize an analog of the active TFQ with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the TFQ analog with the beads to achieve covalent linkage.

    • Wash the beads extensively to remove any non-covalently bound compound.

  • Preparation of Cell Lysate:

    • Culture the relevant cells (e.g., cancer cells sensitive to the TFQ) and harvest them.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the TFQ-immobilized beads.

    • Wash the beads with a series of buffers of increasing stringency to remove non-specific binding proteins.

  • Elution and Protein Identification:

    • Elute the specifically bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.

    • Separate the eluted proteins by SDS-PAGE and visualize them by staining.

    • Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[21]

G cluster_1 Affinity Purification-Mass Spectrometry (AP-MS) A Immobilized TFQ Derivative C Incubation & Washing A->C B Cell Lysate B->C D Elution C->D E SDS-PAGE D->E F Mass Spectrometry E->F G Target Protein Identification F->G

Figure 2: Workflow for target identification using AP-MS.

For TFQs suspected of targeting kinases, kinome profiling using MIBs coupled with mass spectrometry is a powerful approach.[22] MIBs are a mixture of beads conjugated with a panel of broad-spectrum kinase inhibitors, which allows for the capture of a large portion of the cellular kinome.[23] By comparing the kinase profiles of lysates treated with a TFQ to a control, one can identify the kinases that are specifically competed off the beads by the compound.

Step-by-Step Protocol for Kinome Profiling with MIBs:

  • Cell Treatment and Lysis:

    • Treat cells with the TFQ derivative or a vehicle control.

    • Lyse the cells and prepare a clarified lysate as described for AP-MS.

  • Kinase Enrichment:

    • Incubate the cell lysates with MIBs to capture the active kinases.

    • Wash the beads to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Perform an on-bead digestion of the captured kinases with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Quantify the relative abundance of each identified kinase in the TFQ-treated versus control samples.

    • A significant reduction in the amount of a specific kinase captured in the presence of the TFQ indicates that it is a likely target.[24]

Target Engagement: Confirming the Interaction in a Cellular Context

Once a putative target has been identified, it is essential to confirm that the TFQ derivative directly engages this target within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[25]

CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[1] By heating intact cells or cell lysates to various temperatures, one can generate a "melting curve" for the target protein. In the presence of a binding compound, this curve will shift to higher temperatures.

Step-by-Step Protocol for CETSA with Western Blot Readout:

  • Cell Treatment:

    • Treat intact cells with the TFQ derivative or a vehicle control.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the soluble fraction at each temperature by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A rightward shift in the melting curve for the TFQ-treated samples compared to the control indicates target engagement.[9]

G cluster_2 Cellular Thermal Shift Assay (CETSA) A Cell Treatment (TFQ vs. Control) B Thermal Challenge (Temperature Gradient) A->B C Cell Lysis & Centrifugation B->C D Western Blot of Soluble Fraction C->D E Generation of Melting Curves D->E F Target Engagement Confirmation E->F

Figure 3: Workflow for target engagement validation using CETSA.

Conclusion and Future Directions

Trifluoromethylquinolines represent a highly versatile and promising scaffold in modern drug discovery. Their demonstrated activity against a range of therapeutic targets in oncology, coupled with their emerging potential in infectious and neurodegenerative diseases, underscores the importance of continued research in this area. The systematic application of the target identification and validation workflows outlined in this guide will be instrumental in elucidating the mechanisms of action of novel TFQ derivatives and accelerating their translation into clinically effective therapies. Future efforts should focus on expanding the exploration of TFQs against a broader range of viral and neurological targets, as well as leveraging advanced computational methods to guide the rational design of next-generation TFQ-based therapeutics with enhanced potency and selectivity.

References

Methodological & Application

A Validated Protocol for the Synthesis of 4-(Trifluoromethyl)quinoline-2-carbonitrile via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Strategic Overview and Rationale

The synthesis of 4-(Trifluoromethyl)quinoline-2-carbonitrile is most reliably achieved through the functionalization of a pre-formed quinoline core. Our selected strategy leverages the classic and highly dependable Sandmeyer reaction, which facilitates the conversion of an aromatic primary amine to a diverse range of functional groups, including the desired nitrile.[1][2]

The overall synthetic workflow is as follows:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation A 2-Amino-4-(trifluoromethyl)quinoline B Aryl Diazonium Salt Intermediate A->B  NaNO₂, aq. HCl  0-5 °C C This compound B->C  CuCN, KCN  Heat

Diagram 1: High-level synthetic workflow.

This approach was selected for several key reasons:

  • Reliability: The Sandmeyer reaction is a cornerstone of aromatic chemistry with a well-understood mechanism and a high tolerance for various functional groups.[3][4]

  • Precursor Availability: The starting material, 2-Amino-4-(trifluoromethyl)quinoline, can be synthesized through established heterocyclic chemistry routes, such as the Friedländer annulation, or is available from commercial suppliers.[5][6]

  • Regioselectivity: This method ensures the precise installation of the carbonitrile group at the C2 position, avoiding potential isomer formation that can complicate other C-H activation strategies.

Mechanistic Insights: The Sandmeyer Reaction

Understanding the reaction mechanism is critical for troubleshooting and optimization. The process involves two primary stages: diazotization and radical-nucleophilic substitution.

  • Diazotization: In a cold, acidic solution, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HONO), which then generates the highly electrophilic nitrosonium ion (NO⁺). The primary amino group of the quinoline attacks this ion, and subsequent proton transfers and water elimination yield the aryl diazonium salt. The low temperature (0-5 °C) is crucial to prevent the premature decomposition of this unstable intermediate.[4]

  • Copper-Catalyzed Cyanation: The Sandmeyer reaction itself proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] A single electron is transferred from the copper(I) cyanide catalyst to the diazonium salt. This reduces the diazonium species and liberates a molecule of exceptionally stable dinitrogen gas (N₂), creating an aryl radical. This radical then rapidly reacts with the copper-bound cyanide to form the final product and regenerate the Cu(I) catalyst.[2]

G cluster_mech Sandmeyer Reaction Mechanism start Aryl Diazonium Salt (Ar-N₂⁺) radical Aryl Radical (Ar•) + N₂ start->radical  Single Electron Transfer  (SET) product Aryl Nitrile (Ar-CN) radical->product  Radical Capture catalyst_in Cu(I)CN product->catalyst_in  Regenerates Catalyst catalyst_in->start catalyst_out Cu(II)CN₂ catalyst_out->product

Diagram 2: Simplified Sandmeyer reaction mechanism.

Detailed Experimental Protocol

Safety Precautions: Aryl diazonium salts are thermally unstable and potentially explosive when isolated and dried. Always handle them in solution at low temperatures and behind a blast shield. Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Molar Eq.
2-Amino-4-(trifluoromethyl)quinolineC₁₀H₇F₃N₂212.171.0
Hydrochloric Acid (conc., 37%)HCl36.46~4.0
Sodium NitriteNaNO₂69.001.1
Copper(I) CyanideCuCN89.561.2
Potassium CyanideKCN65.121.2
Dichloromethane (DCM)CH₂Cl₂84.93-
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01-
Anhydrous Magnesium SulfateMgSO₄120.37-
Deionized WaterH₂O18.02-
Silica Gel (230-400 mesh)SiO₂60.08-

Part A: Preparation of the Diazonium Salt Solution

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-Amino-4-(trifluoromethyl)quinoline (10.6 g, 50.0 mmol).

  • Add deionized water (50 mL) and concentrated hydrochloric acid (16.5 mL, ~200 mmol). Stir the resulting slurry.

  • Cool the flask in an ice-salt bath to maintain an internal temperature between 0 °C and 5 °C.

  • In a separate beaker, dissolve sodium nitrite (3.80 g, 55.0 mmol) in deionized water (20 mL).

  • Slowly add the sodium nitrite solution dropwise to the quinoline slurry via the dropping funnel over 30 minutes. Crucially, ensure the internal temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the resulting clear, yellowish solution in the ice bath for an additional 20 minutes. This solution contains the in situ generated diazonium salt and should be used immediately in the next step.

Part B: Copper-Catalyzed Sandmeyer Cyanation

  • In a separate 500 mL flask, prepare the catalyst solution by dissolving copper(I) cyanide (5.37 g, 60.0 mmol) and potassium cyanide (3.91 g, 60.0 mmol) in deionized water (60 mL). Gently warm the mixture to ~60 °C to facilitate dissolution, then cool to room temperature.

  • Place the catalyst solution in the reaction flask and begin vigorous stirring.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the catalyst solution in portions over 30-45 minutes. Vigorous bubbling (N₂ evolution) will be observed. Use the dropping funnel to control the addition rate to manage the effervescence.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture to room temperature.

Part C: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers and wash sequentially with deionized water (100 mL) and saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and remove the solvent in vacuo to afford this compound as a crystalline solid.

Expected Yield: 70-80%.

Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy.

References

Application Notes & Protocols: A Guide to the One-Pot Synthesis of Quinoline-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] Specifically, quinoline-3-carbonitrile derivatives are recognized as privileged structures due to their potent and diverse biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[4] This document provides a comprehensive guide to the efficient one-pot synthesis of these valuable compounds, targeting researchers and professionals in drug discovery and development. We will explore the prevalent synthetic strategy, rooted in the principles of the Friedländer annulation, and detail a robust, environmentally benign protocol using a multi-component reaction (MCR) approach. The causality behind experimental choices, detailed step-by-step protocols, and data interpretation are elucidated to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Quinoline-3-Carbonitrile Motif

The quinoline ring system is a recurring motif in both natural products, such as the antimalarial agent quinine, and synthetic drugs like the fluoroquinolone antibiotics.[3][5] The introduction of a carbonitrile (-CN) group at the 3-position significantly influences the molecule's electronic properties and biological interactions, often enhancing its therapeutic potential.[6] These derivatives have been identified as valuable starting materials for developing broad-spectrum antibacterial agents and other therapeutics.[6][7]

The classical synthesis of quinolines, such as the Skraup and Doebner-von Miller reactions, often requires harsh conditions and produces significant waste.[8][9] Modern synthetic chemistry has shifted towards more efficient and sustainable methodologies.[10] One-pot, multi-component reactions (MCRs) have emerged as a superior strategy, offering high atom economy, operational simplicity, and the ability to generate complex molecular architectures from simple precursors in a single step.[9][11]

Core Synthetic Strategy: The Multi-Component Friedländer Annulation

The most versatile and widely adopted method for synthesizing quinoline-3-carbonitrile derivatives is a one-pot, three or four-component reaction that operates as a variation of the Friedländer synthesis.[12][13][14] This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, in this case, a nitrile-bearing reactant.[14][15]

The common components for this MCR are:

  • An aromatic aldehyde.

  • An active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).

  • An aniline or an in-situ source of ammonia (e.g., ammonium acetate) to form the quinoline's nitrogen-containing ring.

  • A cyclic ketone or another active methylene compound can also be incorporated in four-component reactions.[1][7]

The reaction proceeds through a cascade of reversible and irreversible steps, including Knoevenagel condensation, Michael addition, and intramolecular cyclization followed by aromatization, to yield the stable quinoline ring system.

General Reaction Mechanism

The precise sequence of events can vary depending on the specific reactants and catalysts used. However, a generally accepted mechanistic pathway for a four-component synthesis involving an aldehyde, malononitrile, a dimedone-type cyclic ketone, and an ammonium salt is illustrated below. The key steps involve the formation of reactive intermediates that subsequently cyclize and aromatize to form the final product.

G A Ar-CHO + CH₂(CN)₂ B Knoevenagel Adduct (Arylidenemalononitrile) A->B Knoevenagel Condensation E Michael Addition Adduct B->E Michael Addition C Dimedone + NH₄OAc D Enamine Intermediate C->D Condensation D->E F Intramolecular Cyclization & Dehydration E->F Heat/Catalyst G Oxidation / Aromatization F->G -H₂O H Final Product: Quinoline-3-carbonitrile Derivative G->H -H₂ G start Start setup 1. Reaction Setup Combine aldehyde, malononitrile, BEC, and PEG-400 in RBF. start->setup stir 2. Initial Stirring Stir at room temperature for 10-15 minutes. setup->stir add_aniline 3. Add Aniline Introduce substituted aniline to the mixture. stir->add_aniline heat 4. Heating Heat reaction to 80°C with continuous stirring. add_aniline->heat monitor 5. Monitor Progress Check reaction completion using TLC. heat->monitor workup 6. Work-up Cool to RT, add ice-cold water to precipitate product. monitor->workup Reaction Complete isolate 7. Isolate Product Filter the solid, wash with water and cold ethanol. workup->isolate purify 8. Purification Recrystallize from ethanol to obtain pure product. isolate->purify characterize 9. Characterization Analyze via FT-IR, NMR, and Mass Spectrometry. purify->characterize end End characterize->end

References

Application Note & Protocol: Strategic Synthesis of 4-Substituted-7-Cyanoquinolines via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol and expert insights for performing Nucleophilic Aromatic Substitution (SNAr) on 4-chloro-7-cyanoquinoline. This key transformation is a cornerstone for synthesizing diverse libraries of quinoline-based compounds, a privileged scaffold in modern medicinal chemistry. We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

The Strategic Importance of the 7-Cyanoquinoline Scaffold

The quinoline ring system is a foundational motif in drug discovery, forming the core of numerous therapeutic agents, most notably in the realm of antimalarials like chloroquine.[1][2] The strategic introduction of a cyano group at the 7-position profoundly influences the molecule's electronic properties and metabolic stability, making 7-cyanoquinoline derivatives attractive candidates for various therapeutic targets, including cancer and neurodegenerative diseases.[3][4]

The 4-position of the quinoline ring is a critical site for modification, allowing for the introduction of diverse side chains that modulate pharmacological activity, selectivity, and pharmacokinetic properties.[5] The SNAr reaction on 4-chloro-7-cyanoquinoline is the most direct and versatile method for achieving this functionalization, enabling the creation of extensive compound libraries for screening and lead optimization.

Mechanistic Principles: Why This Reaction Works So Well

The efficiency of the SNAr reaction on 4-chloro-7-cyanoquinoline is not coincidental; it is a direct result of the powerful electronic effects at play within the molecule. The reaction proceeds via a two-step addition-elimination mechanism.[6][7]

Pillar of Expertise: Electronic Activation The carbon atom at the 4-position (C4) is highly electron-deficient (electrophilic) due to the synergistic electron-withdrawing effects of two key features:

  • The Quinoline Ring Nitrogen: As a heteroatom within the aromatic system, the nitrogen atom inductively withdraws electron density, particularly from the α (C2) and γ (C4) positions.

  • The C7-Cyano Group: The cyano group (-C≡N) is a potent electron-withdrawing group, acting through both inductive and resonance effects.[8] This effect is transmitted through the fused aromatic system, further depleting electron density at C4.

This strong activation facilitates the initial attack by a nucleophile (e.g., an amine) to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores aromaticity and yields the final substituted product.

SNAr_Mechanism Figure 1: S-N-Ar Mechanism on 4-Chloro-7-Cyanoquinoline cluster_start Reactants cluster_intermediate Intermediate cluster_end Products Start 4-Chloro-7-Cyanoquinoline + Nucleophile (Nu-H) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition (Rate-Determining Step) End 4-Substituted-7-Cyanoquinoline + HCl Intermediate->End Elimination (Fast)

Caption: General mechanism for SNAr on 4-chloro-7-cyanoquinoline.

Experimental Protocol: Synthesis of 4-Amino-7-Cyanoquinoline Derivatives

This protocol provides a generalized procedure for the reaction of 4-chloro-7-cyanoquinoline with primary or secondary amines. It is designed to be robust and adaptable.

Trustworthiness: A Self-Validating System This protocol incorporates checkpoints for reaction monitoring (TLC) and clear instructions for purification and characterization, ensuring the integrity of the final product.

Materials

  • 4-chloro-7-cyanoquinoline (1.0 eq)

  • Primary or secondary amine (1.1 - 2.0 eq)

  • Solvent: e.g., N,N-Dimethylformamide (DMF), Ethanol, or Acetonitrile

  • Base (optional, if using an amine salt or for certain nucleophiles): e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM) for workup

  • 5% aq. NaHCO₃ solution

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Equipment

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser or sealed vial for elevated temperatures

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon), if required

  • Rotary evaporator

  • Standard glassware for workup and purification

Step-by-Step Procedure

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add 4-chloro-7-cyanoquinoline (1.0 eq).

    • Dissolve the starting material in the chosen solvent (e.g., DMF, 10 mL per gram of starting material).

    • Add the amine nucleophile (1.1 - 2.0 eq) to the solution. If the amine is volatile, add it via syringe.

    • Scientist's Note: Using a slight excess of the amine can drive the reaction to completion. For reactions with neat (solvent-free) liquid amines, the amine itself acts as the solvent.[9]

  • Reaction Execution:

    • Stir the mixture at room temperature or heat to the desired temperature (typically 80-130 °C).

    • Scientist's Note: Higher temperatures or the use of microwave irradiation can significantly reduce reaction times, often from hours to minutes.[10][11] The choice of temperature depends on the nucleophilicity of the amine; less reactive amines like anilines may require more forcing conditions.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The product spot should be less polar than the starting 4-chloro-7-cyanoquinoline. The reaction is complete when the starting material spot is no longer visible by UV light.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Take up the resulting residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with 5% aq. NaHCO₃ solution (to neutralize any acid formed), water, and then brine.[9]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) as determined by TLC analysis.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

    • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Visualization of the Experimental Workflow

The following diagram outlines the complete process from reaction setup to the final, characterized product.

Caption: Step-by-step workflow for the synthesis and purification.

Data Summary: Reaction Conditions for Various Nucleophiles

The following table summarizes typical conditions for the SNAr of 4-chloroquinolines with different classes of nucleophiles, which can be adapted for the 7-cyano derivative.

Nucleophile ClassExample NucleophileSolventTemperature (°C)Typical TimeBase (if needed)Reference
Primary Aliphatic Amine 1,3-DiaminopropaneNeatReflux2 hNone[12]
Secondary Aliphatic Amine N,N-Dimethyl-propane-diamineNeat130 °C8 hNone[9]
Aromatic Amine AnilineDMF100-140 °C12-24 hNaOAc or K₂CO₃[13]
Alcohol / Phenol Phenol[bmim][PF₆] (Ionic Liquid)140 °C (MW)10 minK₂CO₃[14]
Thiol ThiophenolDMF80-100 °C4-8 hK₂CO₃ or TEA(General)

Field-Proven Insights & Alternative Strategies

  • For Unreactive Nucleophiles: If a conventional SNAr reaction fails or proceeds slowly, consider the Buchwald-Hartwig amination . This powerful palladium-catalyzed cross-coupling reaction can form C-N bonds under milder conditions and often succeeds where traditional SNAr fails, though it requires an inert atmosphere and specialized ligands.[15][16][17]

  • Accelerating Reactions: Microwave-assisted synthesis is a highly effective technique for driving SNAr reactions to completion in minutes rather than hours.[10][11] This method is particularly useful for high-throughput synthesis and library generation.

  • Troubleshooting: If low yields are observed, ensure the starting materials are pure and the solvent is anhydrous, especially for reactions sensitive to moisture. If side products are observed, reducing the reaction temperature may improve selectivity.

References

The Strategic Utility of 4-(Trifluoromethyl)quinoline-2-carbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Drug Discovery and Materials Science

The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials.[1][2] The strategic incorporation of a trifluoromethyl group at the 4-position and a nitrile at the 2-position imparts a unique combination of electronic properties and synthetic handles, making 4-(Trifluoromethyl)quinoline-2-carbonitrile a highly valuable and versatile building block. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the quinoline ring, while the cyano group serves as a versatile precursor for a multitude of functional group transformations.[3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its derivatization, aimed at researchers, scientists, and professionals in drug development.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the reactivity of its key functional groups: the nitrile, the trifluoromethylated quinoline core, and the potential for nucleophilic substitution. A conceptual overview of its synthetic potential is illustrated below.

G cluster_start Starting Material cluster_transformations Key Transformations cluster_products Derivative Classes start_node This compound nitrile_transform Nitrile Group Transformations start_node->nitrile_transform Hydration, Reduction, Cycloaddition quinoline_react Quinoline Ring Reactivity start_node->quinoline_react Nucleophilic Substitution (with activation) amides Amides & Carboxylic Acids nitrile_transform->amides e.g., Catalytic Hydration amines Amines nitrile_transform->amines e.g., Reduction tetrazoles Tetrazoles nitrile_transform->tetrazoles e.g., [3+2] Cycloaddition heterocycles Fused Heterocycles quinoline_react->heterocycles e.g., Annulation Reactions G cluster_workflow Synthetic Workflow: Nitrile to Tetrazole start This compound + NaN₃, ZnCl₂ in DMF reaction Heat to 120-130 °C (12-24h) start->reaction workup Aqueous Workup & Acidification reaction->workup product 2-(1H-Tetrazol-5-yl)-4-(trifluoromethyl)quinoline workup->product

References

Evaluating the Cytotoxic and Pro-Apoptotic Activity of 4-(Trifluoromethyl)quinoline-2-carbonitrile in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In Vitro Protocol for Assessing the Bioactivity of 4-(Trifluoromethyl)quinoline-2-carbonitrile

Abstract Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2][3] Derivatives of quinoline-2-carbonitrile, in particular, have shown promise as potent cytotoxic agents against various cancer cell lines, often by interfering with fundamental cellular processes like tubulin polymerization or histone deacetylase activity.[4] This application note provides a detailed, two-part in vitro protocol for researchers and drug development scientists to robustly characterize the biological effects of this compound. The first part details the use of the MTT assay to quantify the compound's effect on cell viability and determine its half-maximal inhibitory concentration (IC₅₀). The second part employs a specific, luminescence-based assay to investigate a key mechanism of cell death—the activation of executioner caspase-3 and -7—to determine if the observed cytotoxicity is mediated by apoptosis.

Scientific Principle and Rationale

A primary goal in oncology drug discovery is to identify compounds that selectively kill cancer cells. A crucial first step is to measure a compound's general cytotoxicity. Following that, elucidating the mechanism of cell death is critical for further development. This protocol employs a sequential assay strategy to first confirm cytotoxic activity and then to probe for apoptosis, a common and desirable mechanism for anticancer agents.

  • Part I: Cell Viability Assessment (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. By dissolving these crystals and measuring the absorbance, we can quantify the reduction in cell viability upon treatment with a test compound.

  • Part II: Apoptosis Mechanism Investigation (Caspase-Glo® 3/7 Assay): Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of cysteine-aspartic proteases called caspases. Caspase-3 and Caspase-7 are key "executioner" caspases; their activation represents a point of no return in the apoptotic pathway. The Caspase-Glo® 3/7 Assay provides a specific, luminogenic substrate containing the DEVD tetrapeptide sequence, which is a target for both caspase-3 and -7.[6][7] When these caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin, which is then utilized by luciferase to generate a stable, glow-type luminescent signal.[6] This signal is directly proportional to the amount of caspase-3/7 activity, providing a clear and sensitive measure of apoptosis induction.

Experimental Workflow Overview

The overall experimental process is designed to be efficient and logical, moving from a broad assessment of viability to a specific mechanistic endpoint.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Endpoint Assays cluster_analysis Phase 4: Data Analysis cell_culture 1. Culture & Maintain Cancer Cell Line plate_cells 2. Seed Cells into 96-well Plates cell_culture->plate_cells compound_prep 3. Prepare Serial Dilutions of 4-(CF3)quinoline-2-carbonitrile treat_cells 4. Treat Cells with Compound (e.g., 24, 48, 72 hours) compound_prep->treat_cells mtt_assay 5a. MTT Assay (Cell Viability) treat_cells->mtt_assay Parallel Plates caspase_assay 5b. Caspase-Glo® 3/7 Assay (Apoptosis) treat_cells->caspase_assay Parallel Plates mtt_data 6a. Read Absorbance (570 nm) Calculate % Viability & IC50 mtt_assay->mtt_data caspase_data 6b. Read Luminescence (RLU) Calculate Fold Change caspase_assay->caspase_data

Caption: High-level workflow for evaluating this compound.

Materials and Reagents

ItemRecommended SupplierPurpose
This compoundChemUniverse, etc.Test Compound
Human Cancer Cell Line (e.g., MCF-7, A549)ATCCBiological system for testing
Complete Growth Medium (e.g., DMEM, RPMI)Gibco, CorningCell culture
Fetal Bovine Serum (FBS)Gibco, CorningSupplement for cell growth
Penicillin-Streptomycin SolutionGibco, CorningPrevents bacterial contamination
Trypsin-EDTA SolutionGibco, CorningCell detachment for passaging
Phosphate-Buffered Saline (PBS), sterileGibco, CorningWashing cells
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-AldrichSolvent for test compound
MTT Reagent (5 mg/mL in PBS)Sigma-AldrichCell viability detection
Caspase-Glo® 3/7 Assay SystemPromega (Cat# G8091)Apoptosis detection[6]
StaurosporineCayman Chemical, etc.Positive control for apoptosis induction[8]
96-well flat-bottom clear platesCorning, FalconCell culture and MTT assay
96-well solid white flat-bottom platesCorning, GreinerCaspase-Glo® assay (maximizes luminescent signal)
Microplate Reader (Absorbance)BioTek, Molecular DevicesRead MTT assay results
Microplate Reader (Luminescence)BioTek, PerkinElmerRead Caspase-Glo® assay results

Protocol Part I: Cytotoxicity Assessment via MTT Assay

This protocol quantifies the dose-dependent cytotoxic effect of the test compound.

Step-by-Step Procedure
  • Cell Seeding:

    • Culture cells to ~80% confluency under standard conditions (37°C, 5% CO₂).

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in complete medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well clear plate (5,000 cells/well).

    • Scientist's Note: Cell seeding density is critical. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results. Optimization may be required for different cell lines.

    • Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.[9]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in complete medium to create 2X working concentrations of your desired final concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).

    • Crucial Control: Prepare a "vehicle control" solution containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5% DMSO in medium). This control is essential to ensure that the solvent itself is not causing cytotoxicity.

    • After 24 hours of incubation, carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the appropriate wells. Also include "untreated" wells with fresh medium only.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Execution:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[9]

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculation:

      • Subtract the average absorbance of blank wells (medium + MTT + DMSO, no cells) from all other readings.

      • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression analysis (log(inhibitor) vs. response) in software like GraphPad Prism to determine the IC₅₀ value.

Sample Data Presentation
Compound Conc. (µM)Mean Absorbance (570 nm)% Viability
0 (Vehicle Control)0.854100%
0.10.83197.3%
10.75588.4%
100.44251.8%
500.12114.2%
1000.0687.9%

Protocol Part II: Apoptosis Detection via Caspase-Glo® 3/7 Assay

This protocol determines if the cytotoxicity observed in Part I is due to the induction of apoptosis.

Step-by-Step Procedure
  • Cell Seeding and Treatment:

    • This step is performed in parallel with the MTT assay. Seed cells at 5,000 cells/well in solid white 96-well plates .

    • Rationale: White plates are used to maximize the luminescent signal and prevent crosstalk between wells, which is critical for sensitive luminescence assays.

    • Treat cells with the compound and controls exactly as described in step 4.2. It is recommended to use concentrations around the determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).

    • Positive Control: Include wells treated with a known apoptosis inducer, such as 1-5 µM staurosporine, for 4-6 hours. This validates that the assay and cell system are responsive.

  • Assay Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[10] This typically involves adding the provided buffer to the lyophilized substrate.

    • Allow the reagent to equilibrate to room temperature before use.

  • Caspase-Glo® 3/7 Assay Execution:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 20-30 minutes. This ensures thermal uniformity, which is important for enzyme kinetics.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[7] The reagent contains a lysis buffer, so no separate cell lysis step is required.

    • Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 1 minute.

    • Incubate the plate at room temperature, protected from light, for 1 to 2 hours.

    • Scientist's Note: The "add-mix-measure" format simplifies the protocol significantly, making it suitable for high-throughput screening.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate luminometer. The integration time should be set to 0.5-1 second per well.

    • Calculation:

      • Subtract the average luminescence of blank wells (medium + reagent, no cells) from all readings.

      • Calculate the fold change in caspase activity compared to the vehicle control: Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)

G cluster_pathway Apoptotic Signaling Cascade cluster_assay Caspase-Glo® 3/7 Assay Principle stimulus Apoptotic Stimulus (e.g., 4-(CF3)quinoline-2-carbonitrile) initiator Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator executioner Executioner Caspases (Caspase-3, Caspase-7) - Active - initiator->executioner substrates Cellular Substrate Cleavage (e.g., PARP) executioner->substrates prolum_sub Caspase-Glo® 3/7 Substrate (contains DEVD sequence) executioner->prolum_sub Cleaves DEVD apoptosis Apoptosis substrates->apoptosis luciferin Aminoluciferin prolum_sub->luciferin Releases light Luminescent Signal (Measured by Luminometer) luciferin->light luciferase Luciferase (in reagent) luciferase->light Catalyzes

Caption: Mechanism of apoptosis detection by the Caspase-Glo® 3/7 Assay.

Interpretation and Troubleshooting

  • Correlated Results: A dose-dependent decrease in cell viability (MTT assay) that correlates with a dose-dependent increase in caspase-3/7 activity is strong evidence that this compound induces cell death via apoptosis.

  • Uncorrelated Results: If significant cytotoxicity is observed but there is no corresponding increase in caspase-3/7 activity, the compound may be acting through a different cell death pathway (e.g., necrosis, autophagy) or causing cytostatic effects (growth arrest) rather than cell death. Further assays would be required to investigate these possibilities.

  • Troubleshooting - High Variability: High variability in replicates can be caused by inconsistent cell seeding, pipetting errors, or edge effects on the plate. Ensure a homogenous single-cell suspension before seeding and consider avoiding the outer wells of the 96-well plate.

  • Troubleshooting - Weak Signal (Caspase Assay): A weak signal could be due to an insufficient treatment time, low compound potency, or using a cell line resistant to apoptosis. Confirm the assay is working by checking the positive control (staurosporine). If the positive control works, longer incubation times or higher compound concentrations may be needed.

Conclusion

This application note provides a robust, two-tiered approach to characterize the in vitro activity of this compound. By first establishing a dose-dependent effect on cell viability with the MTT assay and subsequently elucidating the apoptotic mechanism with the highly sensitive Caspase-Glo® 3/7 assay, researchers can efficiently generate the foundational data needed for hit-to-lead optimization in a drug discovery pipeline. This methodology ensures both scientific rigor and practical applicability for evaluating novel quinoline-based compounds.

References

Application Notes & Protocols: Comprehensive Analytical Characterization of 4-(Trifluoromethyl)quinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(Trifluoromethyl)quinoline-2-carbonitrile

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including antimalarial and anticancer properties.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group is a widely used tactic in drug design to enhance metabolic stability, lipophilicity, and receptor binding affinity.[3][4][5] The nitrile (C≡N) group, in turn, is a versatile functional handle for further synthetic transformations and can act as a hydrogen bond acceptor. The convergence of these three moieties in this compound (Figure 1) creates a compound of significant interest for drug discovery and materials science.

This guide provides a multi-faceted analytical strategy for the unambiguous structural confirmation, purity assessment, and quantification of this compound. The protocols herein are designed for researchers, quality control scientists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale underpinning each method.

Figure 1: Structure of this compound Chemical structure of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 25199-89-7[6]
Molecular Formula C₁₁H₅F₃N₂[6]
Molecular Weight 222.17 g/mol [6]

Integrated Analytical Workflow

A robust characterization of this compound relies on the synergistic use of multiple analytical techniques. Spectroscopic methods provide detailed structural information, while chromatographic techniques are essential for assessing purity and enabling quantification. The following workflow (Figure 2) illustrates a logical progression for a comprehensive analysis.

Analytical_Workflow Figure 2. Integrated Workflow for Analysis cluster_0 Structural Elucidation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (HRMS, MS/MS) NMR->MS Confirms Mass FTIR FTIR Spectroscopy NMR->FTIR Confirms Functional Groups HPLC HPLC-UV/DAD NMR->HPLC NMR->HPLC Informs Purity Check MS->HPLC MS->HPLC Informs Purity Check FTIR->HPLC Informs Purity Check GCMS GC-MS HPLC->GCMS Orthogonal Method Final Confirmed Structure & Purity Report HPLC->Final GCMS->Final Sample Sample of 4-(CF₃)quinoline-2-carbonitrile Sample->NMR Sample->MS Sample->FTIR

Caption: Figure 2. Integrated Workflow for Analysis.

Spectroscopic Characterization Protocols

Spectroscopy is the cornerstone of structural elucidation, providing an electronic and vibrational fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Rationale: The unique electronic environment of each nucleus results in a distinct resonance frequency (chemical shift). The trifluoromethyl group makes ¹⁹F NMR indispensable, while the quinoline core and nitrile group produce characteristic signals in ¹H and ¹³C spectra.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[7][8]

  • Acquisition Parameters:

    • ¹H NMR: Acquire 16-32 scans with a spectral width covering -2 to 12 ppm.

    • ¹³C NMR: Acquire 1024-4096 scans with a spectral width of 0 to 200 ppm, using proton decoupling.

    • ¹⁹F NMR: Acquire 64-128 scans with a spectral width covering -50 to -80 ppm, referenced to an external standard like C₆F₆ or internal standard like benzotrifluoride.[7]

Technique Expected Chemical Shift (δ, ppm) Key Features & Rationale
¹H NMR 7.5 - 9.0Complex multiplets corresponding to the five protons on the quinoline ring system. The precise shifts and coupling constants will depend on the substitution pattern.[7][9]
¹³C NMR 110 - 150Multiple signals for the 9 carbons of the quinoline ring.
~115Signal for the nitrile carbon (-C≡N).
~123 (quartet)The CF₃ carbon signal will be split into a quartet due to one-bond coupling to the three fluorine atoms (¹JCF ≈ 275 Hz).[10]
¹⁹F NMR -60 to -65A sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. The exact position is sensitive to the solvent and electronic environment.[7][10]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition, and its fragmentation patterns offer crucial structural clues.

Rationale: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Tandem MS (MS/MS) helps to piece together the structure by analyzing how the molecule breaks apart.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a liquid chromatograph.[11]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended to generate the protonated molecule [M+H]⁺.

  • Data Acquisition:

    • Full Scan MS: Acquire data over a mass range of m/z 100-500 to detect the [M+H]⁺ ion.

    • Tandem MS (MS/MS): Isolate the precursor ion (m/z 223.05) and apply collision-induced dissociation (CID) to generate fragment ions.[12]

Ion Expected m/z Assignment Rationale for Fragmentation
[M+H]⁺ 223.0532Protonated Molecular Ion (C₁₁H₆F₃N₂)⁺The parent ion generated by ESI. Its accurate mass confirms the elemental composition.
[M-HCN+H]⁺ 196.0450Loss of Hydrogen CyanideA characteristic fragmentation for nitriles, involving the elimination of the -C≡N group as a neutral molecule.[12][13]
[M-CF₃+H]⁺ 154.0553Loss of Trifluoromethyl RadicalCleavage of the C-CF₃ bond, though less common as a primary fragmentation in ESI.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Rationale: Covalent bonds vibrate at specific frequencies. When infrared radiation matching these frequencies is passed through a sample, the energy is absorbed, creating a unique spectral fingerprint of the molecule's functional groups.[14][15]

Protocol: FTIR-ATR Analysis

  • Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.[14]

Wavenumber (cm⁻¹) Vibrational Mode Expected Appearance
2240 - 2220 C≡N stretchSharp, medium-to-strong intensity peak. Conjugation with the aromatic ring lowers the frequency compared to aliphatic nitriles.[16]
1600 - 1450 Aromatic C=C and C=N stretchesMultiple sharp peaks of varying intensity, characteristic of the quinoline ring system.
1350 - 1100 C-F stretchesOne or more very strong, broad absorption bands, characteristic of the CF₃ group.[17]
~850 - 750 C-H out-of-plane bendingPeaks indicative of the substitution pattern on the aromatic rings.

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are essential for separating the target compound from impurities, byproducts, or starting materials, and for performing accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse method for assessing the purity of non-volatile organic compounds.

Rationale: The compound is separated based on its differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The strong UV absorbance of the quinoline ring system allows for sensitive detection.[1] For highly fluorinated compounds, specialized fluorinated stationary phases can sometimes offer enhanced selectivity.[18]

Protocol: Reverse-Phase HPLC-UV

  • Instrumentation: A standard HPLC system with a UV/Diode Array Detector (DAD).

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol (~1 mg/mL) and dilute to ~0.1 mg/mL with the initial mobile phase composition. Filter through a 0.45 µm syringe filter.[1]

  • Method Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Detection: UV at 225 nm and 254 nm.[1]

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structure_Data_Relationship Figure 3. Structure-Data Correlation cluster_functional_groups cluster_data COMPOUND 4-(CF₃)quinoline-2-carbonitrile CF3 CF₃ Group COMPOUND->CF3 CN Nitrile Group COMPOUND->CN QUINOLINE Quinoline Ring COMPOUND->QUINOLINE MS_MOL HRMS: m/z 223.0532 COMPOUND->MS_MOL Confirms NMR_F ¹⁹F NMR: Singlet @ ~-62 ppm CF3->NMR_F Detects NMR_C ¹³C NMR: Quartet @ ~123 ppm CF3->NMR_C Detects FTIR_CF FTIR: Strong bands @ 1100-1350 cm⁻¹ CF3->FTIR_CF Detects FTIR_CN FTIR: Sharp peak @ ~2230 cm⁻¹ CN->FTIR_CN Detects HPLC_UV HPLC: Strong UV Absorbance QUINOLINE->HPLC_UV Enables

Caption: Figure 3. Structure-Data Correlation.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure unequivocal identification and purity assessment. The combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry, and FTIR provides a comprehensive structural profile, as summarized in Figure 3. Chromatographic methods, particularly reverse-phase HPLC, are crucial for verifying the purity of the synthesized material. The protocols and data presented in this guide serve as a robust framework for researchers in pharmaceutical and chemical sciences, enabling confident and accurate characterization of this important fluorinated heterocyclic compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Trifluoromethyl)quinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Trifluoromethyl)quinoline-2-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route and improve yields.

I. Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of the desired this compound. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. The synthesis of quinoline derivatives can be sensitive to subtle variations in the experimental setup.[1]

Troubleshooting Steps:
  • Verify Starting Material Quality:

    • Purity of 4-(Trifluoromethyl)quinoline N-oxide: Impurities in the starting N-oxide can interfere with the cyanation reaction. Ensure the purity of your starting material through techniques like NMR or melting point analysis.

    • Cyanating Agent: The choice and quality of the cyanating agent are critical. For Reissert-Henze type reactions, ensure your cyanide source (e.g., potassium cyanide, trimethylsilyl cyanide) is fresh and anhydrous.[2][3]

  • Optimize Reaction Conditions:

    • Temperature Control: Many quinoline syntheses require specific temperature ranges.[1] Excessively high temperatures can lead to decomposition, while temperatures that are too low may result in an incomplete reaction.[1] Monitor the reaction temperature closely and consider a stepwise heating approach.

    • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield. Non-polar solvents are often preferred in Reissert-Henze reactions to minimize side reactions.[4] Consider screening solvents like toluene, dichloromethane, or acetonitrile.

  • Catalyst and Reagent Stoichiometry:

    • Acid Chloride/Anhydride: In a Reissert-type synthesis, the acylating agent (e.g., benzoyl chloride) is crucial for activating the quinoline N-oxide.[4] Ensure the correct stoichiometry is used. An excess may lead to side products.

    • Catalyst Activity: If your synthesis involves a catalyst (e.g., a Lewis acid), ensure its activity is not compromised by moisture or other impurities.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing a complex mixture of byproducts, making purification difficult and lowering the yield of this compound. What are the common side reactions and how can I suppress them?

Answer: The formation of byproducts is a common challenge in heterocyclic synthesis. In the case of quinoline synthesis, side reactions can include polymerization, over-oxidation, or the formation of regioisomers.[5][6]

Troubleshooting Steps:
  • Minimize Polymerization:

    • Control Reactant Concentration: Slow, dropwise addition of one reactant to another can help maintain a low concentration of reactive intermediates, thus minimizing polymerization.

    • Biphasic Reaction Medium: For certain quinoline syntheses like the Doebner-von Miller, using a biphasic system can sequester reactive carbonyl compounds in an organic phase, reducing polymerization and increasing the yield of the desired quinoline.[6]

  • Control Oxidation State:

    • Inert Atmosphere: If your reaction is sensitive to oxidation, performing the synthesis under an inert atmosphere of nitrogen or argon can prevent the formation of oxidized byproducts.[7]

    • Choice of Oxidizing Agent (if applicable): In syntheses that require an oxidation step, the choice and amount of the oxidizing agent are critical. Over-oxidation can lead to undesired products.

  • Improve Regioselectivity:

    • Directing Groups: The substituents on your starting materials can influence the position of the incoming cyano group. Understanding the electronic effects of these groups can help predict and control regioselectivity.

    • Catalyst Choice: In some cases, the choice of catalyst can influence the regiochemical outcome of the reaction.[3]

Issue 3: Difficult Purification of the Final Product

Question: I am struggling to purify the this compound from the crude reaction mixture. The product may be an oil or co-elutes with impurities during chromatography.

Answer: Purification of quinoline derivatives can be challenging due to their basic nature, which can lead to interactions with silica gel, causing streaking and decomposition during column chromatography.[7]

Troubleshooting Steps:
  • Optimize Column Chromatography:

    • Deactivate Silica Gel: To prevent tailing and decomposition on silica gel, add a small amount of a basic modifier like triethylamine (0.5-2%) or pyridine to your eluent.[7]

    • Alternative Stationary Phases: Consider using neutral or basic alumina as an alternative to silica gel.[7] For particularly sensitive compounds, Florisil or reversed-phase silica (C18) may be more suitable.[7]

  • Crystallization Techniques:

    • Salt Formation: Since quinolines are basic, they can often be precipitated as crystalline salts.[8] Forming the hydrochloride or picrate salt can be an effective method for purification.[8] The free base can then be regenerated by treatment with a base.[8]

    • Solvent Screening: If the product is an oil, attempt crystallization from various solvent systems. For non-polar oils, try adding a non-polar solvent like hexane to a concentrated solution in a more polar solvent until turbidity is observed.[8]

  • Distillation/Sublimation:

    • If the product is thermally stable, vacuum distillation or sublimation can be effective purification methods, especially for removing non-volatile impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method for the synthesis of 2-cyanoquinolines is the Reissert-Henze reaction.[2][4] This reaction typically involves the treatment of a quinoline N-oxide with an acylating agent (like benzoyl chloride) and a cyanide source (like potassium cyanide or trimethylsilyl cyanide).[2][9]

Q2: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product over time.[1]

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes. Cyanide salts are highly toxic. All manipulations involving cyanides should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is also crucial to have a cyanide poisoning antidote kit readily available and to be trained in its use.

Q4: My final product is a persistent oil. How can I induce solidification?

If standard crystallization techniques fail, consider forming a salt of your quinoline derivative as mentioned in the troubleshooting section.[8] Picrate salts, in particular, are known to be highly crystalline.[8] After purification of the salt, the free base can be regenerated.[8]

III. Experimental Protocols & Data

Protocol 1: Synthesis of this compound via a Reissert-Henze Type Reaction

This protocol is a generalized procedure and may require optimization for your specific substrate and scale.

Materials:

  • 4-(Trifluoromethyl)quinoline N-oxide

  • Benzoyl chloride

  • Potassium cyanide (KCN)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(trifluoromethyl)quinoline N-oxide (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of potassium cyanide (1.5 eq) in a minimal amount of water and add it to a biphasic mixture of dichloromethane and water.

  • Carefully add the activated quinoline N-oxide solution from step 4 to the cyanide solution at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient, potentially with 1% triethylamine).[7]

Parameter Condition A Condition B Condition C
Solvent DichloromethaneTolueneAcetonitrile
Temperature Room Temp50 °C80 °C
Reaction Time 24 h12 h8 h
Yield ModerateHighModerate (with byproducts)

Table 1: Example Reaction Condition Optimization

Visualization of the Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Cyanation cluster_2 Workup & Purification A Dissolve 4-(CF3)quinoline N-oxide in DCM B Cool to 0 °C A->B C Add Benzoyl Chloride B->C E Add activated N-oxide to KCN C->E D Prepare KCN solution D->E F Stir at Room Temperature E->F G Separate Organic Layer F->G H Wash with NaHCO3 and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K This compound J->K Pure Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_solutions Potential Solutions Start Low Yield Issue A Check Starting Material Purity Start->A B Optimize Reaction Temperature Start->B C Screen Different Solvents Start->C D Verify Reagent Stoichiometry A->D Sol_A Purify Starting Materials A->Sol_A F Investigate Side Reactions via LC-MS B->F Sol_B Run Temperature Gradient B->Sol_B E Consider Alternative Cyanating Agent C->E Sol_C Test Aprotic Solvents C->Sol_C Sol_D Titrate Reagents D->Sol_D

Caption: Decision tree for troubleshooting low yield issues.

IV. References

  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. 5

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. 1

  • Elnekety, M. (2016). Synthesis of Quinoline and derivatives. 10

  • ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. 11

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. 12

  • ResearchGate. (n.d.). A possible mechanism for formation 4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile derivatives (3a–h). 13

  • Functionalization of Pyridines via Reissert-Henze Reaction. (n.d.). 4

  • Wikipedia. (n.d.). Reissert reaction. 2

  • Cambridge University Press. (n.d.). Reissert Reaction. 9

  • ResearchGate. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. 14

  • ResearchGate. (2025). Synthesis of chiral N-protected 1,2-dihydro-quinoline-2-carbonitrile and 1,2-dihydro-isoquinoline-1-carbonitrile via an asymmetric Reissert reaction. 3

  • ResearchGate. (n.d.). C‐2 trifluoromethylation of quinoline N‐oxides. 15

  • BenchChem. (2025). Technical Support Center: Synthesis of Quinoline-2-Carboxylate. 6

  • ResearchGate. (n.d.). PIDA‐Mediated regioselective cyanation of quinolineN‐oxides. 16

  • BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives. 7

  • BenchChem. (2025). Addressing challenges in the purification of quinoline derivatives. 8

References

Technical Support Center: Friedlander Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the Friedlander Quinoline Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction to construct quinoline scaffolds. As a cornerstone of heterocyclic chemistry since 1882, the Friedlander synthesis—the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group—is valued for its convergence and efficiency.[1][2][3] However, like any powerful tool, its application can present challenges, from low yields to the formation of persistent side products.

This guide moves beyond simple procedural outlines. It is structured as a series of troubleshooting questions and in-depth FAQs to address the specific, practical issues encountered in the lab. Here, we will delve into the causality behind these challenges and provide field-proven, mechanistically sound solutions to optimize your synthetic outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the Friedlander synthesis. Each entry details the probable causes and provides actionable, step-by-step protocols for remediation.

Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the primary causes and how can I fix this?

Low conversion is a common frustration, often stemming from a mismatch between substrate reactivity and reaction conditions. Let's dissect the likely culprits.

Probable Cause A: Suboptimal Catalyst Selection or Activity

The choice of an acid or base catalyst is critical and highly substrate-dependent.[4] An inappropriate catalyst will fail to promote the key condensation and cyclization steps efficiently.

  • Expertise & Experience: The mechanism can proceed via two main pathways: an initial aldol condensation followed by cyclization, or the formation of a Schiff base followed by an intramolecular aldol reaction.[2][5] Acid catalysts are generally effective for a wide range of substrates by activating the carbonyl groups, while base catalysts are often used for more reactive starting materials but increase the risk of self-condensation side reactions.[1][4]

Solution: Catalyst Screening and Optimization

  • Evaluate Your Substrates: For electron-rich 2-aminoaryl ketones, a milder acid catalyst may suffice. For less reactive, sterically hindered, or electron-deficient substrates, a stronger acid or higher temperatures may be necessary.

  • Systematic Screening: If the reaction is sluggish, screen a panel of catalysts. Start with common acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids like ZnCl₂.[4] For base catalysis, potassium tert-butoxide (KOtBu) is a frequent choice.[1]

  • Consider Modern Catalysts: Numerous modern catalysts offer milder conditions and higher efficiency.[1] These include iodine, ionic liquids, and various metal catalysts like neodymium(III) nitrate.[2][3]

Table 1: Catalyst Selection Guide for Friedlander Synthesis

Catalyst TypeExamplesTypical Use Cases & Rationale
Brønsted Acids p-TsOH, H₂SO₄, Trifluoroacetic AcidGeneral-purpose catalysts. Protonate carbonyls, activating them for nucleophilic attack. Effective for a broad range of substrates.[2][4]
Lewis Acids ZnCl₂, Sc(OTf)₃, Neodymium(III) NitrateCoordinate to carbonyl oxygen, increasing electrophilicity. Useful for less reactive substrates or to avoid harsh acidic conditions.[2][4]
Bases KOH, KOtBu, DBUPromote enolate formation from the α-methylene component. Best for highly reactive substrates. Increases risk of aldol self-condensation.[1][4]
Specialty Iodine, Ionic Liquids, Gold CatalystsOffer mild reaction conditions, sometimes solvent-free, and can improve regioselectivity.[1][3]

Probable Cause B: Inappropriate Reaction Temperature

The Friedlander synthesis often requires thermal energy to overcome activation barriers, particularly the final dehydration step.[1] However, excessive heat can lead to polymerization and tar formation.[6]

Solution: Temperature Optimization

  • Stepwise Increase: Begin the reaction at a moderate temperature (e.g., 80 °C in toluene) and monitor progress by TLC.

  • Incremental Heating: If no conversion is observed after a set time (e.g., 2 hours), increase the temperature by 10-20 °C increments.

  • Microwave Irradiation: For stubborn reactions, microwave heating can be highly effective at driving the reaction to completion under controlled conditions, often reducing reaction times significantly.[3][6]

Question 2: My primary issue is the formation of a significant byproduct. How do I identify and suppress it?

Byproduct formation is the most challenging aspect of the Friedlander synthesis. The key is to understand the competing reaction pathways.

Side Reaction A: Self-Condensation of the Methylene Carbonyl Component

This is the most common side reaction, especially under basic conditions.[1][4][7] The ketone or aldehyde containing the α-methylene group undergoes an aldol condensation with itself, consuming starting material and complicating purification.

  • Causality: Base catalysts readily generate enolates from the methylene component. If this enolate reacts with another molecule of the same ketone/aldehyde faster than it reacts with the 2-aminoaryl carbonyl, self-condensation occurs.

Troubleshooting Workflow: Mitigating Aldol Self-Condensation

G cluster_conditions Reaction Condition Check start Problem: Aldol Self-Condensation Byproduct Detected is_base Is the reaction base-catalyzed? start->is_base sol_acid Strategy 1: Switch to an Acid Catalyst (e.g., p-TsOH) is_base->sol_acid  Yes sol_imine Strategy 2: Use Imine Analogue of o-Aniline Reactant is_base->sol_imine  Yes sol_slow Strategy 3: Slow Addition of Methylene Component at Low Temperature is_base->sol_slow  Yes is_base->sol_slow  Also effective  under some  acidic conditions

Caption: Workflow for troubleshooting aldol side reactions.

Detailed Protocol: Minimizing Self-Condensation via Slow Addition

This protocol is designed for a base-catalyzed reaction where self-condensation is problematic.

  • Setup: In a flame-dried, three-neck flask equipped with a reflux condenser, thermometer, and nitrogen inlet, dissolve the 2-aminoaryl aldehyde/ketone (1.0 equiv) and the base catalyst (e.g., KOtBu, 1.1 equiv) in an appropriate anhydrous solvent (e.g., toluene).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Slow Addition: Prepare a solution of the α-methylene carbonyl component (1.05 equiv) in the same anhydrous solvent. Using a syringe pump, add this solution to the cooled reaction mixture over a period of 1-2 hours.

    • Causality: Slow addition keeps the instantaneous concentration of the enolizable ketone low, favoring the cross-condensation with the more electrophilic 2-aminoaryl carbonyl over self-condensation.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to the desired reaction temperature, monitoring by TLC.

  • Work-up: Proceed with standard aqueous work-up and purification.

An alternative and highly effective strategy is to switch to an acid catalyst or to use an imine analog of the o-aniline starting material, which prevents the initial aldol reaction.[1]

Side Reaction B: Poor Regioselectivity with Unsymmetrical Ketones

When using an unsymmetrical ketone (e.g., 2-butanone), the reaction can proceed through two different enolates, leading to a mixture of isomeric quinoline products. This is a significant challenge for achieving a clean synthesis.[1]

  • Causality: Deprotonation can occur on either side of the carbonyl group. The reaction of the 2-aminoaryl ketone with the kinetic enolate (from the less substituted α-carbon) and the thermodynamic enolate (from the more substituted α-carbon) will produce different constitutional isomers.

Solutions to Control Regioselectivity

  • Use of Directing Groups: Introducing a phosphoryl or other activating group on one α-carbon of the ketone can direct the condensation to that specific position.[1]

  • Catalyst Control: Certain amine catalysts or ionic liquids have been shown to effectively control the regioselectivity of the condensation.[1]

  • Substrate Modification: If possible, redesign the synthesis to use a symmetrical ketone or a starting material where one of the α-positions is blocked.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism of the Friedlander Synthesis?

The precise mechanism has been a subject of study, and evidence exists for two competing pathways, highly dependent on the reactants and conditions.[2][5]

  • Pathway A (Aldol First): Involves an initial aldol condensation between the two carbonyl partners to form an α,β-unsaturated carbonyl compound. This is followed by an intramolecular conjugate addition of the amine and subsequent dehydration to form the quinoline.[2]

  • Pathway B (Schiff Base First): The reaction begins with the formation of a Schiff base (imine) between the 2-amino group and the carbonyl of the methylene partner. This is followed by an intramolecular aldol-type reaction and dehydration.[2][5]

Mechanism Overview: Competing Friedlander Pathways

Caption: Two viable mechanisms for the Friedlander synthesis.

Q2: How does the Friedlander synthesis compare to other classical quinoline syntheses?

The Friedlander synthesis is one of several named reactions for quinoline synthesis, each with distinct advantages and disadvantages.

  • Combes Synthesis: Condenses an aniline with a β-diketone.[5][8] It is versatile but can suffer from regioselectivity issues with unsymmetrical anilines.

  • Doebner-von Miller Reaction: Reacts an aniline with an α,β-unsaturated carbonyl compound.[5][9] This method is robust but often requires harsh acidic conditions and can produce significant tarry byproducts.[10]

  • Skraup Synthesis: A notoriously vigorous reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[5] It is generally used for the synthesis of unsubstituted quinoline and is less common today due to safety concerns.[7]

  • Pfitzinger Reaction: Uses isatin and a carbonyl compound under basic conditions to produce quinoline-4-carboxylic acids.[11][12][13]

The primary advantage of the Friedlander approach is its high convergence and regiochemical control when a specific 2-aminoaryl carbonyl is used, as the annulation position is predetermined.[5]

Q3: What are the best practices for reaction monitoring and product isolation?
  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the consumption of the limiting reagent and the appearance of the quinoline product. Quinolines are often UV-active, making them easy to visualize.

  • Work-up: Upon completion, the reaction mixture is typically cooled and diluted with an organic solvent. A wash with a weak base (e.g., saturated NaHCO₃ solution) will neutralize an acid catalyst, while a wash with a weak acid (e.g., dilute HCl) will neutralize a base catalyst. Be aware that your quinoline product may be basic and could be extracted into the acidic aqueous layer if the pH is too low.

  • Purification: Column chromatography on silica gel is the most common method for purifying the crude product. The polarity of the quinoline will depend on its substituents.

References

Technical Support Center: Optimizing Reaction Conditions for Quinoline-2-Carbonitrile Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for quinoline synthesis. This guide is specifically designed for researchers, chemists, and drug development professionals focused on the synthesis of quinoline-2-carbonitrile, a critical intermediate in the development of novel therapeutics and functional materials.[1][2][3] The introduction of a nitrile group at the C2 position of the quinoline scaffold is a key transformation, yet it is often accompanied by challenges such as low yields, competing side reactions, and purification difficulties.

This document provides in-depth, field-proven insights in a troubleshooting-oriented format. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to diagnose and resolve issues encountered at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of quinoline-2-carbonitrile, primarily focusing on the widely used Reissert-Henze reaction and related cyanation methods.

Q1: My Reissert-Henze reaction is failing or giving very low yields. What are the critical parameters to investigate?

A1: A low or non-existent yield in a Reissert-Henze reaction typically points to an issue with one of four key areas: the starting materials, the activating agent, the cyanide source, or the reaction conditions.

  • Purity of Quinoline N-Oxide: The starting N-oxide must be pure and completely dry. The N-oxide is a key intermediate that enhances the electrophilicity at the C2 position, making it susceptible to nucleophilic attack.[4] Impurities can interfere with the activating agent, and residual water can hydrolyze the acylating reagent or the Reissert intermediate.

  • Choice and Handling of Cyanide Source:

    • Trimethylsilyl cyanide (TMSCN): Often the reagent of choice due to its solubility in organic solvents and milder nature. However, it is highly sensitive to moisture and should be handled under an inert atmosphere.

    • Potassium or Sodium Cyanide (KCN/NaCN): While inexpensive, their low solubility in many organic solvents can lead to heterogeneous reaction mixtures and slow kinetics. Phase-transfer catalysts may be required to improve performance.

  • Activating Agent: The reaction is initiated by the activation of the N-oxide oxygen.[5]

    • Acid Chlorides (e.g., Benzoyl Chloride): These are traditional activating agents. Ensure they are fresh and free from hydrolysis products (e.g., benzoic acid).

    • Hypervalent Iodine Reagents (e.g., PIDA): Modern methods may use reagents like (Diacetoxyiodo)benzene (PIDA), which can act as an activator and an oxidant, facilitating the cleavage of the N-O bond under metal-free conditions.[4][6]

  • Solvent and Temperature Control: The reaction is often exothermic.[7] Running the reaction at low temperatures (e.g., 0 °C to room temperature) is crucial to prevent the formation of side products. Dichloromethane (DCM) or acetonitrile are common solvents.

Q2: I'm observing significant byproduct formation, particularly deoxygenated quinoline. How can this be minimized?

A2: The formation of quinoline is a common side reaction resulting from the simple deoxygenation of the N-oxide, which competes with the desired C2-cyanation. This occurs when the activated N-oxide intermediate is reduced instead of being attacked by the cyanide nucleophile.

Strategies to Minimize Deoxygenation:

  • Control Reagent Stoichiometry: Ensure the cyanide source is present in a sufficient stoichiometric amount (or slight excess) relative to the activating agent. This favors the nucleophilic addition pathway over competing pathways.

  • Optimize the Activating Agent: Some activating agents are more prone to causing deoxygenation. If using a traditional acid chloride, consider switching to a modern system. For example, a PIDA-mediated reaction is specifically designed to activate the substrate and accelerate the N-O bond cleavage in a productive manner.[4]

  • Lower Reaction Temperature: Higher temperatures can favor decomposition of the activated intermediate, leading to quinoline. Maintaining a low and controlled temperature throughout the addition of reagents and the reaction itself is critical.

Q3: My reaction is producing a mixture of regioisomers instead of pure quinoline-2-carbonitrile. Why is this happening?

A3: The Reissert-Henze reaction is generally highly regioselective for the C2 position. The N-oxide functionality activates the C2 and C4 positions towards nucleophilic attack. However, the C2 position is electronically favored. If you are observing other isomers, consider these possibilities:

  • Reaction Mechanism Deviation: Under certain conditions, particularly with highly substituted quinoline N-oxides, the electronic and steric landscape can change, potentially allowing for attack at the C4 position.

  • Incorrect Starting Material: Verify the identity and purity of your starting quinoline N-oxide. An isomeric impurity in the starting material will naturally lead to an isomeric product.

  • Harsh Conditions: Extremely high temperatures or the use of overly aggressive catalysts could potentially lead to isomerization or alternative reaction pathways, although this is less common for this specific transformation.

Q4: Purification of the crude product is difficult due to streaking on silica gel columns and persistent impurities. What are the best practices for purification?

A4: The basicity of the quinoline nitrogen is the primary cause of purification challenges on standard silica gel.[8] The lone pair on the nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to peak tailing, poor separation, and in some cases, decomposition of the product on the column.

Recommended Purification Protocol:

  • Basic Work-up: First, perform an aqueous work-up. Wash the organic layer containing your crude product with a saturated sodium bicarbonate solution to remove any acidic byproducts (e.g., benzoic acid if benzoyl chloride was used).

  • Deactivate the Silica Gel: To prevent tailing during column chromatography, neutralize the acidic sites on the silica. This can be achieved by adding a small amount of a tertiary amine, such as triethylamine (NEt₃), to the eluent system (typically 0.5-2%).[8]

  • Use an Alternative Stationary Phase: If tailing persists, switch to a more inert stationary phase. Neutral or basic alumina is an excellent alternative to silica gel for purifying basic compounds like quinolines.[8]

  • Recrystallization: If the crude product is a solid, recrystallization is a powerful purification technique. Common solvent systems for quinoline-2-carbonitrile include methanol or ethanol.[1] For oily products that won't crystallize, consider converting the quinoline to a crystalline salt (e.g., hydrochloride salt) for purification, followed by regeneration of the free base.[9]

Data Summary & Key Parameters

For successful synthesis, careful selection of reagents is paramount. The following table summarizes common choices for the Reissert-Henze reaction.

ParameterReagent/ConditionKey Considerations
Starting Material Quinoline N-OxideMust be pure and anhydrous.
Cyanide Source Trimethylsilyl cyanide (TMSCN)High reactivity, soluble. Highly moisture sensitive.
Potassium Cyanide (KCN)Low cost. Poor solubility may require a phase-transfer catalyst.
Activating Agent Benzoyl ChlorideStandard reagent. Ensure purity.
(Diacetoxyiodo)benzene (PIDA)Modern, metal-free option. Activates and aids N-O bond cleavage.[4]
Solvent Dichloromethane (DCM), AcetonitrileMust be anhydrous.
Temperature 0 °C to Room TemperatureCritical for minimizing side product formation.

Visualized Reaction Mechanism & Workflow

Understanding the underlying mechanism and having a logical troubleshooting plan are essential for optimization.

The Reissert-Henze Reaction Mechanism

The following diagram illustrates the key steps in the formation of quinoline-2-carbonitrile from quinoline N-oxide using benzoyl chloride as the activating agent and a cyanide source.

Reissert_Henze_Mechanism N_Oxide Quinoline N-Oxide Activated Activated O-Benzoyl Intermediate N_Oxide->Activated + Benzoyl Chloride - Cl⁻ inv1 Activated->inv1 + CN⁻ (Nucleophilic Attack at C2) Reissert_Compound 1,2-Dihydroquinoline (Reissert Compound) inv2 Reissert_Compound->inv2 - Benzoate (Base-assisted elimination) Product Quinoline-2-carbonitrile inv1->Reissert_Compound inv2->Product

Caption: Key mechanistic steps of the Reissert-Henze reaction.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and resolve common experimental failures.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_sm Check Starting Materials (Purity, Anhydrous?) start->check_sm check_reagents Check Reagents (TMSCN, Activator Fresh?) check_sm->check_reagents Yes purify_sm Purify/Dry N-Oxide check_sm->purify_sm No check_conditions Review Conditions (Temp, Atmosphere?) check_reagents->check_conditions Yes new_reagents Use Fresh/New Reagents check_reagents->new_reagents No check_conditions->start Yes (Consult Further) optimize_cond Optimize Temp (0 °C) Use Inert Gas check_conditions->optimize_cond No success Problem Solved purify_sm->success new_reagents->success optimize_cond->success

Caption: A decision tree for troubleshooting failed reactions.

Optimized Experimental Protocol

This protocol describes a reliable, lab-scale synthesis of quinoline-2-carbonitrile using trimethylsilyl cyanide.

Protocol 1: PIDA-Mediated Synthesis of Quinoline-2-carbonitrile [4]

Materials:

  • Quinoline N-oxide (1.0 mmol, 145.2 mg)

  • (Diacetoxyiodo)benzene (PIDA) (1.2 mmol, 386.6 mg)

  • Trimethylsilyl cyanide (TMSCN) (1.5 mmol, 0.2 mL)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add quinoline N-oxide (1.0 mmol) and PIDA (1.2 mmol).

  • Add anhydrous DCM (10 mL) via syringe and stir the mixture at room temperature to form a clear solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add TMSCN (1.5 mmol) dropwise to the stirred solution over 5 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting N-oxide is consumed.

  • Upon completion, quench the reaction by adding 15 mL of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography on silica gel (pre-treated with 1% NEt₃ in the eluent) using a hexane-ethyl acetate gradient to afford pure quinoline-2-carbonitrile.

References

Technical Support Center: Thorpe-Ziegler Cyclization for Fused Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fused quinoline systems via the Thorpe-Ziegler cyclization. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the intricacies of this powerful synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address the specific challenges you may encounter, with a focus on overcoming low reaction yields.

Introduction: The Thorpe-Ziegler Reaction in Quinoline Synthesis

The Thorpe-Ziegler cyclization is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to the corresponding cyclic ketone.[1][2] This reaction is a cornerstone in the synthesis of carbocyclic and heterocyclic ring systems.[3] When applied to quinoline scaffolds, it offers an elegant route to novel fused polycyclic heteroaromatic compounds, which are of significant interest in medicinal chemistry.

The core of the reaction involves the deprotonation of an α-carbon to one nitrile group, creating a carbanion that then attacks the carbon of the second nitrile group intramolecularly.[3] While powerful, the reaction's success with quinoline-based substrates is highly dependent on carefully optimized conditions to avoid potential pitfalls that can lead to diminished yields.

Troubleshooting Guide: Addressing Low Yields

Low yields in the Thorpe-Ziegler cyclization of quinoline precursors can often be traced back to a few key experimental parameters. This guide addresses the most common issues in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Q1: My reaction is sluggish, and I'm recovering mostly unreacted starting material. What should I investigate first?

A1: This is a classic sign of inefficient deprotonation, which is the rate-determining step of the reaction. The acidity of the α-proton is paramount, and the choice of base is critical.

  • Underlying Cause: The base you are using may not be strong enough to effectively deprotonate the α-carbon of your quinoline dinitrile substrate. The pKa of the α-proton must be lower than the pKa of the conjugate acid of the base used.

  • Troubleshooting Steps:

    • Re-evaluate Your Base: If you are using conventional alkoxide bases like sodium ethoxide (EtONa) or potassium tert-butoxide (t-BuOK), consider switching to a stronger, non-nucleophilic base.[3] Amide bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium bis(trimethylsilyl)amide (LHMDS) are excellent choices as they are less likely to cause unwanted side reactions.[4]

    • Ensure Anhydrous Conditions: The presence of water or other protic impurities will quench the strong base and the carbanion intermediate. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.

    • Increase Temperature: While some reactions proceed at room temperature, many Thorpe-Ziegler cyclizations require heating to overcome the activation energy barrier.[5] A modest increase in temperature (e.g., to 50-80 °C in THF or dioxane) can significantly improve the reaction rate. Monitor for decomposition if you choose to heat the reaction.

Q2: I'm observing the formation of a complex mixture of byproducts and significant tarring. What's going wrong?

A2: The formation of tar and multiple byproducts often points to competing side reactions, which can be exacerbated by the choice of base, solvent, and temperature.

  • Underlying Cause:

    • Intermolecular Polymerization: If the intramolecular cyclization is slow, the generated carbanion can react with another molecule of the starting material, leading to oligomerization and polymerization.

    • Base-Induced Decomposition: The quinoline ring itself can be susceptible to attack by strong bases, especially at elevated temperatures, leading to decomposition pathways.

    • Reaction with Solvent: Some solvents can be deprotonated by very strong bases, leading to undesired side reactions.

  • Troubleshooting Steps:

    • Employ High-Dilution Conditions: To favor the desired intramolecular reaction over intermolecular polymerization, the reaction should be run at high dilution (typically 0.01 to 0.001 M).[3] This can be achieved by the slow addition of the dinitrile substrate to a solution of the base.

    • Optimize Base and Solvent Combination: A less reactive, yet sufficiently strong, base might be beneficial. For instance, NaH in a non-reactive, aprotic polar solvent like THF or dioxane is a common and effective choice.[6] Avoid protic solvents like ethanol, which can interfere with the reaction.[6]

    • Control Temperature: While heating can improve sluggish reactions, excessive heat can promote decomposition. If you observe charring, try running the reaction at a lower temperature for a longer period.

Q3: The cyclization appears to work (disappearance of starting material by TLC/LC-MS), but I cannot isolate the desired enaminonitrile or the final ketone after hydrolysis. What happened?

A3: This issue often points to problems in the work-up and hydrolysis steps. The cyclic β-enaminonitrile intermediate can be sensitive, and the hydrolysis conditions are critical.

  • Underlying Cause:

    • Instability of the Enaminonitrile: The enaminonitrile intermediate may be unstable to the work-up conditions, potentially decomposing upon exposure to air or moisture.

    • Incomplete or Harsh Hydrolysis: The conversion of the enaminonitrile to the ketone requires acidic conditions. If the hydrolysis is incomplete, you will have a mixture of products. Conversely, overly harsh acidic conditions (e.g., high concentrations of strong acid and prolonged heating) can lead to degradation of the quinoline ring system.

  • Troubleshooting Steps:

    • Careful Work-up: After the cyclization is complete, quench the reaction carefully, for instance, by pouring it into ice-water.

    • Optimize Hydrolysis: The hydrolysis is typically carried out using aqueous acid (e.g., HCl or H₂SO₄) with heating.[1] Start with milder conditions (e.g., 3M HCl at 60 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, you can gradually increase the acid concentration or temperature.

    • Consider a Two-Step Isolation: In some cases, it may be beneficial to isolate and purify the enaminonitrile intermediate before proceeding with hydrolysis. This can help to remove impurities that might interfere with the hydrolysis step.

Optimization Parameters at a Glance

ParameterRecommendationRationale
Base Strong, non-nucleophilic (e.g., NaH, LHMDS, LDA)Ensures efficient deprotonation without competing nucleophilic attack.
Solvent Anhydrous, aprotic polar (e.g., THF, Dioxane, Toluene)Solubilizes reactants and intermediates without quenching the base or carbanion.[6]
Concentration High dilution (0.01 - 0.001 M)Favors intramolecular cyclization over intermolecular polymerization.[3]
Temperature Varies (Room temp. to reflux), substrate-dependentBalances reaction rate against thermal decomposition. Start with milder conditions.
Hydrolysis Aqueous acid (e.g., HCl, H₂SO₄), moderate heatingEffects the conversion of the enaminonitrile to the ketone; conditions should be optimized to avoid degradation.

Visualizing the Process

Reaction Mechanism

Thorpe_Ziegler cluster_hydrolysis Hydrolysis Step Quinoline_Dinitrile Quinoline Dinitrile Carbanion Carbanion Intermediate Quinoline_Dinitrile->Carbanion  + Base - H-Base⁺ Enaminonitrile_Anion Cyclic Enaminonitrile Anion Carbanion->Enaminonitrile_Anion Intramolecular Attack Enaminonitrile Cyclic β-Enaminonitrile Enaminonitrile_Anion->Enaminonitrile  + H-Base⁺ - Base Enaminonitrile_H Cyclic β-Enaminonitrile Ketone Fused Quinoline Ketone Enaminonitrile_H->Ketone  + H₃O⁺ - NH₄⁺ Troubleshooting_Workflow Start Low Yield Observed Q1 Recovered Starting Material? Start->Q1 A1 Increase Base Strength (e.g., NaH, LHMDS) Ensure Anhydrous Conditions Increase Temperature Q1->A1 Yes Q2 Tar/Byproduct Formation? Q1->Q2 No End Improved Yield A1->End A2 Use High Dilution Optimize Base/Solvent Control Temperature Q2->A2 Yes Q3 Product Loss During Work-up? Q2->Q3 No A2->End A3 Optimize Hydrolysis Conditions (Acid Conc., Temp.) Isolate Enaminonitrile Intermediate Q3->A3 Yes A3->End

References

Quinoline Synthesis Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with impurities in their quinoline synthesis protocols. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the "why" behind each purification step, ensuring you can troubleshoot effectively and achieve high-purity compounds.

Part 1: Understanding the Impurity Landscape in Common Quinoline Syntheses

The nature and quantity of impurities in your quinoline synthesis are intrinsically linked to the specific reaction you employ. Understanding the reaction mechanism is the first step in effective troubleshooting.

The Skraup Synthesis

This classic method involves the reaction of aniline with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.

Common Impurities & Their Origins:

  • Unreacted Starting Materials: Aniline and nitrobenzene are common culprits.

  • Polymeric Tar-like Substances: Aggressive reaction conditions, driven by the highly exothermic nature of the process, can lead to polymerization of the reactants and intermediates.

  • Oxidized Byproducts: The strong oxidizing environment can lead to a variety of unwanted side products.

Troubleshooting Flowchart: Skraup Synthesis Purification

G start Crude Skraup Reaction Mixture steam_dist Steam Distillation start->steam_dist tar_removal Removal of Non-Volatile Tar steam_dist->tar_removal Non-volatile residue acid_base Acid-Base Extraction steam_dist->acid_base Volatile components aq_phase Aqueous Phase (Quinoline Salt) acid_base->aq_phase Acidify (e.g., HCl) org_phase Organic Phase (Nitrobenzene) acid_base->org_phase Unreacted nitrobenzene basify Basify with NaOH aq_phase->basify extract_org Extract with Organic Solvent basify->extract_org dry_concentrate Dry & Concentrate extract_org->dry_concentrate distill Vacuum Distillation dry_concentrate->distill pure_quinoline Pure Quinoline distill->pure_quinoline

Caption: Workflow for purifying quinoline from a Skraup synthesis.

Part 2: Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of quinoline derivatives.

FAQ 1: My crude reaction mixture from a Skraup synthesis is a dark, intractable tar. How can I isolate my product?

Answer: This is a very common issue with the Skraup synthesis due to its highly exothermic nature. The key is to separate the volatile quinoline from the non-volatile polymeric tars.

Recommended Protocol: Steam Distillation

  • Principle: Steam distillation is effective for separating volatile compounds from non-volatile materials. Quinoline is volatile with steam, while the polymeric tars are not.

  • Step-by-Step Guide:

    • Transfer the crude reaction mixture to a large, round-bottom flask.

    • Add a significant amount of water to the flask.

    • Set up a steam distillation apparatus. Ensure a steady flow of steam is passed through the mixture.

    • Collect the distillate, which will be a milky emulsion of quinoline and water. The tars will remain in the distillation flask.

    • The collected quinoline can then be further purified by acid-base extraction.

FAQ 2: After an acid-base extraction, my NMR spectrum still shows the presence of unreacted aniline (or other basic impurities). What went wrong?

Answer: This indicates an incomplete separation during the extraction process. The pH of your aqueous layers is critical for ensuring that only the desired amine is in its salt or freebase form at any given time.

Troubleshooting the Acid-Base Extraction:

  • Verify pH: Use pH paper or a pH meter to check the pH of your aqueous layer after each extraction step.

    • Acidic Wash: When extracting with an acid (e.g., 1M HCl) to protonate the quinoline, ensure the pH is sufficiently low (pH 1-2) to fully convert it to its hydrochloride salt.

    • Basification: When liberating the free quinoline, ensure the pH is sufficiently high (pH 12-14) using a strong base (e.g., NaOH) to deprotonate the quinoline hydrochloride fully.

  • Increase the Number of Extractions: Instead of one large volume extraction, perform multiple extractions with smaller volumes of solvent. This is more efficient at partitioning the compound between the two phases.

Data at a Glance: Solvent Selection for Extraction

SolventDensity (g/mL)Notes
Dichloromethane~1.33Good solvent for many organics, forms the bottom layer.
Diethyl Ether~0.71Volatile, good for lower boiling point compounds, forms the top layer.
Ethyl Acetate~0.90Good all-purpose solvent, forms the top layer.
FAQ 3: I'm performing a Friedländer synthesis, and I'm struggling to remove the unreacted 2-aminoaryl aldehyde/ketone. What is the best approach?

Answer: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can leave behind unreacted starting materials that are structurally similar to the product.

Recommended Technique: Column Chromatography

  • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). The polarity difference between your quinoline product and the starting material is key.

  • Step-by-Step Guide:

    • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent.

    • Column Packing: Pack a glass column with the silica slurry, ensuring there are no air bubbles.

    • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

    • Elution: Begin running the eluent through the column. You can use a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate). The less polar compounds will elute first.

    • Fraction Collection: Collect the eluting solvent in fractions and analyze them by TLC to identify the fractions containing your pure product.

Logical Flow: Choosing a Purification Method

G start Crude Quinoline Product check_properties Assess Impurity Properties start->check_properties volatile Are impurities non-volatile tars? check_properties->volatile acidic_basic Are impurities acidic/basic? check_properties->acidic_basic polarity Different polarity from product? check_properties->polarity steam_dist Steam Distillation volatile->steam_dist Yes acid_base Acid-Base Extraction acidic_basic->acid_base Yes chromatography Column Chromatography polarity->chromatography Yes recrystallization Recrystallization polarity->recrystallization If solid

Caption: Decision tree for selecting a suitable purification method.

Part 3: Advanced Purification Protocols

For achieving high-purity quinoline suitable for sensitive applications like drug development, a combination of the above techniques or more advanced methods may be necessary.

Protocol 3.1: Recrystallization for High-Purity Solids
  • Applicability: This method is ideal for solid quinoline derivatives where impurities have different solubility profiles.

  • Solvent Selection is Key: The ideal solvent is one in which your desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble or highly soluble at all temperatures.

  • General Procedure:

    • Dissolve the crude solid in a minimal amount of a suitable hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly. Crystals of the pure compound should form.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

This guide provides a foundational framework for troubleshooting common purification challenges in quinoline synthesis. Remember that a deep understanding of the reaction mechanism and the physicochemical properties of your target molecule and potential impurities is your most powerful tool.

Preventing degradation of 4-(Trifluoromethyl)quinoline-2-carbonitrile during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Safeguarding the Integrity of a Key Synthetic Building Block

Welcome to the technical support guide for 4-(Trifluoromethyl)quinoline-2-carbonitrile. This molecule, with its unique trifluoromethyl and cyano functionalities on a quinoline scaffold, is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the nitrile group serves as a versatile synthetic handle.[1][2] However, the very features that make this compound chemically interesting also render it susceptible to degradation if not stored and handled with the requisite care. Improper storage can lead to the introduction of impurities that compromise experimental outcomes, leading to lost time and resources.

This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals. It is designed to move beyond simple instructions, offering in-depth explanations of the underlying chemical principles to empower you to maintain the long-term stability and purity of your this compound samples.

Section 1: Frequently Asked Questions on Optimal Storage

Q1: What are the ideal long-term storage conditions for solid this compound?

For maximum stability, the compound should be stored at -20°C , under an inert atmosphere (argon or nitrogen) , and protected from light .

The reasoning for these specific conditions is rooted in preventing the primary degradation pathways: hydrolysis and photodegradation. A tightly sealed container, such as an amber vial with a PTFE-lined cap, is essential. For added protection, the vial can be placed inside a desiccator cabinet at the recommended temperature.

ParameterRecommended ConditionRationale & Potential Issues with Improper Storage
Temperature -20°C or lowerWhy: Reduces the kinetic rate of all potential degradation reactions.
Improper Storage (Room Temp): Increased rate of hydrolysis and other decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Why: Displaces atmospheric moisture and oxygen.[3][4] Moisture is the primary driver of nitrile hydrolysis.
Improper Storage (Air): Direct exposure to humidity can lead to the formation of 4-(Trifluoromethyl)quinoline-2-carboxylic acid.
Light Protected from Light (Amber Vial)Why: The quinoline ring system can absorb UV light, leading to photodegradation.[5][6]
Improper Storage (Clear Vial/Light): Formation of various photoproducts, leading to sample discoloration and impurity generation.
Container Tightly Sealed, PTFE-Lined CapWhy: Provides a robust physical barrier against moisture and air ingress.[7]
Improper Storage (Poor Seal): Compromises the inert atmosphere, allowing degradation to occur even under cold conditions.
Q2: I only have access to a standard refrigerator (~4°C). Is this acceptable for short-term storage?

Storage at 4°C is preferable to room temperature but should be considered for short-term use only (i.e., days to a few weeks). The risk of moisture-driven degradation, while slowed, is still significant over time. If using 4°C storage, it is critical to ensure the container is impeccably sealed and to consider using a secondary container with desiccant. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[4]

Section 2: The Chemistry of Degradation

Q3: Why is moisture such a critical factor for this compound's stability?

The primary point of vulnerability in this compound is the nitrile (-C≡N) group. Nitriles are susceptible to hydrolysis, a chemical reaction with water, which converts the cyano group into a carboxylic acid (-COOH) through an amide intermediate.[8][9] This reaction can be catalyzed by trace amounts of acid or base.[10][11]

Atmospheric humidity provides the water necessary for this degradation. The resulting primary impurity, 4-(Trifluoromethyl)quinoline-2-carboxylic acid, has significantly different physical and chemical properties, which can interfere with subsequent synthetic steps or biological assays.

compound compound reactant reactant intermediate intermediate product product sub This compound (-C≡N) amide Amide Intermediate (-CONH₂) sub->amide Hydrolysis (Slow) [H⁺ or OH⁻ catalysis] h2o H₂O (Atmospheric Moisture) h2o->amide acid Carboxylic Acid Degradant (-COOH) amide->acid Further Hydrolysis (Faster) [H⁺ or OH⁻ catalysis] start_node start_node decision_node decision_node process_node process_node end_good end_good end_bad end_bad start Suspicion of Degradation visual Visual Inspection: Color or Texture Change? start->visual hplc Perform RP-HPLC Analysis visual->hplc Yes no_change Proceed with caution, perform analytical check visual->no_change No compare Compare chromatogram to reference standard or initial QC data hplc->compare purity_check Purity >98% and no major degradant peaks? compare->purity_check good Proceed with Experiment purity_check->good Yes bad Purify or Discard Sample purity_check->bad No no_change->hplc start_node start_node process_node process_node end_node end_node env_node env_node env Inert Atmosphere (Glovebox or Schlenk Line) start Place sealed container inside inert environment warm Allow container to reach ambient temperature BEFORE opening start->warm open Open container under positive inert gas pressure warm->open sample Quickly weigh and remove required amount of solid open->sample purge Purge headspace of container with inert gas sample->purge seal Reseal container tightly purge->seal store Return to -20°C storage seal->store

References

Validation & Comparative

A Comparative Spectroscopic Guide to 4-(Trifluoromethyl)quinoline-2-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, quinoline derivatives stand out for their versatile pharmacological and photophysical properties. The introduction of fluorine-containing substituents, such as the trifluoromethyl group, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated quinolines a particularly attractive scaffold for medicinal chemists. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for a key building block, 4-(Trifluoromethyl)quinoline-2-carbonitrile, and offers a comparative study with structurally related analogs to illuminate the influence of its distinct functional groups on its spectral characteristics.

Introduction to this compound

This compound is a heterocyclic aromatic compound featuring a quinoline core substituted with a trifluoromethyl group at the 4-position and a nitrile group at the 2-position. This unique combination of electron-withdrawing groups on the quinoline framework makes it a valuable synthon for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and the structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For organic compounds, ¹H and ¹³C NMR are indispensable tools.[1]

Predicted ¹H and ¹³C NMR Data for this compound

Due to the limited availability of experimental spectra in the public domain, the following ¹H and ¹³C NMR data for this compound in deuterated chloroform (CDCl₃) have been generated using validated computational prediction software.[2][3]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

¹H NMR ¹³C NMR
Predicted Chemical Shift (ppm) Assignment Predicted Chemical Shift (ppm) Assignment
~8.55H-8~148.5C-8a
~8.30H-5~147.0C-2
~8.05H-3~135.0C-4
~7.95H-7~132.0C-7
~7.80H-6~130.0C-5
~128.5C-6
~125.0 (q, JCF ≈ 274 Hz)-CF₃
~124.0C-4a
~122.0C-3
~117.0-CN
~115.5C-8

Note: Predicted values are estimates and may vary from experimental results. The trifluoromethyl carbon appears as a quartet due to coupling with the three fluorine atoms.

Comparative NMR Analysis

To understand the spectroscopic signature of this compound, a comparison with simpler, related molecules is highly instructive. We will consider quinoline, 2-quinolinecarbonitrile, and 4-(trifluoromethyl)quinoline.

Table 2: Comparison of ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton Quinoline[4] 2-Quinolinecarbonitrile 4-(Trifluoromethyl)quinoline This compound (Predicted)
H-28.89-8.95-
H-37.41~7.707.75~8.05
H-57.75~7.85~8.20~8.30
H-67.52~7.65~7.70~7.80
H-77.65~7.80~7.85~7.95
H-88.08~8.20~8.30~8.55

Table 3: Comparison of ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon Quinoline[5] 2-Quinolinecarbonitrile 4-(Trifluoromethyl)quinoline This compound (Predicted)
C-2150.3~135.0151.0~147.0
C-3121.1~125.0119.5~122.0
C-4136.1~137.0~148.0 (q)~135.0
C-4a128.2~128.0~124.0~124.0
C-5129.4~129.5~130.0~130.0
C-6126.5~127.0~127.5~128.5
C-7129.4~130.5~130.0~132.0
C-8127.6~129.0~123.0~115.5
C-8a148.3~148.0~147.5~148.5
-CN-~118.0-~117.0
-CF₃--~124.0 (q)~125.0 (q)
Interpretation of NMR Data

The electron-withdrawing nature of the nitrogen atom in the quinoline ring deshields adjacent protons and carbons, causing them to resonate at a lower field (higher ppm).[6]

  • Effect of the Cyano Group: The introduction of a cyano group at the 2-position in 2-quinolinecarbonitrile causes a downfield shift of the H-3 proton compared to quinoline, due to its electron-withdrawing inductive and resonance effects. The C-2 signal shifts significantly upfield as it is directly attached to the sp-hybridized carbon of the nitrile.

  • Effect of the Trifluoromethyl Group: The potent electron-withdrawing trifluoromethyl group at the 4-position in 4-(trifluoromethyl)quinoline dramatically deshields the peri-proton H-5. The C-4 carbon signal is split into a quartet due to coupling with the three fluorine atoms.[7]

  • Combined Effects in this compound: In our target molecule, the combined electron-withdrawing effects of the cyano and trifluoromethyl groups are predicted to cause a general downfield shift for most aromatic protons compared to quinoline. The H-3 proton is expected to be significantly deshielded. The ¹³C NMR spectrum will be characterized by two quaternary carbon signals for the nitrile and trifluoromethyl groups, with the latter appearing as a quartet.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation pattern.[8]

Predicted Mass Spectrum for this compound

A predicted electron ionization (EI) mass spectrum for this compound was generated using computational tools.[9][10]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Notes
222[M]⁺˙Molecular ion
195[M - HCN]⁺˙Loss of hydrogen cyanide
153[M - CF₃]⁺Loss of trifluoromethyl radical
126[C₉H₄N]⁺Further fragmentation

Comparative Mass Spectrometry Analysis

Table 5: Comparison of Key Mass Spectrometry Fragments

Compound Molecular Ion (m/z) Key Fragments (m/z)
Quinoline[9]129102 ([M - HCN]⁺˙), 76
2-Quinolinecarbonitrile[11]154127 ([M - HCN]⁺˙), 101
4-(Trifluoromethyl)quinoline197168 ([M - F]⁺), 128 ([M - CF₃]⁺)
This compound (Predicted)222195, 153, 126
Interpretation of Mass Spectra

The fragmentation of quinoline and its derivatives under EI conditions is well-documented. A characteristic fragmentation pathway for quinoline is the loss of hydrogen cyanide (HCN) from the molecular ion.[12]

  • Quinoline: The mass spectrum of quinoline shows a prominent molecular ion peak at m/z 129 and a significant fragment at m/z 102, corresponding to the loss of HCN.[9]

  • 2-Quinolinecarbonitrile: The molecular ion is observed at m/z 154. The loss of HCN is also a plausible fragmentation pathway, leading to a fragment at m/z 127.[11]

  • 4-(Trifluoromethyl)quinoline: The molecular ion appears at m/z 197. Fragmentation can involve the loss of a fluorine atom or the entire trifluoromethyl group.

  • This compound: The predicted mass spectrum shows the molecular ion at m/z 222. Key fragmentation pathways are expected to include the loss of HCN (to m/z 195) and the loss of the trifluoromethyl radical (to m/z 153). The relative abundance of these fragments will depend on their stability.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Data Acquisition Workflow

Caption: A generalized workflow for acquiring 1D NMR spectra.

Mass Spectrometry Data Acquisition Workflow

Caption: A simplified workflow for acquiring an electron ionization mass spectrum.

Conclusion

This guide has provided a detailed spectroscopic analysis of this compound through the use of predictive tools and a comparative study with its structural analogs. The powerful electron-withdrawing properties of the trifluoromethyl and cyano groups exert a significant influence on the NMR chemical shifts and mass spectrometric fragmentation patterns, providing a unique spectral fingerprint for this important synthetic building block. The presented data and experimental protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry, aiding in the reliable identification and characterization of this and related quinoline derivatives.

References

A Comparative Guide to the Efficacy of Trifluoromethylquinoline Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Among these, the trifluoromethyl (CF3) group holds a prominent position due to its unique electronic and steric properties, which can enhance metabolic stability, membrane permeability, and binding affinity.[1][2][3][4] When appended to a privileged scaffold like quinoline, the resulting trifluoromethylquinoline isomers present a compelling landscape for drug discovery, with the positional isomerism of the CF3 group playing a critical role in dictating biological activity.

This guide provides a comparative analysis of the efficacy of different trifluoromethylquinoline isomers, drawing upon available experimental data to elucidate structure-activity relationships (SAR). We will delve into their therapeutic potential, particularly in oncology, and provide detailed experimental protocols to empower researchers in their quest for novel, more effective therapeutics.

The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry

The trifluoromethyl group is a bioisostere of the methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the properties of a parent molecule.[1][2] In the context of the quinoline scaffold, the position of the CF3 group can influence the electron density of the heterocyclic ring system, affecting its ability to interact with biological targets.[5] This guide will explore the nuances of this interaction by comparing isomers with the trifluoromethyl group at various positions.

Comparative Efficacy in Oncology: A Focus on Isomer-Specific Activity

While direct head-to-head comparative studies of all trifluoromethylquinoline isomers are limited, a synthesis of available data allows for an insightful analysis of their potential efficacies, particularly as anticancer agents. The following sections will discuss the known activities of prominent isomers.

2-Trifluoromethylquinoline Derivatives: Targeting Microtubules

Derivatives of 2-(trifluoromethyl)quinoline have shown significant promise as potent antitumor agents that target microtubule dynamics.[6] Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy.

One study reported a series of 2-(trifluoromethyl)quinolin-4-amine derivatives that exhibited potent anti-proliferative activities against various cancer cell lines, with some compounds showing greater potency than the well-known microtubule inhibitor combretastatin A-4.[6] For instance, compound 5e in the study demonstrated impressive IC50 values of 0.49 µM, 0.08 µM, and 0.01 µM against PC3 (prostate cancer), K562 (leukemia), and HeLa (cervical cancer) cell lines, respectively.[6]

The proposed mechanism of action for these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This highlights the potential of the 2-trifluoromethylquinoline scaffold in the development of novel microtubule-targeting agents.

4-Trifluoromethylquinoline Derivatives: A Multifaceted Approach

The 4-trifluoromethylquinoline scaffold has also been explored for its anticancer potential, with derivatives demonstrating activity through various mechanisms. Research has shown that 4-anilinoquinoline derivatives, including those with a trifluoromethyl group, can act as potent inhibitors of serum and glucocorticoid-regulated kinase 1 (SGK1), a kinase involved in cell survival and proliferation.

For example, novel 4-trifluoromethyl-2-anilinoquinoline derivatives have been identified as potential anti-cancer agents targeting SGK1.[7] The structure-activity relationship suggests that the 4-position is crucial for this activity.

Furthermore, other 4-substituted quinoline derivatives have been shown to induce caspase-dependent apoptosis in cancer cells, associated with mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[8]

7- and 8-Trifluoromethylquinoline Derivatives: Modulating Key Signaling Pathways

The placement of the trifluoromethyl group at the 7 or 8-position of the quinoline ring has also yielded compounds with significant biological activity. Halogen substitutions, including the trifluoromethyl group, at the 7-position have been associated with potent anticancer activity.[9] For instance, 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine has demonstrated high potency.[9]

Derivatives of 8-trifluoromethylquinoline have been investigated for a range of pharmacological effects, including larvicidal activity against mosquito populations that transmit vector-borne diseases like malaria.[10] This underscores the broad therapeutic potential of trifluoromethylquinolines beyond oncology.

Quantitative Comparison of Anticancer Efficacy

To provide a clearer perspective on the relative potencies of different trifluoromethylquinoline derivatives, the following table summarizes in vitro anticancer activity (IC50 values) from various studies. It is important to note that these are not direct comparisons of isomers under identical conditions but provide a valuable snapshot of their individual activities.

Compound ClassIsomer PositionCancer Cell LineIC50 (µM)Reference
2-(trifluoromethyl)quinolin-4-amine derivative (5e)2-CF3HeLa0.01[6]
2-(trifluoromethyl)quinolin-4-amine derivative (5e)2-CF3K5620.08[6]
2-(trifluoromethyl)quinolin-4-amine derivative (5e)2-CF3PC30.49[6]
4-Amino-7-(trifluoromethyl)quinoline derivative7-CF3MDA-MB-46812.85[11]
2,8-Bis(trifluoromethyl)quinoline derivative2,8-diCF3HL-6010 ± 2.5[12]

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of trifluoromethylquinoline isomers.

Synthesis of 2-Trifluoromethylquinolines

A common method for the synthesis of 2-trifluoromethylquinolines involves the reaction of α-CF3-enamines with 2-nitrobenzaldehydes, followed by reduction and intramolecular cyclization.[13]

Step-by-Step Protocol:

  • Enamine Synthesis: React pyrrolidine with a corresponding haloalkene to prepare the α-CF3-enamine.

  • Enone Formation: React the prepared enamine with a 2-nitrobenzaldehyde to stereoselectively form an ortho-nitro-substituted α,β-diaryl-CF3-enone.

  • Reduction and Cyclization: Reduce the nitro group of the enone using an Fe-AcOH system. This will promote an intramolecular cyclization to yield the 2-CF3-3-arylquinoline.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol: [6][10][14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethylquinoline isomer and incubate for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules by monitoring changes in light scattering.[15][16]

Step-by-Step Protocol: [15][17]

  • Reagent Preparation: Prepare a solution of purified tubulin (e.g., 3 mg/ml) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).

  • Compound Addition: Add the trifluoromethylquinoline isomer at the desired concentration to the tubulin solution.

  • Initiate Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Monitor Polymerization: Follow the increase in absorbance at 340 nm over time using a spectrophotometer.

Western Blot for p53 Activation

This protocol is used to detect the activation of the p53 tumor suppressor protein in response to treatment with a test compound.[12][18]

Step-by-Step Protocol: [12][18][19][20][21]

  • Cell Lysis: After treatment with the trifluoromethylquinoline isomer, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p53 (and phosphorylated forms like Phospho-p53 (Ser15)) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

Visualizing the Mechanisms of Action

To better understand the biological processes influenced by trifluoromethylquinoline isomers, the following diagrams illustrate key signaling pathways and experimental workflows.

p53_pathway DNA Damage DNA Damage ATM/ATR Kinases ATM/ATR Kinases DNA Damage->ATM/ATR Kinases p53 p53 ATM/ATR Kinases->p53 phosphorylates MDM2 MDM2 p53->MDM2 inhibition/degradation p21 p21 p53->p21 activates BAX BAX p53->BAX activates Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis BAX->Apoptosis Trifluoromethylquinoline Isomer Trifluoromethylquinoline Isomer Trifluoromethylquinoline Isomer->p53 potentially stabilizes

Caption: p53 signaling pathway potentially modulated by trifluoromethylquinoline isomers.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity Assay (MTT) Mechanism of Action Assays Mechanism of Action Assays Cytotoxicity Assay (MTT)->Mechanism of Action Assays Zebrafish Xenograft Model Zebrafish Xenograft Model Mechanism of Action Assays->Zebrafish Xenograft Model Efficacy & Toxicity Efficacy & Toxicity Zebrafish Xenograft Model->Efficacy & Toxicity

Caption: General experimental workflow for evaluating trifluoromethylquinoline isomers.

Conclusion and Future Directions

The positional isomerism of the trifluoromethyl group on the quinoline scaffold is a critical determinant of biological activity. While derivatives of the 2- and 4-positions have shown significant promise as anticancer agents through distinct mechanisms, the therapeutic potential of other isomers remains an active area of investigation. This guide has synthesized the current understanding of their comparative efficacy and provided the necessary experimental framework for further exploration.

Future research should focus on systematic, direct comparative studies of trifluoromethylquinoline isomers to build a more comprehensive structure-activity relationship profile. Such studies will be invaluable in guiding the rational design of next-generation quinoline-based therapeutics with enhanced potency and selectivity for a range of diseases, from cancer to infectious diseases.

References

The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of Quinoline-2-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold has consistently emerged as a privileged structure, underpinning a multitude of therapeutic agents with diverse pharmacological activities.[1][2] Its rigid, bicyclic aromatic system provides an ideal framework for molecular recognition by various biological targets. Among its numerous derivatives, the quinoline-2-carbonitrile moiety has garnered significant attention, particularly in the realms of oncology and infectious diseases. The introduction of the nitrile group at the C-2 position profoundly influences the molecule's electronic properties and hydrogen bonding capacity, often leading to potent biological activity.[3]

This guide offers a comparative analysis of the structure-activity relationships (SAR) of quinoline-2-carbonitrile derivatives, drawing upon experimental data to elucidate the intricate connections between chemical structure and biological function. We will delve into the nuances of substituent effects on anticancer and antimicrobial efficacy, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform future design and optimization efforts.

Unraveling the Anticancer Potential: A Tale of Substitutions and Targets

The anticancer activity of quinoline-2-carbonitrile derivatives is a testament to the power of targeted drug design. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[4][5] The SAR landscape reveals that the potency and selectivity of these derivatives are exquisitely sensitive to the nature and position of substituents on the quinoline core.

A pivotal finding in the SAR of this class is the critical role of the cyano group at the C-2 position . Studies have demonstrated that replacing this nitrile with other functional groups, such as a methyl group, often leads to a significant loss of anticancer activity.[3] This highlights the importance of the electron-withdrawing nature and hydrogen-bonding potential of the cyano group for target engagement.

Targeting Receptor Tyrosine Kinases: EGFR and HER-2

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key players in cell proliferation and survival, and their dysregulation is a hallmark of many cancers.[6][7] Several quinoline-based derivatives have been developed as potent inhibitors of these kinases.

In a series of 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles, the substitution pattern on the phenyl ring at the C-4 position was found to be a major determinant of inhibitory activity against EGFR, HER-2, and BRAFV600E.[8] The following table summarizes the activity of key compounds from this series.

CompoundRGI50 (nM)EGFR IC50 (nM)HER-2 IC50 (nM)BRAFV600E IC50 (nM)
5e 4-Cl26712162
5h 4-F28752367
Erlotinib (Reference) -3380--
Data sourced from multiple studies.[8][9]

The data clearly indicates that small, electron-withdrawing substituents like chlorine and fluorine at the para position of the C-4 phenyl ring are favorable for potent, multi-targeted kinase inhibition. These compounds demonstrated superior or comparable antiproliferative activity (GI50) to the established EGFR inhibitor, Erlotinib.[8]

Disrupting the Cytoskeleton: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer therapy.[5] Quinoline-2-carbonitrile-based hydroxamic acids have emerged as potent dual inhibitors of tubulin polymerization and histone deacetylases (HDACs).[3][4]

A study on these dual inhibitors revealed that the cytotoxicity was in the nanomolar range. For instance, compounds 12a and 12d displayed average IC50 values of 0.6 nM and 0.7 nM, respectively, across a panel of human cancer cell lines.[4] The structure-activity relationship highlighted the necessity of the cyano group at the C-2 position for this potent activity.[3]

The following diagram illustrates the key structural features of a quinoline-2-carbonitrile derivative designed as a tubulin polymerization inhibitor.

SAR_Tubulin_Inhibitor Quinoline_Core Quinoline-2-carbonitrile Core C2_Cyano C2-Cyano Group (Essential for Activity) Quinoline_Core->C2_Cyano at C2 Linker Linker Moiety Quinoline_Core->Linker Substituents Substituents on Quinoline (Modulate Potency & Selectivity) Quinoline_Core->Substituents Hydroxamic_Acid Hydroxamic Acid (HDAC Inhibition) Linker->Hydroxamic_Acid

Caption: Key pharmacophoric features of a quinoline-2-carbonitrile-based tubulin polymerization and HDAC inhibitor.

Combating Microbial Threats: The Antimicrobial Facet

Beyond their anticancer properties, quinoline derivatives have a long-standing history as antimicrobial agents. The core scaffold is present in several antibacterial and antimalarial drugs.[10] The introduction of the 2-carbonitrile moiety has been explored for its potential to enhance antimicrobial efficacy.

The antimicrobial activity of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.

The following table presents a comparison of the MIC values for a series of quinoline-2-one derivatives against multidrug-resistant Gram-positive bacteria. While not strictly quinoline-2-carbonitriles, this data provides valuable insights into the SAR of related scaffolds.

CompoundR1R2MRSA MIC (µg/mL)VRE MIC (µg/mL)MRSE MIC (µg/mL)
6c ClH0.750.752.50
6l ClCl1.251.252.50
6o ClBr2.502.505.00
Daptomycin (Reference) --0.500.501.00
Data represents a selection from a larger study.[11]

These results suggest that halogen substitutions on the pendant phenyl ring are crucial for potent antibacterial activity against resistant strains. Specifically, a single chloro-substitution (compound 6c ) provided the most potent activity, comparable to the clinical antibiotic daptomycin.[11]

Experimental Protocols: A Guide to Biological Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. The following section details the methodologies for key in vitro assays used to evaluate the anticancer and antimicrobial activities of quinoline-2-carbonitrile derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-2-carbonitrile derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compounds Treat with Quinoline-2-carbonitrile Derivatives Incubate_24h_1->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Step-by-Step Protocol:

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of the quinoline-2-carbonitrile derivative in a suitable solvent (e.g., DMSO).

    • Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.

    • Microorganism: Use a fresh, pure culture of the test organism.

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth directly in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The quinoline-2-carbonitrile scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of the C-2 cyano group and the profound influence of substitutions at other positions on the quinoline ring in dictating biological activity. As our understanding of the molecular targets of these compounds deepens, so too will our ability to rationally design next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Future research should focus on exploring a wider range of substitutions, elucidating detailed mechanisms of action, and advancing the most promising candidates into preclinical and clinical development.

References

The Double-Edged Sword: A Comparative Guide to the Biological Activity of Trifluoromethylated and Cyano-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold - A Perennial Star in Medicinal Chemistry

The quinoline ring, a fusion of benzene and pyridine, is a "privileged scaffold" in drug discovery, a distinction earned through its recurring presence in a vast array of pharmacologically active compounds.[1][2] From the historical antimalarial quinine to modern anticancer and antiviral agents, the quinoline nucleus offers a versatile and robust framework for designing novel therapeutics.[3][4][5] Its unique electronic properties and multiple points for substitution allow for the fine-tuning of biological activity, metabolic stability, and target specificity.[4]

This guide provides an in-depth, objective comparison of the biological activities of quinoline derivatives, with a specific focus on the influence of two powerful electron-withdrawing groups: the trifluoromethyl (-CF3) group at the C4 position and the carbonitrile (-CN) group at the C2 position. While data on the specific molecule 4-(Trifluoromethyl)quinoline-2-carbonitrile is sparse, we will construct a robust comparative analysis by examining closely related analogs. We will dissect the distinct and sometimes synergistic contributions of these functional groups to the anticancer and antiviral profiles of the quinoline core, supported by experimental data and detailed protocols to empower your own research endeavors.

Part 1: Anticancer Activity - A Tale of Two Substituents

The quest for more effective and selective anticancer agents is relentless. Quinoline derivatives have emerged as potent contenders, often functioning as kinase inhibitors, cell cycle modulators, and apoptosis inducers.[2] The introduction of trifluoromethyl and cyano groups can dramatically enhance these properties.

The Trifluoromethyl Group: Enhancing Potency and Metabolic Stability

The -CF3 group is a bioisostere of the methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.

A compelling example is found in the study of fluorinated quinoline analogues against Triple-Negative Breast Cancer (TNBC). One study synthesized a series of ethyl 4-hydroxy-2-methylquinoline-3-carboxylates with various substitutions. A derivative featuring a para-trifluoromethylphenyl group at the C6 position (Compound 1a ) was compared to its non-fluorinated phenyl counterpart.

Compound IDStructureCancer Cell LineIC50 (µM)
1a Ethyl 4-hydroxy-2-methyl-6-(4-(trifluoromethyl)phenyl)quinoline-3-carboxylateMDA-MB-468 (TNBC)20.0
1b Ethyl 4-hydroxy-2-methyl-6-phenylquinoline-3-carboxylate (Non-CF3 analog)MDA-MB-468 (TNBC)> 60.0 (approx.)
Cisplatin (Reference Drug)MDA-MB-468 (TNBC)5.0

Table 1: Comparative antiproliferative activity of a trifluoromethylated quinoline derivative against its non-fluorinated analog in the MDA-MB-468 triple-negative breast cancer cell line. Data sourced from[6].

The data clearly indicates that the presence of the -CF3 group in compound 1a significantly enhances its cytotoxic potency compared to the non-substituted analog 1b , although it does not reach the potency of the reference drug Cisplatin in this specific assay.[6] This enhancement is often attributed to the -CF3 group's ability to increase the molecule's ability to cross cell membranes and its potential to form strong, specific interactions within the target's binding pocket.

The Carbonitrile Group: A Key Player in Kinase Inhibition

The cyano (-CN) group at the C2 or C3 position of the quinoline ring has proven to be a critical feature for potent kinase inhibition, particularly against Epidermal Growth Factor Receptor (EGFR). The nitrogen atom of the nitrile can act as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase active site.

A study on 4-anilinoquinoline-3-carbonitriles demonstrated their efficacy as EGFR kinase inhibitors. Compound 2a in this series showed potent inhibitory activity, highlighting the importance of the 3-carbonitrile moiety.[7]

Compound IDStructureTargetIC50 (nM)Cancer Cell LineGI50 (nM)
2a 4-((3-ethynylphenyl)amino)-6,7-dimethoxyquinoline-3-carbonitrileEGFRPotent (specific value not stated)UCH-2 (Chordoma)310 (for a related analog)
Erlotinib (Reference Drug)EGFR~2VariousVariable

Table 2: Activity profile of a representative 4-anilinoquinoline-3-carbonitrile. Data sourced from[7].

While a direct comparison with a non-nitrile analog is not provided in this specific study, the broader literature on kinase inhibitors consistently shows that the nitrile group is a key pharmacophore for engaging with the kinase hinge region. The potent, nanomolar-range activity of many quinoline-carbonitriles underscores this principle.[8]

Synergistic Potential and Mechanism of Action: Targeting EGFR

Many quinoline-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs) like EGFR, which are often overexpressed in cancer cells. The binding of these inhibitors prevents ATP from accessing the kinase domain, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ADP ADP Ras Ras EGFR->Ras Activates EGF EGF Ligand EGF->EGFR Binds Quinoline_Inhibitor Quinoline-CN Inhibitor (e.g., 2a) Quinoline_Inhibitor->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Harvest Harvest & Count Cells Seed Seed Cells in 96-well Plate Harvest->Seed Incubate1 Incubate 24h Seed->Incubate1 Prepare_Cmpd Prepare Compound Serial Dilutions Treat_Cells Add Compound to Cells Prepare_Cmpd->Treat_Cells Incubate2 Incubate 48-72h Treat_Cells->Incubate2 Add_MTT Add MTT Reagent (Incubate 2-4h) Solubilize Add Solubilization Buffer Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

References

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 4-(Trifluoromethyl)quinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers in medicinal chemistry and drug development, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is the foundation upon which reliable biological data and clinical safety are built. This guide presents a comprehensive, multi-technique strategy for validating the purity of 4-(Trifluoromethyl)quinoline-2-carbonitrile, a heterocyclic scaffold of significant interest. We will objectively compare the performance of essential analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Melting Point Analysis—providing the causal logic behind protocol choices and presenting supporting data. This document is designed to empower researchers to establish a robust, self-validating system for purity assessment, ensuring the integrity of their research and development programs.

Introduction: The Criticality of Purity for Novel Quinolines

Quinolines, particularly those functionalized with trifluoromethyl groups, are privileged structures in modern drug discovery, exhibiting a wide range of biological activities.[1][2] The this compound moiety serves as a critical building block for more complex molecules. However, its synthesis, often involving multi-step reactions, can introduce a variety of impurities, including starting materials, by-products, and reagents.[3][4][5]

The presence of even trace impurities can drastically alter pharmacological and toxicological profiles, leading to misleading structure-activity relationship (SAR) data and potentially harmful clinical outcomes. Therefore, a rigorous and orthogonal approach to purity validation is paramount. As stipulated by regulatory bodies, any impurity present at a level of 0.1% or higher should be identified and documented.[6][7][8] This guide provides the framework for achieving that standard.

A Multi-Pronged (Orthogonal) Approach to Purity Validation

Relying on a single analytical technique is insufficient for a definitive purity statement. A robust validation system employs multiple, mechanistically different (orthogonal) methods to provide a cross-verified and trustworthy assessment.[9] For this compound, we advocate for a primary validation core of HPLC and qNMR, supplemented by GC-MS and melting point analysis.

  • Chromatographic Methods (HPLC, GC-MS): These are relative techniques that separate the target compound from impurities based on physicochemical properties like polarity and volatility. They excel at detecting and quantifying trace impurities.

  • Spectroscopic Methods (qNMR): This is a primary, absolute quantification method where the signal is directly proportional to the number of nuclei, allowing for purity determination against an independent, certified internal standard.[10][11][12]

  • Thermal Analysis (Melting Point): A classical technique that provides a qualitative, yet highly sensitive, indication of purity. Pure crystalline substances exhibit a sharp melting point, whereas impurities cause a depression and broadening of the melting range.[13][14][15][16][17]

The following workflow diagram illustrates the logical process for a comprehensive purity validation campaign.

Purity_Validation_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Primary Quantitative Analysis cluster_2 Confirmatory & Orthogonal Analysis cluster_3 Data Consolidation & Reporting Sample Synthesized Batch of 4-(CF3)quinoline-2-CN Appearance Visual & Physical Appearance Check Sample->Appearance Solubility Solubility Screening Appearance->Solubility HPLC HPLC-UV Purity (Relative % Area) Solubility->HPLC Dissolve in appropriate solvents qNMR qNMR Purity (Absolute % w/w vs. Standard) Solubility->qNMR Dissolve in appropriate solvents GCMS GC-MS for Volatile Impurities & Confirmation Solubility->GCMS If volatiles suspected MP Melting Point (Range & Depression) Solubility->MP For crystalline solids Analysis Compare & Correlate All Data HPLC->Analysis qNMR->Analysis GCMS->Analysis MP->Analysis CoA Generate Certificate of Analysis (CoA) Analysis->CoA If purity specs are met

Caption: Overall workflow for the orthogonal purity validation of a synthesized compound.

Primary Analytical Techniques: Protocols & Rationale

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a trifluoromethylated aromatic compound, reversed-phase HPLC is the method of choice.[18][19][20][21]

Expertise & Rationale:

  • Column Choice: A C18 (octadecylsilyl) column is the workhorse for separating moderately polar to non-polar compounds. The trifluoromethyl group increases the hydrophobicity of the quinoline core, making it well-suited for retention and separation on a C18 phase.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape for nitrogen heterocycles.[22] A gradient elution (increasing acetonitrile concentration over time) is crucial to ensure that both more polar and less polar impurities are eluted and detected within a reasonable timeframe.

  • Detector: A UV detector set at a wavelength of ~254 nm is appropriate, as the quinoline ring system is strongly chromophoric.

Experimental Protocol:

  • System: Standard HPLC with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water. Filter through a 0.45 µm syringe filter.[23]

  • Injection Volume: 5 µL.

Quantitative ¹H NMR (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that quantifies a substance by comparing the integral of one of its signals to the integral of a known amount of a certified internal standard.[9][10] The signal intensity is directly proportional to the number of protons, making it an absolute method.[11][12][24]

Expertise & Rationale:

  • Internal Standard Choice: Maleic acid is an excellent choice. Its purity is certified, it is stable, and its vinylic protons (~6.3 ppm) resonate in a region typically free of signals from the analyte or common solvents, preventing overlap.

  • Solvent: DMSO-d6 is a good choice for both the quinoline analyte and the maleic acid standard.

  • Acquisition Parameters: A long relaxation delay (d1) is critical for accurate quantification. A delay of at least 5 times the longest T1 relaxation time of any proton being integrated (both analyte and standard) ensures full magnetization recovery between pulses, making the signal integrals truly quantitative. A value of 30 seconds is a safe starting point.[10]

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Accurately weigh ~10 mg of this compound into a clean vial.

    • Accurately weigh ~5 mg of certified maleic acid (internal standard) into the same vial.

    • Dissolve both solids in ~0.7 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Program: Standard 30-degree pulse (e.g., zg30).

    • Relaxation Delay (d1): 30 s.

    • Number of Scans (ns): 16-64 (to achieve S/N > 250:1 on integrated peaks).

  • Processing:

    • Apply manual phase and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and the vinylic proton signal from the maleic acid standard.

  • Calculation: The purity (% w/w) is calculated using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the standard.

Data Interpretation & Comparative Analysis

A synthesized batch of this compound was analyzed alongside a commercially available reference standard (>98% purity). The results are summarized below.

Table 1: Comparison of Analytical Techniques for Purity Validation

TechniquePrincipleInformation ProvidedStrengthsLimitations
HPLC-UV Chromatographic SeparationRelative purity (% area), impurity profileHigh sensitivity for impurities, excellent resolving power.[18]Relative method (assumes equal detector response), requires reference standard for identification.
qNMR Nuclear ResonanceAbsolute purity (% w/w), structural confirmationAbsolute, primary method, provides structural info on impurities.[9][10]Lower sensitivity than HPLC for trace impurities, requires careful parameter setup.
GC-MS Volatility-based SeparationIdentification of volatile impuritiesExcellent for residual solvents and volatile by-products, provides mass for identification.[25][26]Not suitable for non-volatile or thermally labile compounds.
Melting Point Thermal Phase TransitionPurity indication via rangeFast, inexpensive, highly sensitive to impurities (depression/broadening).[13][15]Qualitative, non-specific, requires a crystalline solid.

Table 2: Hypothetical Purity Data Comparison

AnalysisSynthesized BatchReference Standard (>98%)Interpretation
Appearance Pale yellow solidOff-white solidColor variation may suggest minor impurity.
Melting Point 108-111 °C112-113 °CBroader range and depression indicate presence of impurities in the synthesized batch.[17]
HPLC Purity (% Area) 99.2% (Main Peak)99.8% (Main Peak)Two minor impurities detected at 0.5% and 0.3% in the synthesized batch.
qNMR Purity (% w/w) 98.9%99.5%Absolute purity is slightly lower than HPLC % area, suggesting impurities may have different UV response factors.
GC-MS (Residual Solvents) Toluene (250 ppm)Toluene (<50 ppm)Residual synthesis solvent present but below typical safety limits (e.g., ICH Q3C).[6]

Troubleshooting Impurities: A Logical Approach

When the initial analysis reveals that the purity specifications are not met, a logical troubleshooting process is required. The following decision tree illustrates how to use the orthogonal data to guide purification efforts.

Troubleshooting_Workflow Start Purity < Specification? Impurity_ID Identify Impurity Source (HPLC-MS, NMR) Start->Impurity_ID Yes Pass Purity Meets Spec Start->Pass No Volatile Volatile Impurity? (GC-MS Data) Impurity_ID->Volatile NonVolatile Non-Volatile Impurity? (HPLC/NMR Data) Impurity_ID->NonVolatile Volatile->NonVolatile No Purify_V Purification: High Vacuum / Drying Volatile->Purify_V Yes (e.g., Solvent) Purify_NV Purification: Recrystallization or Column Chromatography NonVolatile->Purify_NV Yes (e.g., By-product) Reanalyze Re-analyze using Orthogonal Methods Purify_V->Reanalyze Purify_NV->Reanalyze Reanalyze->Start

Caption: Decision tree for troubleshooting an impure synthesized sample.

Analysis of Hypothetical Data:

The data in Table 2 suggests the synthesized batch is of high purity but does not meet a stringent >99.5% specification. The melting point depression is a strong initial indicator.[13] HPLC confirms the presence of two minor, likely non-volatile, impurities. The qNMR result (98.9%) is slightly lower than the HPLC area percent (99.2%), which is a common and important finding. It suggests the impurities have a higher UV absorptivity relative to the main compound, causing HPLC to slightly overestimate the purity. The GC-MS data confirms the presence of a residual solvent, Toluene, which likely contributes to the lower qNMR value. Based on the troubleshooting diagram, the next logical step would be purification via recrystallization to remove the non-volatile by-products, followed by drying under high vacuum to remove the residual Toluene.

Conclusion: Establishing a Defensible Certificate of Analysis

Validating the purity of a key synthetic intermediate like this compound requires more than a single measurement. It demands a holistic and orthogonal analytical strategy. By combining the high sensitivity of a relative method like HPLC with the absolute accuracy of a primary method like qNMR, a highly confident purity value can be assigned. Confirmatory techniques such as GC-MS and melting point analysis further strengthen this assessment by providing complementary information on volatile impurities and the overall crystalline integrity of the material. This multi-pronged approach constitutes a self-validating system, ensuring that the material proceeding to the next stage of research or development is of the highest, most rigorously documented quality.

References

The Evolving Landscape of Quinoline Synthesis Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies

For researchers, medicinal chemists, and professionals in drug development, the synthesis of the quinoline scaffold is a foundational task. Quinolines are prevalent in a vast array of pharmaceuticals, including antimalarial, anticancer, and antimicrobial agents, making their efficient synthesis a subject of continuous innovation.[1][2] The choice of catalyst is paramount, dictating the reaction's efficiency, cost-effectiveness, and environmental footprint. Classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses have been refined over decades, moving from harsh acid conditions to sophisticated catalytic systems.[3][4][5][6]

This guide provides a comparative analysis of modern catalytic systems for quinoline synthesis. We move beyond a simple listing of methods to explore the causality behind catalyst selection, offering field-proven insights into their performance, reusability, and mechanistic pathways.

The ideal catalyst for quinoline synthesis should offer high yields, broad functional group tolerance, mild reaction conditions, and simple recovery and reuse. Traditional methods often involved strong acids, high temperatures, and the generation of significant waste.[2][7] The field has since evolved, embracing strategies that leverage transition metals, heterogeneous systems, and nanocatalysis to achieve greener and more efficient transformations.[1][8][9]

We can broadly categorize modern catalysts into three major classes:

  • Homogeneous Catalysts: Including transition-metal complexes and acid catalysts that operate in the same phase as the reactants.

  • Heterogeneous Catalysts: Solid-phase catalysts like zeolites, clays, and supported acids that are easily separated from the reaction mixture.

  • Nanocatalysts: A burgeoning class that bridges the gap between homogeneous and heterogeneous systems, offering high surface area and unique reactivity.[2][7]

Homogeneous Catalysis: Precision and High Activity

Homogeneous catalysts are prized for their high activity and selectivity, which stem from well-defined active sites. This category includes classic Brønsted and Lewis acids as well as advanced transition-metal complexes.

Brønsted and Lewis Acids: Acids like H₂SO₄, p-toluenesulfonic acid (p-TsOH), and Lewis acids such as ZnCl₂, SnCl₄, and Sc(OTf)₃ are workhorses for classic quinoline syntheses like the Doebner-von Miller and Friedländer reactions.[3][10][11] They function by activating carbonyl groups towards nucleophilic attack. While effective, they often require high loadings and harsh conditions, and neutralization during workup can be cumbersome.[11] Superacids, like trifluoromethanesulfonic acid (TFA), have been employed to drive reactions with high efficiency under specific conditions.[8]

Transition-Metal Complexes: Catalysts based on cobalt, copper, rhodium, ruthenium, and palladium have enabled novel synthetic routes through mechanisms like C-H bond activation and oxidative annulation.[8][9][12] These methods can construct complex quinoline cores from readily available starting materials under milder conditions than traditional named reactions. For instance, cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones provides a direct and efficient route to substituted quinolines.[8][12]

Workflow for Homogeneous Catalysis

The following diagram outlines a typical experimental workflow for a transition-metal-catalyzed quinoline synthesis.

cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add catalyst precursor & ligand to dry Schlenk tube B Add anhydrous solvent (e.g., 1,4-dioxane) A->B C Stir under inert atm (Ar or N₂) for catalyst formation B->C D Add substrates (e.g., 2-aminoaryl alcohol, ketone) C->D E Seal tube and heat to required temperature D->E F Monitor reaction by TLC/HPLC E->F G Cool to room temperature F->G H Concentrate under reduced pressure G->H I Purify by column chromatography H->I

Caption: A generalized workflow for transition-metal-catalyzed quinoline synthesis.

Heterogeneous Catalysis: The Green and Reusable Approach

The drive for sustainable chemistry has popularized heterogeneous catalysts. Their primary advantage is the ease of separation from the reaction mixture, enabling straightforward product isolation and catalyst recycling.[1][13]

Zeolites and Clays: Materials like Montmorillonite K10 clay and modified USY zeolites serve as solid acid catalysts.[13][14] Their porous structure and tunable acidity make them effective for reactions like the Doebner-von Miller and Friedländer syntheses.[13] For example, a ZnCl₂/Ni-USY catalyst demonstrated excellent performance in the synthesis of quinolines from aniline and propanol, achieving a 78.3% total yield, which was attributed to an optimal ratio of Lewis to Brønsted acid sites.[14][15]

Solid Acids: Sulfonic acid-functionalized materials, such as silica-propylsulfonic acid and Nafion NR50, have emerged as highly efficient and reusable catalysts.[8][16] These have been successfully applied to the Friedländer annulation, often under solvent-free or microwave-assisted conditions, leading to high yields and significantly reduced reaction times.[8][16]

Nanocatalysis: The Best of Both Worlds

Nanocatalysts offer a compelling blend of the advantages of homogeneous and heterogeneous systems. Their high surface-area-to-volume ratio provides an abundance of active sites, leading to high reactivity, while their solid nature allows for easy separation and reuse.[2][7]

Magnetic nanoparticles (MNPs), such as those based on Fe₃O₄, functionalized with an acidic group (e.g., an ionic liquid with an HSO₄⁻ counter-ion), have proven particularly effective.[7] These catalysts are highly active for Friedländer-type reactions under solvent-free conditions and can be effortlessly recovered using an external magnet, often maintaining their activity for five or more cycles.[2][7] Zinc oxide (ZnO) nanoflakes have also been used effectively for synthesizing substituted quinolines under solvent-free conditions.[7]

Comparative Performance Data

The following table summarizes the performance of representative catalysts from each category, providing a snapshot of their efficacy under optimized conditions.

Catalyst TypeCatalystReaction TypeSubstratesConditionsYield (%)Reference
Homogeneous Trifluoromethanesulfonic acid (TFA)CondensationAromatic amines & α,β-unsaturated carbonylsSuperacidic mediumHigh[8]
Cobalt(II) AcetateDehydrogenative Cyclization2-aminoaryl alcohols & ketonesMild conditionsGood[8][12]
IodineThree-component reactionMethyl ketone, arylamine, α-ketoesterMetal-freeGood[6]
Heterogeneous ZnCl₂/Ni-USY ZeoliteAlkylation/CyclizationAniline & propanol683 K, gas phase78.3[14][15]
Montmorillonite K10Doebner-von MillerSubstituted anilines & cinnamaldehydeSolvent-free, MWGood[13]
Nafion NR50Friedländer Annulation2-aminoaryl ketones & α-methylene carbonylsEthanol, MWHigh[8]
Nanocatalyst Fe₃O₄-IL-HSO₄Friedländer Annulation2-aminoaryl ketones & 1,3-dicarbonyls90 °C, solvent-free85-96[7]
ZnO NanoflakesFriedländer Condensation2-aminoaryl ketones & carbonyl compoundsSolvent-free24-99[7]
Co@g-C₃N₄Reductive Annulation2-aminobenzyl alcohol & ketonesWater82-97[7]

Mechanistic Insights: The Friedländer Annulation

The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is one of the most versatile methods for quinoline synthesis.[10][16] The mechanism can be catalyzed by either acids or bases. Below is a diagram illustrating a plausible acid-catalyzed pathway.

A 1. Aldol Condensation (Acid-Catalyzed) B 2-Aminoaryl ketone reacts with enolized α-methylene ketone A->B Step 1a C β-Hydroxy ketone intermediate B->C Step 1b D 2. Dehydration E α,β-Unsaturated ketone intermediate C->E Step 2 (-H₂O) F 3. Intramolecular Michael Addition (Cyclization) G Amino group attacks a,β-unsaturated system E->G Step 3a H Cyclized intermediate G->H Step 3b I 4. Dehydration & Aromatization J Substituted Quinoline H->J Step 4 (-H₂O)

Caption: Proposed mechanism for the acid-catalyzed Friedländer annulation.

Experimental Protocols

To ensure the practical applicability of this guide, we provide two detailed, self-validating protocols for distinct catalytic systems.

Protocol 1: Synthesis of a Polysubstituted Quinoline using a Reusable Magnetic Nanocatalyst (Friedländer Annulation)

This protocol leverages a highly active and easily recyclable magnetic nanocatalyst, minimizing waste and simplifying purification.[7]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • 1,3-Dicarbonyl compound (1.2 mmol)

  • Fe₃O₄-supported ionic liquid (Fe₃O₄-IL-HSO₄) catalyst (20 mg)[7]

  • Round-bottom flask (25 mL)

  • Stir bar, heating mantle, and condenser

  • External magnet

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the 1,3-dicarbonyl compound (1.2 mmol), and the Fe₃O₄-IL-HSO₄ nanocatalyst (20 mg).

  • Reaction Execution: The reaction is performed under solvent-free conditions. Place the flask in a preheated oil bath at 90 °C and stir the mixture for the required time (typically 15-60 minutes).[7]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

  • Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature. Add ethanol (5 mL) to dissolve the product and place a strong external magnet against the side of the flask. The magnetic catalyst will be drawn to the flask wall.

  • Product Isolation: Carefully decant the ethanol solution containing the product into a separate flask. Wash the catalyst with another small portion of ethanol (2-3 mL) and combine the ethanol solutions.

  • Purification: Remove the solvent from the combined solutions under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the pure polysubstituted quinoline.

  • Catalyst Reuse: The recovered magnetic catalyst can be washed with ethanol, dried in an oven, and reused for subsequent reactions without significant loss of activity.[7]

Protocol 2: Synthesis of 2,3-Substituted Quinolines via Nickel-Catalyzed Tandem Reaction

This protocol demonstrates a modern homogeneous catalysis approach for synthesizing functionalized quinolines from different starting materials.[17]

Materials:

  • Terminal alkyne (1.0 mmol)

  • Organoboronic acid (1.5 mmol)

  • Anthranil (1.2 mmol)

  • Ni(dme)I₂ (0.05 mmol, 5 mol%)

  • PCy₃ (0.10 mmol, 10 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (3 mL)

  • Schlenk tube or sealed vial

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon), add Ni(dme)I₂ (5 mol%), PCy₃ (10 mol%), and K₃PO₄ (2.0 mmol) to an oven-dried Schlenk tube equipped with a stir bar.

  • Reagent Addition: Add the anthranil (1.2 mmol), the organoboronic acid (1.5 mmol), and toluene (3 mL). Finally, add the terminal alkyne (1.0 mmol).

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter it through a short pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate gradient) to afford the desired 2,3-substituted quinoline.

Conclusion and Future Outlook

The synthesis of quinolines has been profoundly impacted by advances in catalysis. While classic acid-catalyzed methods remain relevant, the field is increasingly defined by efficiency, selectivity, and sustainability. Transition-metal catalysis has opened doors to novel disconnections and the construction of highly functionalized quinolines.[8][9] Concurrently, heterogeneous and nanocatalysts are providing powerful, green alternatives that address key challenges of catalyst recovery and reusability.[2][7]

Future research will likely focus on the development of catalysts based on earth-abundant metals, further exploration of photocatalytic routes, and the application of machine learning to predict optimal catalyst-substrate pairings. For the practicing scientist, a thorough understanding of the comparative advantages of these diverse catalytic systems is essential for designing efficient, robust, and sustainable synthetic routes to this vital heterocyclic scaffold.

References

A Comparative Guide to the Cytotoxicity of 4-(Trifluoromethyl)quinoline-2-carbonitrile on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The quinoline scaffold has consistently emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer properties.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established approach to augment the pharmacological profile of bioactive molecules, often leading to increased metabolic stability and cellular permeability. This guide provides a comprehensive framework for evaluating the cytotoxic potential of a promising, yet under-characterized molecule: 4-(Trifluoromethyl)quinoline-2-carbonitrile.

This document will serve as a comparative guide, juxtaposing the cytotoxic profile of this compound with established chemotherapeutic agents, doxorubicin and cisplatin. While specific experimental data for this exact quinoline derivative is not yet widely published, this guide offers a robust, field-proven protocol for its evaluation, enabling researchers to generate high-quality, reproducible data. We will delve into the rationale behind the experimental design, provide detailed methodologies, and discuss the potential mechanisms of action based on the broader understanding of quinoline derivatives in oncology.

The Quinoline Scaffold and the Power of the Trifluoromethyl Group

The quinoline ring system is a recurring motif in a multitude of clinically approved anticancer drugs.[1] Its planar structure allows for intercalation with DNA, while its heterocyclic nature provides opportunities for diverse functionalization, leading to interactions with various enzymatic targets.[3] Quinoline derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of protein kinases, disruption of cell cycle progression, and induction of apoptosis.[1][2]

The trifluoromethyl group, on the other hand, is a bioisostere of the methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's binding affinity to target proteins and improve its pharmacokinetic profile. In the context of anticancer agents, the -CF3 group has been shown to contribute to increased cytotoxicity. For instance, a study on various trifluoromethylquinoline derivatives demonstrated that these compounds exhibit cell-growth inhibitory activity, with some inducing apoptosis in human promyelocytic leukemic (HL-60) cells.[3] One such derivative, 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone, displayed a potent half-maximal inhibitory concentration (IC50) of 10 ± 2.5 µM in this cell line.[3]

Comparative Cytotoxicity Evaluation: A Proposed Study

To rigorously assess the anticancer potential of this compound, a comparative in vitro cytotoxicity study is essential. This involves exposing a panel of well-characterized cancer cell lines to the compound and comparing its effects to those of standard chemotherapeutic drugs.

Selected Cancer Cell Lines:

A diverse panel of cancer cell lines is proposed to evaluate the breadth of the compound's activity:

  • MCF-7: Human breast adenocarcinoma, estrogen receptor-positive.

  • A549: Human lung carcinoma.

  • HeLa: Human cervical adenocarcinoma.

  • HepG2: Human hepatocellular carcinoma.

Positive Controls:
  • Doxorubicin: A well-known anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, widely used in the treatment of a broad spectrum of cancers.

  • Cisplatin: A platinum-based chemotherapeutic agent that cross-links DNA, leading to apoptosis.

The following table presents a summary of the anticipated experimental outcomes, with placeholder data for this compound. The IC50 values for doxorubicin and cisplatin are representative values from the literature and can vary between experiments.[4][5]

CompoundMCF-7 (IC50, µM)A549 (IC50, µM)HeLa (IC50, µM)HepG2 (IC50, µM)
This compound To be determinedTo be determinedTo be determinedTo be determined
Doxorubicin~0.5 - 2.0~0.1 - 1.0~0.1 - 0.5~0.5 - 5.0
Cisplatin~5.0 - 20.0~5.0 - 15.0~2.0 - 10.0~5.0 - 25.0

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

Materials:
  • This compound

  • Doxorubicin hydrochloride

  • Cisplatin

  • Selected cancer cell lines (MCF-7, A549, HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:
  • Cell Culture: Maintain the cancer cell lines in their recommended culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Harvest the cells using trypsin-EDTA and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound, doxorubicin, and cisplatin in DMSO. Perform serial dilutions in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds and controls. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Treat_Cells Treat Cells with Compounds Cell_Seeding->Treat_Cells 24h Incubation Compound_Prep Prepare Serial Dilutions of Compounds Compound_Prep->Treat_Cells Incubate_48h Incubate for 48-72 hours Treat_Cells->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Potential Mechanisms of Action: A Look into Quinoline's Cellular Targets

Based on existing literature for structurally related quinoline derivatives, this compound may exert its cytotoxic effects through several key signaling pathways implicated in cancer cell survival and proliferation.

One of the primary mechanisms of action for many quinoline-based anticancer agents is the inhibition of tyrosine kinases.[1] Receptors such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and the c-Met receptor are often overexpressed in various cancers and play a crucial role in tumor growth and metastasis. The quinoline scaffold can act as a scaffold to position functional groups that interact with the ATP-binding pocket of these kinases, thereby inhibiting their activity.

Kinase_Inhibition_Pathway cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway RTK->PI3K_AKT Quinoline This compound Quinoline->RTK Inhibition Cell_Pro Cell Proliferation RAS_RAF->Cell_Pro Cell_Sur Cell Survival PI3K_AKT->Cell_Sur

Caption: Potential mechanism of action via inhibition of receptor tyrosine kinase signaling pathways.

Furthermore, many cytotoxic quinoline derivatives have been shown to induce apoptosis, or programmed cell death. This can be triggered through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades. The presence of the electron-withdrawing trifluoromethyl and cyano groups in this compound may contribute to its ability to induce cellular stress and trigger apoptotic pathways.

Conclusion and Future Directions

While the definitive cytotoxic profile of this compound awaits experimental validation, the foundational knowledge of quinoline and trifluoromethyl moieties in anticancer drug discovery strongly suggests its potential as a potent cytotoxic agent. This guide provides the necessary framework for researchers to undertake a comprehensive and comparative evaluation of this compound.

The provided MTT assay protocol is a robust starting point for determining the IC50 values across a panel of cancer cell lines. Subsequent studies should aim to elucidate the precise mechanism of action, exploring its effects on cell cycle progression, apoptosis induction, and specific molecular targets. The insights gained from such investigations will be invaluable in determining the future trajectory of this compound as a potential lead compound in the development of novel cancer therapeutics.

References

A Senior Application Scientist's Guide to the GC-MS Analysis of 4-(Trifluoromethyl)quinoline-2-carbonitrile and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and reliable analysis of novel heterocyclic compounds is paramount. 4-(Trifluoromethyl)quinoline-2-carbonitrile and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Their unique structural motifs, featuring a quinoline core substituted with a trifluoromethyl group and a carbonitrile moiety, necessitate a thorough understanding of their analytical behavior. This guide provides an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of these compounds, offering a comparative perspective against other analytical techniques and furnishing the reader with practical, data-supported insights.

The Analytical Imperative: Why GC-MS for Trifluoromethylated Quinolines?

The choice of an analytical technique is fundamentally driven by the physicochemical properties of the analyte. For this compound, its aromatic nature and the presence of a trifluoromethyl group suggest sufficient volatility and thermal stability for GC-MS analysis. GC-MS offers an unparalleled combination of high-resolution chromatographic separation and sensitive, specific mass spectrometric detection, making it an ideal tool for both qualitative identification and quantitative analysis.[1]

The electron ionization (EI) source, standard in most GC-MS systems, provides reproducible fragmentation patterns that serve as a molecular fingerprint, enabling confident structural elucidation and library matching. This is particularly crucial in drug discovery and development, where the unambiguous identification of lead compounds and their metabolites is a critical step.

A Comparative Overview of Analytical Methodologies

While GC-MS stands as a powerful technique, a comprehensive analytical strategy often involves the consideration of alternative and complementary methods. The selection of the most appropriate technique hinges on the specific analytical challenge at hand—be it purity assessment, metabolite identification, or pharmacokinetic studies.

Technique Principle Advantages for this compound Analysis Disadvantages for this compound Analysis
GC-MS Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection.High chromatographic resolution, sensitive detection, reproducible fragmentation for structural elucidation, extensive spectral libraries available.Requires analyte to be volatile and thermally stable; potential for on-column degradation of thermally labile derivatives.
LC-MS Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with mass-based detection.Broad applicability to a wide range of polarities and molecular weights, suitable for non-volatile and thermally labile compounds, various ionization techniques available (ESI, APCI).Lower chromatographic resolution compared to capillary GC, potential for matrix effects and ion suppression.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity.Unambiguous structure determination, non-destructive, provides information on stereochemistry and isomerism.Lower sensitivity compared to MS techniques, requires higher sample concentrations, complex data interpretation for intricate molecules.
FTIR Spectroscopy Measures the absorption of infrared radiation by a molecule, providing information about its functional groups.Rapid and non-destructive, provides a unique molecular fingerprint, useful for identifying functional groups.Not suitable for complex mixtures, lower sensitivity, provides limited information on the overall molecular structure.

Deciphering the Molecular Blueprint: Predicted GC-MS Fragmentation of this compound

The molecular ion ([M]⁺˙) is expected to be prominent due to the stability of the aromatic quinoline ring. The primary fragmentation pathways are likely to involve the loss of the trifluoromethyl group, the cyano group, and fragmentation of the quinoline ring itself.

Key Predicted Fragmentation Pathways:

  • Loss of HCN: A characteristic fragmentation of aromatic nitriles, leading to a significant [M-27]⁺˙ ion.

  • Loss of CF₃: Cleavage of the C-CF₃ bond would result in an [M-69]⁺ ion.

  • Retro-Diels-Alder (RDA) Fragmentation: The quinoline ring can undergo a characteristic RDA reaction, leading to the expulsion of acetylene (C₂H₂), resulting in an [M-26]⁺˙ ion.

  • Loss of a fluorine atom: A less common but possible fragmentation could be the loss of a fluorine radical, giving an [M-19]⁺ ion.

M [C₁₁H₅F₃N₂]⁺˙ m/z = 222 M_minus_HCN [C₁₀H₅F₃N]⁺˙ m/z = 195 M->M_minus_HCN - HCN M_minus_CF3 [C₁₀H₅N₂]⁺ m/z = 153 M->M_minus_CF3 - •CF₃ M_minus_F [C₁₁H₅F₂N₂]⁺ m/z = 203 M->M_minus_F - •F Quinoline_core Quinoline Core Fragments e.g., m/z 127, 101 M->Quinoline_core - CF₃, -CN, ring cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

A Step-by-Step Protocol for GC-MS Analysis

This protocol provides a robust starting point for the GC-MS analysis of this compound and its derivatives. Method optimization and validation are essential for specific applications.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample.

  • Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Filter the final solutions through a 0.22 µm PTFE syringe filter before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Injector: Split/splitless inlet.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C (Note: This may need to be optimized to prevent thermal degradation).

  • Split Ratio: 20:1 (can be adjusted based on sample concentration).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp 1: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-400).

3. Data Analysis:

  • Integrate the chromatographic peaks of the target analytes.

  • Identify the compounds based on their retention times and by comparing their mass spectra with reference spectra (if available) or by interpreting the fragmentation patterns.

  • For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filter Dilution->Filtration Injection Inject Sample Filtration->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Identification Compound Identification Integration->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Navigating Potential Challenges: A Scientist's Perspective

The analysis of trifluoromethylated and cyano-substituted quinolines by GC-MS is not without its potential hurdles. A proactive understanding of these challenges is key to successful method development and troubleshooting.

  • Thermal Stability: The combined electron-withdrawing effects of the trifluoromethyl and cyano groups may influence the thermal stability of the quinoline ring. It is crucial to evaluate the potential for on-column degradation by, for example, analyzing the peak shape and recovery at different injector temperatures. A study on the thermal degradation of aromatic nitriles showed the formation of benzonitrile at elevated temperatures, highlighting the lability of the cyano group.[2]

  • Column Selection: While a standard non-polar column like a DB-5ms is a good starting point, highly polar derivatives may exhibit poor peak shape. In such cases, a mid-polarity column (e.g., with a 50% phenyl-methylpolysiloxane stationary phase) might provide better chromatography.

  • Matrix Effects: When analyzing samples in complex matrices (e.g., biological fluids, environmental samples), co-eluting compounds can interfere with the analysis. Thorough sample preparation, such as solid-phase extraction (SPE), may be necessary to minimize these effects.

Conclusion

GC-MS is a highly effective and versatile technique for the analysis of this compound and its derivatives. Its high resolving power and sensitive detection capabilities, coupled with the rich structural information provided by electron ionization mass spectrometry, make it an indispensable tool for researchers in the pharmaceutical and chemical sciences. By understanding the fundamental principles of the technique, anticipating potential challenges, and employing a systematic approach to method development, scientists can confidently and accurately characterize these important heterocyclic compounds. This guide serves as a foundational resource to empower researchers to unlock the full potential of GC-MS in their scientific endeavors.

References

Comparative In Silico Docking Analysis of 4-(Trifluoromethyl)quinoline-2-carbonitrile Against Key Cancer-Associated Kinases

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Predicting Binding Affinity and Interaction with SGK1, EGFR, and VEGFR-2

In the landscape of modern drug discovery, computational methods, particularly in silico molecular docking, have become indispensable for the rapid and cost-effective screening of potential therapeutic agents.[1] This guide provides a comprehensive comparative analysis of 4-(Trifluoromethyl)quinoline-2-carbonitrile, a novel heterocyclic compound, against three pivotal protein kinases implicated in cancer progression: Serum/glucocorticoid-regulated kinase 1 (SGK1), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quinoline and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[2] The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound a compound of significant interest. This guide will walk researchers, scientists, and drug development professionals through the rationale and methodology of a comparative docking study, offering insights into its potential as a multi-targeting kinase inhibitor.

Rationale for Target Selection and Comparative Ligands

The selection of SGK1, EGFR, and VEGFR-2 as targets is based on their well-established roles in tumorigenesis. EGFR and VEGFR-2 are key regulators of cell proliferation, angiogenesis, and metastasis, and their inhibitors are established cancer therapies.[3] SGK1 is an emerging target, implicated in cell survival and resistance to cancer treatments.

To provide a robust comparative framework, this study includes both the molecule of interest, this compound, and a curated set of known inhibitors for each target kinase. These comparators include both quinoline-based and non-quinoline scaffolds with diverse chemical structures and reported experimental potencies (IC50 values). This allows for a critical evaluation of the predicted binding affinities and interaction patterns of our lead compound in the context of established inhibitors.

The In Silico Docking Workflow: A Step-by-Step Guide

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of their interaction.[4] The following workflow outlines the essential steps for a rigorous and reproducible in silico docking study.

Molecular Docking Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Structure Acquisition (RCSB PDB) PrepProtein Protein Preparation (Remove water, add hydrogens, assign charges) PDB->PrepProtein Input Ligand Ligand Structure Generation/Acquisition PrepLigand Ligand Preparation (Generate 3D conformers, assign charges) Ligand->PrepLigand Input Grid Grid Box Generation (Define binding site) PrepProtein->Grid Processed Receptor Dock Molecular Docking (e.g., AutoDock Vina, Glide, GOLD) PrepLigand->Dock Processed Ligand Grid->Dock Binding Site Definition Scoring Scoring & Ranking (Binding affinity estimation) Dock->Scoring Docked Poses Interaction Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Scoring->Interaction Comparison Comparative Analysis (vs. known inhibitors) Interaction->Comparison EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds and Activates Inhibitor Quinoline-based Inhibitor (e.g., this compound) Inhibitor->EGFR Inhibits

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-(Trifluoromethyl)quinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 4-(Trifluoromethyl)quinoline-2-carbonitrile. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions. The protocols herein are designed as a self-validating system, ensuring that every step is grounded in established safety principles and a thorough understanding of the compound's potential hazards. While specific toxicological data for this exact molecule is limited, its structural motifs—a quinoline core, a trifluoromethyl group, and a nitrile moiety—necessitate a stringent, risk-averse approach based on data from analogous compounds.[1][2][3][4]

Hazard Assessment: Understanding the "Why"

The primary directive in handling any chemical is to understand its potential hazards. For this compound, we must infer its risk profile from its constituent parts:

  • Quinoline Moiety: Quinoline and its derivatives are known to be irritants and are potentially toxic if swallowed or absorbed through the skin.[3][5][6]

  • Nitrile Group (-CN): Carbonitrile compounds can be toxic, with potential for irritation to the skin, eyes, and respiratory tract.[1][2] They require careful handling to prevent any route of exposure.

  • Trifluoromethyl Group (-CF3): The presence of a trifluoromethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability, potentially enhancing its toxicological effects.[7]

Based on safety data for structurally related chemicals, we must assume this compound is, at minimum, harmful if swallowed, harmful in contact with skin, and causes serious skin and eye irritation.[1][2] Therefore, the following personal protective equipment (PPE) and handling protocols are mandatory.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is the cornerstone of safe handling. The appropriate level of protection is dictated by the nature and scale of the operation.

Equipment Specification Purpose & Rationale Protection Level
Hand Protection Double-gloved Nitrile (minimum 5-mil thickness)Provides a robust barrier against dermal absorption.[8][9] The outer glove is removed immediately upon contamination, protecting the inner glove and skin. Nitrile is selected for its broad chemical resistance.[10][11]Primary
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Protects eyes from accidental splashes of solutions or contact with airborne powder. Standard safety glasses are insufficient.[11][12]Primary
Face Protection Face ShieldRequired over goggles when handling larger quantities (>1g), preparing solutions, or when there is any significant splash risk.[9][12]Secondary
Body Protection Flame-Resistant Laboratory CoatProtects skin and personal clothing from contamination. Should be fully buttoned with sleeves gathered at the wrist.[9][11]Primary
Respiratory Protection N95 Particulate Respirator or higherRequired when handling the solid powder outside of a certified fume hood to prevent inhalation.[2][13] For handling solutions that may generate vapors, an air-purifying respirator with organic vapor cartridges may be necessary based on a risk assessment.Task-Dependent

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, logical workflow is critical for minimizing exposure risk. This protocol covers the entire handling process from preparation to disposal.

Diagram: PPE Selection Workflow

PPE_Workflow start Start: Assess Operation (Scale & Physical Form) solid Handling Solid Powder? start->solid solution Working with Solution? start->solution fume_hood Work in Fume Hood? solid->fume_hood Yes add_respirator Add N95 Respirator solid->add_respirator No ppe_base Standard PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles solution->ppe_base Yes fume_hood->ppe_base Yes splash_risk Significant Splash Risk? (e.g., >1g, transfers) ppe_base->splash_risk add_respirator->fume_hood add_faceshield Add Face Shield splash_risk->add_faceshield Yes end_op Proceed with Operation splash_risk->end_op No add_faceshield->end_op

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Step 1: Preparation & Area Setup
  • Designated Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood, to control vapor and powder exposure.[13][14]

  • Gather Materials: Before starting, ensure all necessary equipment, including waste containers, is inside the fume hood to minimize traffic in and out of the containment area.

  • Emergency Equipment: Verify that a safety shower and eyewash station are accessible and unobstructed.[15]

Step 2: Donning Personal Protective Equipment (PPE)
  • Coat & Shoes: Don a flame-resistant lab coat, ensuring it is fully buttoned. Closed-toe shoes are mandatory.[11][12]

  • Eye/Face Protection: Put on chemical splash goggles. If a splash risk is identified, add a face shield over the goggles.[12]

  • Gloves: Don the first pair of nitrile gloves. Don a second, outer pair over the first. This "double-gloving" technique is crucial.[12]

Step 3: Chemical Handling
  • Handling Solid: When weighing the solid, use a spatula and conduct the transfer over a weigh boat or containment tray to catch any spills. Avoid any actions that could create dust. If outside a fume hood, an N95 respirator is mandatory.[2]

  • Preparing Solutions: Add the solid compound slowly to the solvent to prevent splashing. If the solvent is volatile, ensure the fume hood sash is at the appropriate height.

  • Avoid Contact: At no point should you touch any surface outside of the fume hood with your gloved hands.[11]

Step 4: Cleanup and Doffing PPE
  • Decontamination: Decontaminate any surfaces or equipment that came into contact with the chemical using an appropriate solvent.

  • Waste Disposal: All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.[13][14] Do not mix with general waste.

  • PPE Removal (Doffing): This sequence is critical to prevent self-contamination.

    • Outer Gloves: Remove the outer pair of gloves first, peeling them off so they are inside-out, and dispose of them in the hazardous waste container.

    • Face/Eye Protection: Remove the face shield (if used) and then the goggles.

    • Lab Coat: Remove the lab coat, turning it inward as you do, and hang it in its designated location or place it in a laundry bin if contaminated.

    • Inner Gloves: Remove the final pair of gloves and dispose of them.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[14][16]

Emergency Procedures

In the event of an exposure, immediate and decisive action is required.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][17]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][17]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][17]

By internalizing the rationale behind these protocols, you not only ensure your own safety but also contribute to a culture of excellence and responsibility within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethyl)quinoline-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(Trifluoromethyl)quinoline-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.